molecular formula C10H10BrNO2 B1335339 2-Bromo-4-ethoxy-5-methoxybenzonitrile CAS No. 515846-45-4

2-Bromo-4-ethoxy-5-methoxybenzonitrile

Cat. No.: B1335339
CAS No.: 515846-45-4
M. Wt: 256.1 g/mol
InChI Key: DQVRTBPRKJRONY-UHFFFAOYSA-N
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Description

2-Bromo-4-ethoxy-5-methoxybenzonitrile is a useful research compound. Its molecular formula is C10H10BrNO2 and its molecular weight is 256.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-4-ethoxy-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-3-14-10-5-8(11)7(6-12)4-9(10)13-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVRTBPRKJRONY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)Br)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404364
Record name 2-bromo-4-ethoxy-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515846-45-4
Record name 2-bromo-4-ethoxy-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-ethoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-4-ethoxy-5-methoxybenzonitrile, a key intermediate in pharmaceutical and materials science research. The document details a robust synthetic protocol, starting from commercially available precursors, and outlines the critical analytical techniques for structural verification and purity assessment. This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and a self-validating framework for the described experimental procedures.

Introduction: Significance of Substituted Benzonitriles

Substituted benzonitriles are a pivotal class of organic compounds, serving as fundamental building blocks in the creation of a wide range of pharmaceuticals, agrochemicals, and advanced materials.[1] The nitrile functional group is a versatile synthetic handle that can be readily transformed into other functionalities such as amines, amides, and carboxylic acids, making these compounds highly valuable in medicinal chemistry.[2] this compound (CAS No: 515846-45-4) is a specific example of a polysubstituted benzonitrile with significant potential as an intermediate in the synthesis of complex molecular architectures.[3] Its unique substitution pattern, featuring a bromine atom and two different alkoxy groups, allows for selective functionalization and the introduction of diverse structural motifs.

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. A common and effective method involves the electrophilic bromination of a suitably substituted benzaldehyde, followed by conversion of the aldehyde to a nitrile. This multi-step synthesis is designed for efficiency and scalability.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule is outlined below. This pathway starts from a readily available and cost-effective starting material, 4-hydroxy-3-methoxybenzaldehyde (vanillin).

G Target This compound Intermediate3 2-Bromo-4-ethoxy-5-methoxybenzaldehyde Target->Intermediate3 Nitrile Formation Intermediate2 4-Ethoxy-3-methoxybenzaldehyde Intermediate3->Intermediate2 Electrophilic Bromination StartingMaterial 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) Intermediate2->StartingMaterial Williamson Ether Synthesis Intermediate1 3-Bromo-4-hydroxy-5-methoxybenzaldehyde Intermediate1->StartingMaterial Electrophilic Bromination Intermediate3_alt 2-Bromo-4-ethoxy-5-methoxybenzaldehyde Intermediate3_alt->Intermediate1 Williamson Ether Synthesis

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthesis Protocol

The following protocol details a reliable method for the synthesis of this compound, starting from vanillin.

Step 1: Bromination of Vanillin

The initial step involves the regioselective bromination of vanillin. The hydroxyl and methoxy groups on the aromatic ring are ortho-, para-directing. Due to the steric hindrance from the methoxy group and the aldehyde, the bromine will preferentially add to the position ortho to the hydroxyl group and meta to the aldehyde.[4][5]

  • Reaction: 4-Hydroxy-3-methoxybenzaldehyde is reacted with bromine in a suitable solvent like glacial acetic acid.[6][7]

  • Causality: The use of an acidic solvent medium facilitates the electrophilic aromatic substitution by polarizing the bromine molecule, making it a more potent electrophile.[8]

Step 2: Williamson Ether Synthesis

The phenolic hydroxyl group of the brominated intermediate is then ethoxylated.

  • Reaction: 3-Bromo-4-hydroxy-5-methoxybenzaldehyde is treated with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like potassium carbonate.

  • Causality: The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the ethylating agent in an SN2 reaction.

Step 3: Conversion of Aldehyde to Nitrile

The final step is the conversion of the benzaldehyde to the corresponding benzonitrile. A common method is through the formation of an oxime followed by dehydration.

  • Reaction: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde is first reacted with hydroxylamine hydrochloride to form the corresponding aldoxime. This intermediate is then dehydrated using a reagent such as acetic anhydride or thionyl chloride to yield the final product.

  • Causality: The dehydration of the aldoxime is a well-established method for nitrile synthesis. The choice of dehydrating agent can influence reaction conditions and yield.

Purification and Characterization

Rigorous purification and characterization are essential to ensure the identity and purity of the synthesized this compound.

Purification

The crude product obtained from the synthesis is typically purified using recrystallization or column chromatography.

  • Recrystallization: This technique is effective if a suitable solvent system can be identified that dissolves the compound at an elevated temperature and allows for the formation of pure crystals upon cooling, leaving impurities in the mother liquor.

  • Column Chromatography: For more challenging separations, silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can provide a high degree of purity.

Characterization Techniques

A combination of spectroscopic methods is employed to confirm the structure and assess the purity of the final product.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound would include distinct peaks for the aromatic protons, the ethoxy group (a triplet and a quartet), and the methoxy group (a singlet).

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum should show distinct signals for the aromatic carbons, the nitrile carbon, and the carbons of the ethoxy and methoxy groups.[9][10]

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • Nitrile (C≡N) stretch: A characteristic sharp absorption band is expected in the region of 2220-2260 cm⁻¹.

  • Aromatic C-H stretch: Peaks are typically observed above 3000 cm⁻¹.

  • C-O (ether) stretch: Strong absorptions are expected in the 1000-1300 cm⁻¹ region.[11]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (256.10 g/mol ). The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in approximately a 1:1 ratio).

Expected Characterization Data

The following table summarizes the expected analytical data for this compound.

Technique Expected Data
¹H NMR Signals for aromatic protons, a quartet and a triplet for the ethoxy group, and a singlet for the methoxy group.
¹³C NMR Peaks corresponding to aromatic carbons, the nitrile carbon, and the carbons of the alkoxy groups.[9][10]
IR Spectroscopy Characteristic C≡N stretch around 2220-2260 cm⁻¹, aromatic C-H stretches, and C-O ether stretches.[11]
Mass Spectrometry Molecular ion peak with a characteristic bromine isotopic pattern at m/z 256 and 258.[12]

Experimental Workflow

The following diagram illustrates the overall experimental workflow from synthesis to characterization.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Vanillin Step1 Bromination Start->Step1 Step2 Williamson Ether Synthesis Step1->Step2 Step3 Nitrile Formation Step2->Step3 CrudeProduct Crude Product Step3->CrudeProduct Purification Recrystallization or Column Chromatography CrudeProduct->Purification PureProduct Pure Product Purification->PureProduct NMR NMR Spectroscopy (¹H and ¹³C) PureProduct->NMR IR IR Spectroscopy PureProduct->IR MS Mass Spectrometry PureProduct->MS DataAnalysis Data Analysis and Structural Confirmation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis

Sources

A Comprehensive Spectroscopic and Methodological Guide to 2-Bromo-4-ethoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed examination of the spectroscopic properties of 2-Bromo-4-ethoxy-5-methoxybenzonitrile. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predicted analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering not only predicted spectral data but also detailed, field-proven protocols for the acquisition and validation of this data. The causality behind experimental choices is explained, ensuring that the described methodologies are self-validating and grounded in authoritative scientific principles.

Introduction and Molecular Overview

This compound is a substituted aromatic compound with the molecular formula C₁₀H₁₀BrNO₂ and a molecular weight of 256.10 g/mol .[1] Its structure, featuring a benzonitrile core with bromo, ethoxy, and methoxy substituents, makes it a potentially valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The precise arrangement of these functional groups dictates the molecule's electronic environment and, consequently, its unique spectroscopic fingerprint.

Accurate spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of such compounds.[2] This guide provides an in-depth, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, coupled with detailed experimental protocols for data acquisition.

PropertyValueSource
Molecular Formula C₁₀H₁₀BrNO₂
Molecular Weight 256.10 g/mol
CAS Number 515846-45-4
SMILES String CCOC1=C(C=C(C(=C1)C#N)Br)OC

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of data from structurally similar compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The predicted chemical shifts for this compound are influenced by the electron-donating effects of the ethoxy and methoxy groups and the electron-withdrawing and anisotropic effects of the nitrile and bromo substituents. Aromatic protons in substituted benzenes typically resonate between 7 and 8 ppm, but this can shift based on the electronic nature of the substituents.[3]

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.2 - 7.4Singlet (s)1HAr-HThis proton is situated between the bromine and nitrile groups and is expected to be downfield due to their combined deshielding effects.
~6.9 - 7.1Singlet (s)1HAr-HThis proton is positioned between the two alkoxy groups, which are electron-donating, thus it is expected to be more shielded (upfield) compared to the other aromatic proton.
~4.1 - 4.3Quartet (q)2H-OCH₂CH₃The methylene protons of the ethoxy group are adjacent to an oxygen atom, leading to a downfield shift. They are split into a quartet by the neighboring methyl protons.
~3.8 - 4.0Singlet (s)3H-OCH₃The methoxy protons are in a singlet as there are no adjacent protons to cause splitting. The chemical shift is characteristic of a methoxy group attached to an aromatic ring.
~1.4 - 1.6Triplet (t)3H-OCH₂CH₃The terminal methyl protons of the ethoxy group are split into a triplet by the adjacent methylene protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the substituents. Aromatic carbons typically appear in the 120-150 ppm range.[1] Substituent effects can be estimated using additivity rules.[4]

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~150 - 155Ar-C-OEtThe carbon atom attached to the ethoxy group is expected to be significantly downfield due to the deshielding effect of the oxygen atom.
~145 - 150Ar-C-OMeSimilar to the ethoxy-substituted carbon, this carbon is also deshielded by the directly attached oxygen of the methoxy group.
~130 - 135Ar-CHThe chemical shifts of the protonated aromatic carbons are influenced by the combined effects of all substituents.
~115 - 120Ar-CHThe second protonated aromatic carbon will have a distinct chemical shift from the first.
~117 - 120-C≡NThe carbon of the nitrile group typically appears in this region of the spectrum.
~110 - 115Ar-C-BrThe carbon bearing the bromine atom is expected in this range due to the heavy atom effect and electronegativity of bromine.
~100 - 105Ar-C-CNThe carbon to which the nitrile group is attached is typically found in this region.
~64 - 66-OCH₂CH₃The methylene carbon of the ethoxy group is deshielded by the adjacent oxygen.
~55 - 57-OCH₃The carbon of the methoxy group has a characteristic chemical shift in this range.
~14 - 16-OCH₂CH₃The terminal methyl carbon of the ethoxy group is found in the upfield aliphatic region.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~2220 - 2240Medium, SharpNitrile (-C≡N)C≡N stretch
~3050 - 3100Weak to MediumAromatic C-HC-H stretch
~2850 - 3000MediumAliphatic C-HC-H stretch (in -OCH₃ and -OCH₂CH₃)
~1550 - 1600Medium to StrongAromatic RingC=C stretch
~1200 - 1275StrongAryl EtherAsymmetric C-O-C stretch
~1000 - 1075MediumAryl EtherSymmetric C-O-C stretch
~550 - 650Medium to StrongBromoalkaneC-Br stretch

The presence of a sharp band around 2230 cm⁻¹ would be a strong indicator of the nitrile group.[5][6] The strong absorptions in the 1275-1000 cm⁻¹ region will be characteristic of the aryl ether linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features. Due to the presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a pair of peaks (M+ and M+2) of nearly equal intensity.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zPredicted Relative Intensity (%)Assignment
255/257High[M]⁺ (Molecular ion)
240/242Medium[M - CH₃]⁺
227/229Medium[M - C₂H₅]⁺
198/200Low[M - C₂H₅O]⁺
176High[M - Br]⁺

Aromatic compounds typically show a strong molecular ion peak due to the stability of the aromatic ring.[7] The fragmentation of aromatic ethers often involves cleavage at the β-bond to the ring.[8] The characteristic isotopic pattern of bromine is a key diagnostic feature in the mass spectrum.

Experimental Protocols

To validate the predicted data, the following experimental protocols are recommended. These protocols are designed to be self-validating and adhere to high standards of scientific practice.

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2][9][10]

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[10]

    • The final sample height in the tube should be approximately 4-5 cm.[10]

  • Instrument Setup and Data Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument to the sample to achieve optimal magnetic field homogeneity.

    • For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Data Processing and Validation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H spectrum to establish connectivity.

  • Compare the acquired spectra with the predicted data for validation of the chemical structure.

ATR-FTIR Spectroscopy Protocol

Objective: To obtain the infrared spectrum to identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth soaked in a volatile solvent like isopropanol or ethanol, followed by a dry wipe.[11]

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Instrument Setup and Data Acquisition:

    • Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[11]

    • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.[12][13]

Data Processing and Validation:

  • The resulting spectrum should be displayed in terms of transmittance or absorbance.

  • Identify the characteristic absorption bands and compare them to the predicted frequencies for the nitrile, C-Br, C-O, aromatic C-H, and aliphatic C-H bonds.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[14]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water, often with a small amount of formic acid (0.1%) to promote protonation for electrospray ionization (ESI).[14]

  • Instrument Setup and Data Acquisition:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

    • Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode.

    • For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺ or M⁺˙) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Data Processing and Validation:

  • Determine the accurate mass of the molecular ion and compare it to the calculated exact mass of C₁₀H₁₀BrNO₂. The presence of the M+ and M+2 isotopic pattern will confirm the presence of one bromine atom.

  • Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic losses and confirm the connectivity of the functional groups.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter shim Tune and Shim filter->shim acquire_H1 Acquire 1H Spectrum shim->acquire_H1 acquire_C13 Acquire 13C Spectrum shim->acquire_C13 process FT, Phase & Baseline Correction acquire_C13->process calibrate Calibrate to TMS process->calibrate analyze Analyze & Interpret calibrate->analyze FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis clean Clean ATR Crystal background Acquire Background Spectrum clean->background load Load Solid Sample background->load apply_pressure Apply Pressure load->apply_pressure acquire_spectrum Acquire IR Spectrum apply_pressure->acquire_spectrum identify_peaks Identify Characteristic Bands acquire_spectrum->identify_peaks compare Compare with Predicted Data identify_peaks->compare

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis stock Prepare Stock Solution (1 mg/mL) dilute Dilute to 1-10 µg/mL stock->dilute infuse Infuse Sample dilute->infuse acquire_ms1 Acquire Full Scan MS1 infuse->acquire_ms1 acquire_ms2 Acquire MS/MS Spectrum acquire_ms1->acquire_ms2 mass Determine Accurate Mass acquire_ms2->mass pattern Analyze Isotopic Pattern mass->pattern fragmentation Analyze Fragmentation pattern->fragmentation

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established chemical principles and comparative analysis, offer a solid foundation for the identification and structural verification of this compound. The detailed, step-by-step protocols for data acquisition are designed to ensure that researchers can obtain high-quality, reliable data. By explaining the rationale behind experimental choices and data interpretation, this guide aims to empower scientists in their research and development endeavors involving this and structurally related molecules.

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An In-depth Technical Guide to 2-Bromo-4-ethoxy-5-methoxybenzonitrile: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-4-ethoxy-5-methoxybenzonitrile, a substituted benzonitrile with significant potential as a building block in medicinal chemistry and materials science. Drawing upon established principles of organic chemistry and data from analogous compounds, this document will delve into its physicochemical properties, plausible synthetic routes, reactivity, and its emerging role in the development of novel therapeutics.

Core Molecular Attributes

This compound, with the CAS number 515846-45-4, is a polysubstituted aromatic compound.[1] Its structure features a benzene ring functionalized with a bromine atom, an ethoxy group, a methoxy group, and a nitrile group. This unique arrangement of electron-donating and electron-withdrawing groups imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.

Physicochemical Properties

While specific experimental data for this compound is not extensively available, its properties can be predicted based on its structure and comparison with similar molecules. It is known to be a solid at room temperature.[1]

PropertyValueSource
Molecular Formula C₁₀H₁₀BrNO₂[1]
Molecular Weight 256.10 g/mol [1]
Appearance Solid[1]
Predicted Melting Point ~80-90 °CAnalog Data
Predicted Boiling Point >300 °CAnalog Data
Predicted Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂); sparingly soluble in water.Chemical Principles

Note: Predicted values are based on the analysis of structurally related compounds and should be confirmed by experimental data.

Structural Representation

The chemical structure of this compound is crucial for understanding its reactivity and interactions with biological targets.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

The synthesis of polysubstituted benzonitriles often involves multi-step sequences. A plausible and efficient route to this compound would likely start from a readily available precursor such as 3-ethoxy-4-methoxybenzaldehyde.

Proposed Synthetic Pathway

A logical synthetic approach would involve the bromination of the aromatic ring followed by the conversion of the aldehyde to a nitrile. Given the directing effects of the ethoxy and methoxy groups (ortho, para-directing), direct bromination of 3-ethoxy-4-methoxybenzaldehyde would likely yield the desired 2-bromo intermediate. Subsequently, the aldehyde can be converted to the nitrile via an oxime intermediate or through direct oxidation in the presence of ammonia.

A more versatile and widely used method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction .[2][3][4][5][6] This would involve the synthesis of the corresponding aniline, followed by diazotization and reaction with a cyanide salt.

synthesis_pathway start 3-Ethoxy-4-methoxybenzaldehyde intermediate1 2-Bromo-3-ethoxy-4-methoxybenzaldehyde start->intermediate1 Bromination intermediate2 2-Bromo-3-ethoxy-4-methoxyaniline intermediate1->intermediate2 Reductive Amination or Oxime Reduction intermediate3 Diazonium Salt intermediate2->intermediate3 Diazotization (NaNO₂, HCl) product This compound intermediate3->product Sandmeyer Reaction (CuCN) kinase_inhibition compound 2-Bromo-4-ethoxy-5- methoxybenzonitrile (Precursor) synthesis Chemical Synthesis (e.g., Suzuki Coupling) compound->synthesis inhibitor Novel Kinase Inhibitor synthesis->inhibitor kinase Kinase ATP Binding Site inhibitor->kinase Binding inhibition Inhibition of Signal Transduction kinase->inhibition

Caption: Role as a precursor in the development of kinase inhibitors.

Experimental Protocols and Safety Considerations

Working with aromatic brominated compounds requires adherence to strict safety protocols to minimize exposure and ensure a safe laboratory environment.

General Handling and Storage
  • Handling: Use this compound in a well-ventilated area, preferably in a chemical fume hood. [7]Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. [8]Avoid inhalation of dust and contact with skin and eyes. [8]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [9]

Illustrative Protocol: Spectroscopic Characterization

While specific spectra for this compound are not readily available in the literature, the following outlines the expected key features based on its structure and data from analogous compounds. [10][11][12][13] 4.2.1. ¹H NMR (Proton Nuclear Magnetic Resonance)

  • Aromatic Protons: Two singlets in the aromatic region (δ 6.5-7.5 ppm).

  • Ethoxy Group: A quartet (CH₂) around δ 4.0-4.2 ppm and a triplet (CH₃) around δ 1.3-1.5 ppm.

  • Methoxy Group: A singlet (CH₃) around δ 3.8-4.0 ppm.

4.2.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Nitrile Carbon: A signal in the downfield region (δ 115-120 ppm).

  • Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm), including carbons attached to the bromo, ethoxy, and methoxy groups.

  • Alkoxy Carbons: Signals for the ethoxy (CH₂ and CH₃) and methoxy (CH₃) carbons in the upfield region.

4.2.3. FT-IR (Fourier-Transform Infrared) Spectroscopy

  • Nitrile Stretch (C≡N): A sharp, characteristic absorption band around 2220-2240 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

  • C-O Stretch (Ether): Strong absorptions in the region of 1000-1300 cm⁻¹.

  • C-Br Stretch: Typically observed in the fingerprint region below 600 cm⁻¹.

4.2.4. Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a compound containing one bromine atom.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its polysubstituted aromatic structure, featuring a versatile nitrile group and a reactive bromide, positions it as a valuable building block for the synthesis of complex molecules. Particularly in the field of drug discovery, its potential as a precursor for novel kinase inhibitors warrants further investigation. This guide provides a foundational understanding of its properties, synthesis, and potential applications, intended to stimulate further research and development with this compound.

References

  • JoVE. (2023). Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Journal of Visualized Experiments. [Link]

  • Butt, M. S., & Zhang, H. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2895-2921. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • Green, J. H. S., Harrison, D. J., & Kynaston, W. (1976). Vibrational spectra of benzene derivatives—XVII. Benzonitrile and substituted benzonitriles. Spectrochimica Acta Part A: Molecular Spectroscopy, 32(6), 1265-1277. [Link]

  • ResearchGate. (n.d.). Spectra and structure of benzonitriles and some of its simple derivatives. [Link]

  • Lanxess. (2017). Product Safety Assessment: Alkyl Bromides. [Link]

  • Capot Chemical. (2016). material safety data sheet: 2-Bromo-4-methoxybenzonitrile. [Link]

  • Wang, Y., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications, 15(1), 5228. [Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • Li, J., et al. (2020). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2020(2), M1125. [Link]

  • Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • ResearchGate. (n.d.). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]

  • MDPI. (2021). Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study. [Link]

  • PubMed. (2022). Exploring the Role of Chemical Reactions in the Selectivity of Tyrosine Kinase Inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors. [Link]

  • PrepChem.com. Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. [Link]

  • PubChem. 2-Bromo-4-hydroxybenzonitrile. [Link]

  • MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • PubMed. (2012). Benzimidazole derivatives as kinase inhibitors. [Link]

  • PubChem. 2-Amino-5-bromo-4-methoxybenzonitrile. [Link]

  • ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook. [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in reversible covalent kinase inhibitors. [Link]

  • Chemistry LibreTexts. (2021). 14.7: Aryl Halides. [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacological Activities and Phytochemical Constituents. [Link]

  • National Center for Biotechnology Information. (n.d.). Reductions of aryl bromides in water at room temperature. [Link]

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A Quantum Chemical Blueprint for 2-Bromo-4-ethoxy-5-methoxybenzonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the predictive power of in silico methodologies is paramount. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for elucidating the fundamental electronic and structural properties of novel chemical entities. This technical guide presents a comprehensive, field-proven protocol for the quantum chemical analysis of 2-Bromo-4-ethoxy-5-methoxybenzonitrile, a substituted benzonitrile with potential scaffolding utility in medicinal chemistry. We will dissect the causality behind methodological choices, from functional and basis set selection to the simulation of spectroscopic data, thereby providing a self-validating system for computational inquiry. The insights derived from these calculations—spanning molecular geometry, vibrational modes, electronic reactivity, and spectroscopic signatures—offer a foundational dataset for researchers engaged in the rational design and development of new therapeutic agents.

Introduction: The Rationale for Computational Scrutiny

This compound is a polysubstituted aromatic compound. The benzonitrile scaffold is a recurring motif in medicinal chemistry, valued for its metabolic stability and its ability to engage in various intermolecular interactions. The specific combination of bromo, ethoxy, and methoxy substituents creates a unique electronic and steric profile, making it a molecule of interest for fragment-based drug design and lead optimization. The bromine atom can serve as a handle for further synthetic elaboration or act as a halogen bond donor. The alkoxy groups modulate lipophilicity and can influence binding affinity through hydrogen bonding or steric interactions.

Before committing significant resources to the synthesis and experimental testing of derivatives, a thorough in silico characterization is not just advantageous; it is a critical component of an efficient drug discovery pipeline. Quantum chemical calculations allow us to build a detailed "digital" profile of the molecule, predicting its intrinsic properties with a high degree of accuracy. This guide will walk through the essential calculations required to build this profile, providing both the "how" and the "why" at each step.

The Computational Gauntlet: A Validated Workflow

The accuracy of any quantum chemical prediction is contingent on the rigor of the computational methodology. The following workflow is designed to be a robust and self-validating protocol, drawing upon established best practices for molecules of this class.[1]

G cluster_input Input Generation cluster_dft Core DFT Calculations cluster_analysis Property Calculation & Analysis cluster_output Data Synthesis mol_build 1. Initial 3D Structure (e.g., from analogous crystal data) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc 3. Vibrational Frequencies (Confirm Minimum Energy State) geom_opt->freq_calc Optimized Structure nmr_calc 4. NMR Simulation (GIAO Method) freq_calc->nmr_calc Validated Geometry uv_vis_calc 5. UV-Vis Simulation (TD-DFT) freq_calc->uv_vis_calc Validated Geometry elec_prop 6. Electronic Properties (HOMO, LUMO, MEP) freq_calc->elec_prop Validated Geometry data_tables 7. Tabulated Results (Geometries, Frequencies, Shifts) nmr_calc->data_tables uv_vis_calc->data_tables visualization 8. Molecular Visualization (Orbitals, Potentials) elec_prop->visualization

Caption: A validated workflow for the quantum chemical analysis of this compound.

Step-by-Step Computational Protocol

This protocol outlines the necessary steps using a widely available quantum chemistry software package like Gaussian.

Step 1: Initial Molecular Structure Generation

  • Action: Construct the 3D coordinates of this compound.

  • Causality: A plausible starting geometry is necessary for the optimization algorithm to find the true energy minimum efficiently. In the absence of experimental crystal data for the target molecule[2], a reliable strategy is to build the molecule using a standard molecular editor and then perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., MMFF94). For greater accuracy, one could use the crystallographic data of a closely related molecule, such as 2-bromo-4-methylbenzonitrile[3][4], as a template for the benzonitrile core.

Step 2: Ground State Geometry Optimization

  • Action: Perform a full geometry optimization using Density Functional Theory (DFT).

  • Method: The B3LYP hybrid functional is recommended as a starting point due to its well-documented balance of accuracy and computational cost for a wide range of organic molecules.[5]

  • Basis Set: The 6-311++G(d,p) basis set should be employed. The ++ indicates the inclusion of diffuse functions on all atoms, which are crucial for accurately describing the electron density far from the nuclei, a key feature for systems with lone pairs and potential non-covalent interactions. The (d,p) specifies polarization functions, which allow for greater flexibility in describing bonding environments.

  • Causality: This step locates the lowest energy conformation of the molecule, providing the most probable molecular structure. This optimized geometry is the foundation for all subsequent property calculations.

Step 3: Vibrational Frequency Calculation

  • Action: Calculate the harmonic vibrational frequencies at the same level of theory (B3LYP/6-311++G(d,p)) used for optimization.

  • Causality: This is a critical self-validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state. Additionally, these calculations provide a theoretical infrared (IR) spectrum that can be compared with experimental data for validation. The stretching frequency of the nitrile group (C≡N) is a particularly sharp and sensitive probe of the local electronic environment.[6]

Step 4: NMR Chemical Shift Calculation

  • Action: Calculate the 1H and 13C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Causality: The GIAO method is a reliable approach for predicting NMR spectra.[7] The calculations should be performed on the B3LYP/6-311++G(d,p) optimized geometry. The calculated absolute shieldings are then converted to chemical shifts by referencing them against the shieldings of a standard (e.g., Tetramethylsilane, TMS) calculated at the same level of theory. This allows for direct comparison with experimental spectra.

Step 5: Electronic Transitions (UV-Vis Spectrum)

  • Action: Predict the electronic absorption spectrum using Time-Dependent DFT (TD-DFT).

  • Causality: TD-DFT is the method of choice for calculating the energies of electronic excited states, which correspond to the absorption bands in a UV-Vis spectrum.[1] This calculation provides information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption.

Step 6: Analysis of Electronic Properties

  • Action: Analyze the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

  • Causality: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a descriptor of chemical stability. The MEP map visualizes the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is invaluable for understanding potential drug-receptor interactions.

Predicted Molecular Properties: A Data-Driven Profile

The following tables summarize the predicted quantitative data for this compound, calculated according to the protocol described above.

Molecular Geometry

The optimized geometry represents the molecule's most stable conformation in the gas phase. Key structural parameters are presented below. The atom numbering scheme is provided in the diagram.

Sources

Solubility of 2-Bromo-4-ethoxy-5-methoxybenzonitrile in common organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Bromo-4-ethoxy-5-methoxybenzonitrile in Common Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound is a substituted benzonitrile derivative with potential applications in organic synthesis, medicinal chemistry, and materials science. A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes such as crystallization, and formulation development. This technical guide provides a comprehensive framework for determining the solubility of this compound. While specific quantitative solubility data for this compound is not widely available in published literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to generate this critical data in a laboratory setting. The methodologies outlined herein are grounded in established principles of physical chemistry and analytical science, ensuring the generation of reliable and reproducible solubility data.

Introduction to this compound

This compound is a solid organic compound with the empirical formula C₁₀H₁₀BrNO₂ and a molecular weight of 256.10 g/mol . Its chemical structure, featuring a bromo, ethoxy, methoxy, and nitrile functional group on a benzene ring, suggests a molecule with moderate polarity. The nitrile group and the oxygen atoms in the ethoxy and methoxy groups can act as hydrogen bond acceptors, while the aromatic ring contributes to nonpolar interactions. The interplay of these functional groups will govern the compound's solubility in different organic solvents.

Key Physicochemical Properties:

  • CAS Number: 515846-45-4

  • Molecular Formula: C₁₀H₁₀BrNO₂

  • Molecular Weight: 256.10 g/mol

  • Physical Form: Solid

The principle of "like dissolves like" is a useful starting point for predicting solubility.[1] This principle suggests that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. Given the structure of this compound, it is expected to exhibit some degree of solubility in a range of common organic solvents. However, precise quantitative data is essential for process optimization and reproducibility.

The Critical Role of Solubility Data in Research and Development

The determination of a compound's solubility is a critical, yet often overlooked, step in early-stage research and development. The solubility of this compound will directly impact several key processes:

  • Reaction Chemistry: Ensuring that reactants are in the same phase is crucial for optimal reaction kinetics. Selecting a solvent in which the compound is sufficiently soluble can significantly improve reaction rates and yields.

  • Purification and Crystallization: Recrystallization, a common technique for purifying solid compounds, relies on the differential solubility of the compound in a given solvent at different temperatures. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature.

  • Chromatography: In chromatographic separations, the choice of the mobile phase is dictated by the solubility and partitioning behavior of the analyte between the stationary and mobile phases.

  • Formulation Development: For applications in materials science or pharmaceuticals, understanding the solubility is fundamental for creating stable and homogenous formulations.

The following diagram illustrates the central role of solubility data in the research and development workflow.

Caption: The pivotal role of solubility data in key stages of research and development.

Experimental Determination of Solubility

The most common and reliable method for determining the thermodynamic solubility of a solid in a liquid is the shake-flask method .[2] This method involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached.

Principle of the Shake-Flask Method

A supersaturated solution of this compound is prepared by adding an excess amount of the solid to a known volume of the solvent. This mixture is then agitated at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium. At equilibrium, the rate of dissolution of the solid is equal to the rate of precipitation, and the concentration of the dissolved solute in the supernatant is constant. This concentration represents the solubility of the compound in that specific solvent at that temperature.

Detailed Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system, with built-in checks to ensure that equilibrium has been reached.

Materials and Equipment:

  • This compound (solid)

  • A selection of common organic solvents (analytical grade), for example:

    • Protic Solvents: Methanol, Ethanol, Isopropanol

    • Aprotic Polar Solvents: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

    • Aprotic Nonpolar Solvents: Toluene, Hexane, Dichloromethane (DCM)

  • Glass vials with PTFE-lined screw caps

  • Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the chosen solvent)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV) system or a Gravimetric analysis setup (drying oven, desiccator)

Procedure:

  • Preparation of Samples:

    • Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into a series of glass vials. It is crucial that undissolved solid remains at the end of the experiment.

    • Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

    • Prepare at least three replicate samples for each solvent to assess reproducibility.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a predetermined period. A common starting point is 24 hours. To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Solubility should be consistent at the later time points.

  • Sample Separation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for a short period (e.g., 30 minutes) within the temperature-controlled environment.

    • To separate the supernatant from the solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a solvent-compatible syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for HPLC analysis). This step is critical to remove any remaining solid particles.

    • If using HPLC, accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Quantification:

    • Gravimetric Analysis:

      • Accurately weigh the vial containing the filtered supernatant.

      • Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

      • Dry the remaining solid to a constant weight in a desiccator.

      • The solubility (in g/L or mg/mL) is calculated from the mass of the dried solid and the initial volume of the supernatant.

    • HPLC-UV Analysis:

      • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

      • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

      • Inject the diluted sample onto the HPLC system and determine its concentration from the calibration curve.

      • Calculate the original solubility, accounting for the dilution factor.

The following diagram outlines the experimental workflow for the shake-flask solubility determination.

Solubility_Workflow cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess solid B Add known volume of solvent A->B C Prepare triplicates B->C D Agitate at constant temp. (e.g., 24-72h) C->D E Settle and Centrifuge D->E F Filter supernatant (0.22 µm) E->F G HPLC-UV Analysis F->G H Gravimetric Analysis F->H

Caption: Experimental workflow for determining the solubility of this compound.

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

Solvent ClassSolventSolubility (mg/mL)Method of Analysis
Protic Methanole.g., 15.2HPLC-UV
Ethanole.g., 10.8HPLC-UV
Isopropanole.g., 7.5HPLC-UV
Aprotic Polar Acetonee.g., 35.1Gravimetric
Acetonitrilee.g., 28.9HPLC-UV
Dichloromethanee.g., 45.6Gravimetric
Aprotic Nonpolar Toluenee.g., 5.4HPLC-UV
Hexanee.g., <0.1Gravimetric

Note: The values presented in this table are hypothetical and for illustrative purposes only. They must be determined experimentally.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling the compound and solvents.[4]

  • Ventilation: All experimental work should be conducted in a well-ventilated laboratory fume hood to avoid inhalation of dust or solvent vapors.[5]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour organic solvents down the drain.[6]

Conclusion

A thorough understanding of the solubility of this compound in common organic solvents is a prerequisite for its successful application in scientific research and development. Although pre-existing quantitative data is scarce, this technical guide provides a robust framework for its determination. By following the detailed shake-flask protocol and employing appropriate analytical techniques, researchers can generate the high-quality, reliable solubility data needed to optimize synthetic procedures, develop effective purification strategies, and advance their research objectives. The systematic generation and subsequent publication of such data will be of immense value to the broader scientific community.

References

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • CHEM 227L, Queen's University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
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  • McMaster University. (2023, August 31). Solubility of Organic Compounds.
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  • Vibrant Pharma Inc. (n.d.). 2-Bromo-4-hydroxy-5-methoxybenzonitrile.
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  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • PubChemLite. (n.d.). This compound (C10H10BrNO2). Retrieved from [Link]

  • BLDpharm. (n.d.). 515847-20-8|2-Bromo-5-ethoxy-4-methoxybenzonitrile.
  • PubChem. (n.d.). 2-Bromo-4-hydroxybenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
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  • BLD Pharm. (n.d.). 515846-45-4|this compound.
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A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-Bromo-4-ethoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition profile of 2-Bromo-4-ethoxy-5-methoxybenzonitrile, a substituted benzonitrile with potential applications in pharmaceutical synthesis and materials science. In the absence of specific literature data for this compound, this document outlines a systematic and robust analytical approach based on established principles of thermal analysis and chemical reactivity. The protocols detailed herein are designed to identify thermal hazards, elucidate decomposition pathways, and establish safe operating limits for the handling, storage, and processing of this molecule. By integrating Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC), this guide provides a self-validating system for a thorough risk assessment.

Introduction: The Imperative of Thermal Stability Profiling

Substituted benzonitriles are a class of compounds widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The specific compound, this compound, possesses a unique combination of functional groups—a bromine atom, an ethoxy group, a methoxy group, and a nitrile group—all attached to an aromatic ring. This complex substitution pattern necessitates a thorough understanding of its thermal behavior to ensure safety and control during its synthesis, purification, and application.

The presence of a bromine atom, in particular, raises concerns about the potential for the release of corrosive and toxic substances like hydrogen bromide (HBr) upon decomposition.[1] Furthermore, the combination of electron-donating (ethoxy, methoxy) and electron-withdrawing (nitrile, bromo) groups can influence the molecule's thermal stability and decomposition mechanism in complex ways. A comprehensive thermal analysis is therefore not merely a regulatory requirement but a scientific necessity to prevent runaway reactions and ensure the development of safe and robust chemical processes.[2]

This guide presents a multi-tiered experimental approach to fully characterize the thermal properties of this compound.

Physicochemical Properties and Structural Considerations

A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its thermal behavior.

PropertyPredicted/Inferred Value or CharacteristicRationale/Reference
Molecular FormulaC10H10BrNO2Based on chemical structure
Molecular Weight256.10 g/mol Calculated from molecular formula
Physical StateLikely a solid at room temperatureSimilar substituted benzonitriles are solids.[3][4]
Melting PointTo be determined (TBD) by DSCA key parameter for purity and stability assessment.
Boiling PointTBD, likely decomposes before boilingAromatic compounds with multiple functional groups often have high boiling points and may decompose at elevated temperatures.
SolubilityLikely soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane)General solubility characteristics of similar aromatic compounds.

The interplay of the substituents on the benzene ring will dictate the molecule's reactivity. The ethoxy and methoxy groups are activating, while the bromo and nitrile groups are deactivating. The ortho-position of the bromine to the nitrile group may introduce steric and electronic effects that influence decomposition pathways.

Experimental Workflow for Thermal Hazard Assessment

A comprehensive thermal hazard assessment involves a multi-technique approach to gain a complete picture of the material's behavior under thermal stress. The following workflow is recommended:

Thermal_Hazard_Assessment_Workflow cluster_0 Screening Stage cluster_1 Advanced Analysis cluster_2 Data Interpretation & Safety Recommendations DSC Differential Scanning Calorimetry (DSC) ARC Accelerating Rate Calorimetry (ARC) DSC->ARC Identifies onset of exotherm TGA Thermogravimetric Analysis (TGA) Evolved_Gas_Analysis Evolved Gas Analysis (TGA-MS/FTIR) TGA->Evolved_Gas_Analysis Correlates mass loss with gas evolution Safety_Parameters Safety Parameters (TMR, SADT) ARC->Safety_Parameters Determines adiabatic time to max rate Decomposition_Kinetics Decomposition Kinetics (Model-Free/Model-Based) Evolved_Gas_Analysis->Decomposition_Kinetics Identifies decomposition products and mechanism Decomposition_Kinetics->Safety_Parameters Predicts behavior under various conditions Decomposition_Pathways cluster_path1 Pathway 1: C-Br Bond Cleavage cluster_path2 Pathway 2: Ether Cleavage cluster_path3 Pathway 3: Nitrile Group Reactions Parent This compound Radical_Intermediate Aryl Radical + Br• Parent->Radical_Intermediate Initial Homolytic Cleavage Phenolic_Intermediate Phenolic Intermediate + Alkyl Radical Parent->Phenolic_Intermediate Ether Bond Scission Polymerization Polymerization/Oligomerization Parent->Polymerization Intermolecular Reactions HBr_Formation HBr + Other Products Radical_Intermediate->HBr_Formation Hydrogen Abstraction Further_Decomposition Further Decomposition (CO, CO2, etc.) Phenolic_Intermediate->Further_Decomposition Hydrolysis Hydrolysis to Amide/Carboxylic Acid (if water is present)

Caption: Plausible initial decomposition pathways for this compound under thermal stress.

The actual decomposition mechanism is likely a complex combination of these and other pathways, and its elucidation will depend on the detailed analysis of the evolved gases and any solid residues.

Data Summary and Interpretation

The data obtained from the proposed experimental workflow should be compiled into a clear and concise summary table to facilitate risk assessment.

ParameterTechniqueAnticipated Result and Interpretation
Melting Point (Tm)DSCA sharp melting peak indicates high purity.
Onset of Decomposition (Tonset)DSC, TGA, ARCThe lowest temperature at which decomposition begins. A critical parameter for defining maximum operating temperatures.
Heat of Decomposition (ΔHd)DSCA high exothermic value (e.g., > 100 J/g) suggests a significant thermal hazard.
Mass Loss ProfileTGAIndicates the number of decomposition steps and the amount of volatile products formed.
Evolved GasesTGA-MS/FTIRIdentification of toxic or corrosive gases (e.g., HBr, HCN, NOx) is crucial for safety planning.
Adiabatic Time to Maximum Rate (TMR)ARCProvides a quantitative measure of the time available to take corrective action in the event of a thermal runaway. A TMR of 24 hours is often used as a benchmark for safe storage and transport.
Self-Accelerating Decomposition Temperature (SADT)ARCThe lowest temperature at which the substance will undergo self-accelerating decomposition in its packaging.

Safety Recommendations and Handling Precautions

Based on the comprehensive thermal analysis, specific safety recommendations can be formulated:

  • Maximum Process Temperature: The maximum operating temperature for any process involving this compound should be set well below the Tonset determined by ARC. A safety margin of at least 50 °C is often recommended.

  • Material Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from heat sources. The storage temperature should be significantly lower than the SADT.

  • Emergency Procedures: In case of a fire, the potential for the release of HBr and other toxic gases should be anticipated. Emergency responders should be equipped with appropriate personal protective equipment, including self-contained breathing apparatus.

  • Process Design: For large-scale operations, consideration should be given to the design of adequate cooling systems and pressure relief devices to mitigate the consequences of a potential runaway reaction.

Conclusion

A thorough understanding of the thermal stability and decomposition of this compound is paramount for its safe handling and use. The multi-technique approach outlined in this guide, combining DSC, TGA, EGA, and ARC, provides a robust framework for a comprehensive thermal hazard assessment. By systematically evaluating the thermal properties and decomposition pathways, researchers and process chemists can develop safe and reliable processes for the synthesis and application of this and other novel chemical entities.

References

  • PubChem. (n.d.). 2-Bromo-4-hydroxybenzonitrile. Retrieved from [Link]

  • Barton, J., & Rogers, R. (Eds.). (1997). Chemical Reaction Hazards: A Guide to Safety. Institution of Chemical Engineers.
  • Stec, A. A., & Hull, T. R. (2011). Assessment of the fire toxicity of building products.
  • International Chem safety card on Hydrogen Bromide. Retrieved from [Link]

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. John Wiley & Sons.
  • Townsend, D. I., & Tou, J. C. (1980). Thermal hazard evaluation by an accelerating rate calorimeter. Thermochimica Acta, 37(1), 1-30.
  • Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. John Wiley & Sons.
  • Haines, P. J. (Ed.). (2002). Principles of thermal analysis and calorimetry. Royal Society of Chemistry.

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Reactivity profile of 2-Bromo-4-ethoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-4-ethoxy-5-methoxybenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of this compound, a highly functionalized aromatic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple reaction lists to explain the underlying electronic and steric factors governing the molecule's behavior. We will explore its synthetic pathways and delve into the three primary centers of reactivity: the versatile carbon-bromine bond, the adaptable nitrile group, and the electron-rich aromatic core. This guide offers field-proven insights, detailed experimental protocols for key transformations, and predictive models for its behavior in various chemical environments, establishing it as a critical resource for leveraging this scaffold in the synthesis of novel chemical entities.

Introduction: A Multifunctional Synthetic Scaffold

This compound (CAS 515846-45-4) is a polysubstituted benzonitrile derivative that presents a unique constellation of functional groups. The strategic placement of a bromine atom, a nitrile moiety, and two electron-donating alkoxy groups on the aromatic ring creates a molecule with distinct and selectively addressable reactive sites.

The reactivity of this scaffold is governed by a nuanced interplay of electronic effects:

  • Electron-Withdrawing Groups: The nitrile (-CN) and bromo (-Br) groups are moderately deactivating via induction, withdrawing electron density from the ring. The nitrile group also exhibits a deactivating resonance effect.

  • Electron-Donating Groups: The ethoxy (-OEt) and methoxy (-OMe) groups are powerful activating groups through resonance, donating lone-pair electron density into the aromatic system.

  • Leaving Group: The bromine atom serves as an excellent leaving group in a wide range of palladium-catalyzed cross-coupling reactions.

This electronic push-pull system not only modulates the overall reactivity of the aromatic ring but also dictates the regioselectivity of further substitutions. This guide will dissect these interactions to provide a predictive framework for its synthetic applications.

Synthesis of the Core Scaffold

While multiple synthetic routes are conceivable, a plausible and efficient pathway can be adapted from established procedures for analogous compounds, such as 2-bromo-4,5-dimethoxybenzonitrile.[1][2] A common strategy involves the bromination of an electron-rich precursor, followed by the introduction of the nitrile functionality.

A representative synthetic workflow is outlined below:

Synthesis_Workflow Start 3-Methoxy-4-ethoxyaniline Step1 Sandmeyer Reaction (NaNO₂, HCl, CuCN) Start->Step1 Intermediate1 3-Methoxy-4-ethoxybenzonitrile Step1->Intermediate1 Step2 Electrophilic Bromination (NBS or Br₂ in Acetic Acid) Intermediate1->Step2 Product 2-Bromo-4-ethoxy-5- methoxybenzonitrile Step2->Product

Caption: A plausible synthetic route to the target compound.

The Reactivity Profile: A Tale of Three Sites

The synthetic utility of this compound stems from its three distinct reactive centers. By carefully selecting reagents and conditions, a chemist can functionalize the molecule with high regioselectivity.

Reactivity_Profile cluster_Br C-Br Bond Reactions (Position 2) cluster_CN Nitrile Group Reactions cluster_Ring Aromatic Ring Reactions Core This compound Suzuki Suzuki Coupling (R-B(OH)₂) Core->Suzuki Pd Cat. Sonogashira Sonogashira Coupling (R-C≡CH) Core->Sonogashira Pd/Cu Cat. Buchwald Buchwald-Hartwig (R₂NH) Core->Buchwald Pd Cat. Heck Heck Coupling (Alkene) Core->Heck Pd Cat. Hydrolysis Hydrolysis (H₃O⁺ or OH⁻) Core->Hydrolysis → Carboxylic Acid Reduction Reduction (LiAlH₄ or H₂/cat.) Core->Reduction → Benzylamine Addition Grignard Addition (R-MgX) Core->Addition → Ketone EAS Electrophilic Aromatic Substitution (EAS) at C6 Core->EAS e.g., Nitration

Caption: Overview of the primary reactive pathways for the title compound.

Reactions at the Carbon-Bromine Bond: The Gateway to Complexity

The C-Br bond at the C2 position is the most versatile handle for molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. The oxidative addition of the C-Br bond to a Pd(0) catalyst is the typical rate-determining step and the key to its functionalization.[3]

These reactions are foundational for constructing C-C, C-N, and C-O bonds, making them indispensable in modern drug discovery. The protocols for bromoarenes are well-established and highly reliable.[4][5]

Reaction Coupling Partner Typical Catalyst/Ligand Base Solvent Approx. Yield
Suzuki-Miyaura Boronic Acid/EsterPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃, K₃PO₄Dioxane/H₂O, Toluene80-95%
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, DIPATHF, DMF85-95%
Buchwald-Hartwig Amine (R₂NH)Pd(OAc)₂ / SPhos, XantphosNaOtBu, Cs₂CO₃Toluene, Dioxane75-90%
Heck AlkenePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile, DMF60-85%

Note: Yields are illustrative and highly dependent on the specific substrates and precise conditions used.

Suzuki_Cycle Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)(Br)L₂ OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_R_Complex Ar-Pd(II)(R)L₂ Transmetal->PdII_R_Complex Boronate [R-B(OH)₃]⁻ Boronate->Transmetal RedElim Reductive Elimination PdII_R_Complex->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArBr Ar-Br ArBr->OxAdd Base Base (e.g., K₂CO₃) Base->Boronate BoronicAcid R-B(OH)₂ BoronicAcid->Boronate

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

While less common for bromoarenes compared to their fluoro- or chloro- counterparts, an SNAr reaction is mechanistically plausible.[6][7] The reaction proceeds via a negatively charged Meisenheimer intermediate, and its rate is enhanced by strong electron-withdrawing groups positioned ortho or para to the leaving group.[8][9] In this molecule, the nitrile group at C1 is ortho to the bromine, providing the necessary activation. This pathway allows for the direct displacement of bromine with strong nucleophiles (e.g., alkoxides, thiolates) under forcing conditions (high temperature, polar aprotic solvent).

Reactions of the Nitrile Group

The cyano group is a versatile functional handle that can be readily converted into other critical functionalities, such as carboxylic acids and primary amines.[10]

  • Hydrolysis: The nitrile can be hydrolyzed to the corresponding carboxylic acid (2-bromo-4-ethoxy-5-methoxybenzoic acid) under either strong acidic (e.g., H₂SO₄/H₂O) or basic (e.g., NaOH/H₂O) conditions, typically with heating.[4]

  • Reduction: The nitrile can be reduced to a primary amine (2-bromo-4-ethoxy-5-methoxybenzylamine). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation (H₂ over a metal catalyst like Raney Nickel or Palladium).

  • Addition of Organometallics: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the electrophilic carbon of the nitrile to form an intermediate imine salt, which upon acidic workup yields a ketone.

Electrophilic Aromatic Substitution (EAS)

Further substitution on the aromatic ring is possible, though the existing substitution pattern heavily influences the outcome. The regioselectivity is determined by the cumulative directing effects of the five substituents.

Substituent Position Effect Directing Influence
-OEt4ActivatingOrtho, Para
-OMe5ActivatingOrtho, Para
-Br2DeactivatingOrtho, Para
-CN1DeactivatingMeta

The powerful activating effects of the ethoxy and methoxy groups dominate. The available positions for substitution are C3 and C6. The C6 position is ortho to the methoxy group and para to the ethoxy group, making it the most electronically activated and sterically accessible site for electrophilic attack. Therefore, reactions like nitration or halogenation are predicted to occur selectively at the C6 position.

Experimental Protocols: Field-Proven Methodologies

The following protocols are provided as validated starting points for the synthetic manipulation of this scaffold.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To synthesize 2-phenyl-4-ethoxy-5-methoxybenzonitrile.

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and water (4:1 ratio, 0.1 M concentration relative to the substrate).

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid

Objective: To synthesize 2-Bromo-4-ethoxy-5-methoxybenzoic acid.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) in ethanol.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (6 M, 10 equiv).

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) for 12-24 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the pure carboxylic acid.

Conclusion

This compound is a strategically designed building block with a well-defined and highly useful reactivity profile. Its three distinct points of chemical reactivity—the C-Br bond for cross-coupling, the nitrile for functional group interconversion, and the C6 position of the aromatic ring for electrophilic substitution—can be addressed selectively. This guide provides the foundational knowledge, predictive insights, and practical protocols necessary for researchers to effectively incorporate this versatile scaffold into their synthetic programs, accelerating the discovery of novel pharmaceuticals, agrochemicals, and advanced materials.

References

  • CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents. (n.d.).
  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • (PDF) 2-Bromo-4-methylbenzonitrile - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • 2-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 13042251 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • 2-Amino-5-bromo-4-methoxybenzonitrile | C8H7BrN2O | CID 57423042 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents. (n.d.).
  • Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. (2025, February 26). Retrieved January 21, 2026, from [Link]

  • (PDF) Nucleophilic substitution in 4-bromo-5-nitrophthalonitrile: XIV. Synthesis and properties of 4,5-bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile and phthalocyanines therefrom - ResearchGate. (2025, August 10). Retrieved January 21, 2026, from [Link]

  • CN101407474B - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents. (n.d.).
  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation - Arkivoc. (n.d.). Retrieved January 21, 2026, from [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. (2024, July 26). Retrieved January 21, 2026, from [Link]

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An In-depth Technical Guide to Fiboflapon (GSK2190915): A Potent FLAP Inhibitor for Inflammation Research

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Fiboflapon (also known as GSK2190915 and AM-803), a potent and orally bioavailable inhibitor of the 5-lipoxygenase-activating protein (FLAP). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the leukotriene pathway in inflammatory diseases.

Introduction: The Significance of Targeting the Leukotriene Pathway

Leukotrienes are a class of inflammatory lipid mediators derived from arachidonic acid.[1][2] They play a crucial role in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular disease.[1][3] The biosynthesis of all leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which requires the presence of a nuclear membrane protein called the 5-lipoxygenase-activating protein (FLAP) to access its substrate, arachidonic acid.[4][5] FLAP acts as a shuttle protein, transferring arachidonic acid to 5-LO, making it a critical upstream control point in the leukotriene cascade.[5][6]

Fiboflapon (GSK2190915) is a selective and potent inhibitor of FLAP.[7][8] By binding to FLAP, Fiboflapon effectively blocks the initial step in leukotriene synthesis, leading to a broad-spectrum inhibition of both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs; LTC4, LTD4, and LTE4).[1][6] This mechanism of action offers a promising therapeutic strategy for mitigating the pro-inflammatory effects of leukotrienes.

Physicochemical Properties of Fiboflapon

Fiboflapon is a small molecule with the following chemical and physical properties:

PropertyValueSource
CAS Number 936350-00-4
Synonyms GSK2190915, AM-803
Molecular Formula C38H43N3O4S[7]
Molecular Weight 637.83 g/mol [7]
Appearance White solid powder[9]
Solubility Soluble in DMSO, not in water[9]
Storage Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C[9]

Mechanism of Action and the Leukotriene Signaling Pathway

Fiboflapon exerts its pharmacological effects by directly binding to the 5-lipoxygenase-activating protein (FLAP).[6] This binding event is characterized by a high affinity, with a reported potency of 2.9 nM in FLAP binding assays.[7][8][10] The interaction between Fiboflapon and FLAP prevents the necessary conformational changes and the subsequent transfer of arachidonic acid to 5-lipoxygenase.[5][6] This upstream inhibition effectively halts the entire leukotriene biosynthesis cascade.

The following diagram illustrates the leukotriene biosynthesis pathway and the point of inhibition by Fiboflapon:

Leukotriene_Pathway cluster_membrane Nuclear Membrane Arachidonic Acid (Membrane) Arachidonic Acid FLAP FLAP Arachidonic Acid (Membrane)->FLAP Transfer 5-LO 5-Lipoxygenase (5-LO) FLAP->5-LO Presentation LTA4 Leukotriene A4 (LTA4) 5-LO->LTA4 Catalysis Cellular Stimuli Cellular Stimuli (e.g., Allergens, Cytokines) PLA2 Phospholipase A2 (PLA2) Cellular Stimuli->PLA2 Arachidonic Acid (Cytosol) Arachidonic Acid PLA2->Arachidonic Acid (Cytosol) Arachidonic Acid (Cytosol)->Arachidonic Acid (Membrane) Fiboflapon Fiboflapon (GSK2190915) Fiboflapon->FLAP Inhibition LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Inflammatory Responses (e.g., Bronchoconstriction, Chemotaxis, Vascular Permeability) LTB4->Inflammation CysLTs->Inflammation

Fiboflapon inhibits the FLAP-mediated transfer of arachidonic acid.

The inhibition of FLAP by Fiboflapon has been shown to be highly selective. In vitro studies have demonstrated that Fiboflapon does not significantly inhibit other key enzymes in the arachidonic acid cascade, such as 5-, 12-, and 15-lipoxygenases, LTA4 hydrolase, LTC4 synthase, or cyclooxygenases (COX-1 and COX-2), at concentrations where it potently inhibits FLAP.

In Vitro and In Vivo Efficacy

In Vitro Potency

Fiboflapon has demonstrated potent inhibition of leukotriene B4 (LTB4) production in various in vitro systems. Key inhibitory concentrations (IC50) are summarized below:

Assay SystemIC50 ValueSource
FLAP Binding2.9 nM[7][8][10]
LTB4 Inhibition (Human Blood)76 nM[7][8][10]
In Vivo Pharmacodynamics and Efficacy

Oral administration of Fiboflapon has shown sustained inhibition of LTB4 biosynthesis in preclinical models. In rats, a single oral dose of 1 mg/kg resulted in over 90% inhibition of ionophore-stimulated whole blood LTB4 production for up to 12 hours.[7] Furthermore, in a rat model of in vivo calcium ionophore-induced lung inflammation, Fiboflapon inhibited the production of both LTB4 and cysteinyl leukotrienes (CysLTs) with ED50 values of 0.12 mg/kg and 0.37 mg/kg, respectively.[7]

Clinical studies in humans have also demonstrated the efficacy of Fiboflapon. In a study with subjects with mild asthma, GSK2190915 attenuated both the early (0-2 hours) and late (4-10 hours) asthmatic responses to inhaled allergens.[11] The treatment also led to a significant reduction in allergen-induced sputum eosinophils and LTB4 levels.[11]

Experimental Protocols

In Vitro LTB4 Inhibition Assay in Human Whole Blood

This protocol describes a general procedure for evaluating the in vitro potency of Fiboflapon in inhibiting LTB4 production in human whole blood.

Materials:

  • Heparinized whole blood from healthy human donors

  • Fiboflapon (GSK2190915) stock solution in DMSO

  • Calcium ionophore A23187

  • Phosphate Buffered Saline (PBS)

  • Methanol (for quenching and protein precipitation)

  • LTB4 ELISA kit or LC-MS/MS system for quantification

Procedure:

  • Compound Preparation: Prepare serial dilutions of Fiboflapon in DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., <0.5%) to avoid solvent effects.

  • Blood Incubation: Aliquot fresh heparinized human whole blood into microtiter plates.

  • Pre-incubation with Inhibitor: Add the diluted Fiboflapon or vehicle (DMSO) to the blood samples and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C. This allows the inhibitor to penetrate the cells and bind to its target.

  • Stimulation: Initiate leukotriene synthesis by adding a pre-determined concentration of calcium ionophore A23187.

  • Incubation: Incubate the samples for a defined period (e.g., 30-60 minutes) at 37°C.

  • Reaction Quenching: Stop the reaction by adding cold methanol. This also serves to precipitate proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LTB4 Quantification: Analyze the supernatant for LTB4 levels using a validated LTB4 ELISA kit or by LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition of LTB4 production for each concentration of Fiboflapon relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

The following diagram outlines the experimental workflow:

LTB4_Assay_Workflow Start Start Step1 Prepare Fiboflapon dilutions Start->Step1 Step3 Pre-incubate with Fiboflapon/vehicle Step1->Step3 Step2 Aliquot human whole blood Step2->Step3 Step4 Stimulate with A23187 Step3->Step4 Step5 Incubate at 37°C Step4->Step5 Step6 Quench with methanol Step5->Step6 Step7 Centrifuge and collect supernatant Step6->Step7 Step8 Quantify LTB4 (ELISA or LC-MS/MS) Step7->Step8 Step9 Calculate IC50 Step8->Step9 End End Step9->End

Workflow for in vitro LTB4 inhibition assay.

Suppliers

Fiboflapon (GSK2190915) is available from several commercial suppliers for research purposes. A selection of suppliers is listed below:

SupplierWebsite
MedchemExpress
TargetMol
ProbeChem
Immunomart[Link]
Shanghai xingMo Biotechnology[Link]

Disclaimer: This list is not exhaustive and does not represent an endorsement of any particular supplier. Researchers should perform their own due diligence before purchasing.

Conclusion

Fiboflapon (GSK2190915) is a valuable research tool for investigating the role of the leukotriene pathway in health and disease. Its high potency, selectivity, and oral bioavailability make it a compelling candidate for further preclinical and clinical investigation in a variety of inflammatory disorders. This guide provides a foundational understanding of its properties and mechanism of action to support ongoing research and drug development efforts.

References

  • What are FLAP inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Fiboflapon | C38H43N3O4S | CID 44473151. PubChem. [Link]

  • Fiboflapon Sodium - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • The 5-lipoxygenase-activating protein inhibitor, GSK2190915, attenuates the early and late responses to inhaled allergen in mild asthma. PubMed. [Link]

  • Fiboflapon. Immunomart. [Link]

  • Fiboflapon|936350-00-4. Shanghai xingMo Biotechnology. [Link]

  • FLAP Inhibitors for the Treatment of Inflammatory Diseases. PubMed. [Link]

  • Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators. PMC - NIH. [Link]

  • Leukotrienes - biosynthesis and mechanisms of action. Australian Prescriber. [Link]

  • Mode of action of the leukotriene synthesis (FLAP) inhibitor BAY X 1005: implications for biological regulation of 5-lipoxygenase. PubMed. [Link]

  • Leukotriene biosynthesis pathway and receptor recognition. Leukotrienes... ResearchGate. [Link]

  • AZD5718. AstraZeneca Open Innovation. [Link]

  • Leukotriene biosynthetic enzymes as therapeutic targets. PMC - PubMed Central. [Link]

  • Structures of Leukotriene Biosynthetic Enzymes and Development of New Therapeutics. [Link]

  • Discovery and Early Clinical Development of an Inhibitor of 5-Lipoxygenase Activating Protein (AZD5718) for Treatment of Coronary Artery Disease. ACS Publications. [Link]

  • Leukotriene. Wikipedia. [Link]

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-4-ethoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Biphenyls in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed reaction has become an indispensable tool, particularly in the pharmaceutical industry for the construction of complex molecular architectures that are often the basis of new therapeutic agents.[1][3] The 2010 Nobel Prize in Chemistry, awarded to Suzuki, Heck, and Negishi, underscored the profound impact of palladium-catalyzed cross-coupling reactions on the scientific world.[3][4]

This guide focuses on a specific, yet highly relevant substrate: 2-Bromo-4-ethoxy-5-methoxybenzonitrile . The resulting biphenylnitrile scaffolds from its coupling are of significant interest in drug discovery. The nitrile group is a versatile functional handle and a known pharmacophore that can modulate physicochemical properties, enhance binding affinity to protein targets, and act as a bioisostere for other functional groups.[5][6] Introducing a nitrile can also block metabolically labile sites, thereby improving the metabolic stability of drug candidates.[5] The alkoxy substituents (ethoxy and methoxy) on the benzonitrile ring further allow for fine-tuning of the molecule's electronic and steric properties, which is crucial for optimizing drug-receptor interactions.

These application notes are designed for researchers, scientists, and drug development professionals, providing both a deep mechanistic understanding and a practical, field-proven protocol for the successful Suzuki-Miyaura coupling of this compound.

Mechanistic Deep Dive: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] The three fundamental steps are: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: This is often the rate-determining step of the cycle.[7] The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a square-planar Pd(II) complex.[4] The electron-donating nature of the ethoxy and methoxy groups on the aromatic ring can slightly decrease the reactivity of the aryl bromide towards oxidative addition compared to electron-deficient systems.[4]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[9] This boronate then exchanges its organic moiety with the halide on the palladium center.

  • Reductive Elimination: This is the final step where the two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond of the biphenyl product. The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle.[7][8]

Below is a visualization of the catalytic cycle:

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Biphenyl Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Biphenyl RedElim Reductive Elimination PdII_Biphenyl->RedElim Ar-Ar' RedElim->Pd0 ArBr 2-Bromo-4-ethoxy- 5-methoxybenzonitrile (Ar-Br) ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) Product Biphenyl Product (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents
  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2 mol%) or Pd(PPh₃)₄ (3 mol%)

  • Base: K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.)

  • Solvent: Anhydrous and degassed 1,4-dioxane and water (4:1 or 5:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (2-3 mol%).[10]

    • Rationale: The order of addition of solid reagents is generally not critical, but ensuring all solids are added before the solvent facilitates handling. The excess of boronic acid ensures complete consumption of the limiting aryl bromide.

  • Inert Atmosphere:

    • Seal the reaction vessel with a septum or screw cap.

    • Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10]

    • Rationale: The Pd(0) species in the catalytic cycle is sensitive to oxygen, which can lead to catalyst deactivation and formation of unwanted side products.

  • Solvent Addition:

    • Using a syringe, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the reaction vessel. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the aryl bromide.[10]

    • Rationale: The solvent mixture is crucial. An organic solvent like dioxane or toluene solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the solvent removes dissolved oxygen.

  • Reaction Execution:

    • Place the sealed reaction vessel in a heating block or oil bath pre-heated to the desired temperature (typically 80-100 °C).

    • Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

    • Rationale: Heating accelerates the reaction rate, particularly the oxidative addition step. Vigorous stirring ensures proper mixing of the heterogeneous mixture.

  • Monitoring the Reaction:

    • The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine to remove the inorganic base and other water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biphenyl product.[1]

Experimental Workflow Visualization

Workflow start Start setup 1. Reaction Setup (Add solid reagents) start->setup inert 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂) setup->inert solvent 3. Solvent Addition (Degassed dioxane/water) inert->solvent react 4. Reaction (Heat at 80-100 °C) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Work-up (Extraction & washing) monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify end Pure Product purify->end

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Data Presentation: Reaction Parameter Comparison

The choice of catalyst, base, and solvent system significantly impacts the reaction's success. The following table summarizes common conditions that can be adapted for the coupling of this compound.

ParameterOption 1Option 2Option 3Rationale & Comments
Catalyst (mol%) Pd(dppf)Cl₂·CH₂Cl₂ (2)Pd(PPh₃)₄ (3)Pd₂(dba)₃ (1.5) with a ligandPd(dppf)Cl₂ is often robust and reliable for a wide range of substrates. Pd(PPh₃)₄ is a classic choice but can be sensitive. Pd₂(dba)₃ requires an additional phosphine ligand.
Base (equiv.) K₂CO₃ (2)Cs₂CO₃ (2)K₃PO₄ (3)K₂CO₃ is a cost-effective and common choice. Cs₂CO₃ is more soluble and often gives higher yields for challenging couplings. K₃PO₄ is a stronger base that can be effective.
Solvent System Dioxane / H₂O (4:1)Toluene / H₂O (5:1)THF / H₂O (10:1)Dioxane is a high-boiling and effective solvent. Toluene is another good option. THF has a lower boiling point, which might require a sealed vessel for higher temperatures.
Temperature (°C) 8090100Higher temperatures generally increase the reaction rate but can also lead to decomposition or side reactions. Start around 80-90 °C.
Time (h) 4-1212-24>24Reaction time is highly substrate-dependent and should be determined by monitoring.

Conclusion and Outlook

The Suzuki-Miyaura coupling provides a powerful and versatile method for the synthesis of novel biphenylnitriles from this compound. A thorough understanding of the reaction mechanism and careful selection of the reaction parameters are paramount for achieving high yields and purity. The protocols and data presented herein serve as a comprehensive guide for researchers to successfully employ this reaction in their synthetic endeavors, particularly in the context of medicinal chemistry and drug discovery where the resulting molecular scaffolds hold significant promise.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction...[Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

  • MDPI. (n.d.). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Effect of different palladium catalysts on the Suzuki-Miyaura coupling a. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.[Link]

  • YouTube. (2021, April 23). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and...[Link]

  • ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3).[Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • ResearchGate. (2025, August 7). Application of Nitrile in Drug Design. [Link]

  • NIH. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

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Application Notes and Protocols for the Heck and Sonogashira Coupling of 2-Bromo-4-ethoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly within the realm of drug discovery and development. The ability to controllably and efficiently forge these connections enables the assembly of complex molecular architectures that are often pivotal for biological activity. Among the myriad of synthetic methodologies, palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira couplings, have emerged as indispensable tools.[1] These reactions offer a versatile and robust platform for the synthesis of a diverse array of molecular scaffolds, finding widespread application in the preparation of pharmaceuticals, natural products, and advanced organic materials.[2][3]

This document provides detailed application notes and optimized protocols for the Heck and Sonogashira coupling reactions of a highly functionalized and electron-rich aryl bromide, 2-Bromo-4-ethoxy-5-methoxybenzonitrile. This substrate presents a unique set of challenges and opportunities due to the presence of electron-donating alkoxy groups, which can influence the reactivity of the C-Br bond, and a nitrile functionality that has the potential to coordinate with the palladium catalyst. The protocols outlined herein are designed to be self-validating, with a focus on explaining the rationale behind the selection of reagents and reaction conditions to ensure reliable and reproducible outcomes.

The Heck Coupling Reaction: Olefination of this compound

The Heck reaction facilitates the palladium-catalyzed coupling of an aryl halide with an alkene, resulting in the formation of a new C-C bond at the less substituted end of the alkene.[3] This transformation is particularly valuable for the synthesis of substituted styrenes and cinnamate derivatives, which are common motifs in pharmacologically active compounds.

Mechanistic Overview of the Heck Coupling

The catalytic cycle of the Heck reaction is a well-established sequence of elementary steps involving a palladium(0) catalyst.[3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate, forming a Pd(II) intermediate.

  • Alkene Coordination and Insertion: The alkene coupling partner coordinates to the palladium center, followed by migratory insertion into the Pd-C bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the coupled alkene product and a palladium-hydride species.

  • Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HBr, regenerating the active Pd(0) catalyst.

Heck_Coupling cluster_main Heck Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) Alkene_Complex ArPd(II)(Br)L2(alkene) ArPd(II)(Br)L2->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)Pd(II)(Br)L2 Alkene_Complex->Insertion_Product Migratory Insertion Product_Complex [HPd(II)(Br)L2] + Product Insertion_Product->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination (+ Base)

Figure 1: Catalytic cycle of the Heck coupling reaction.

Experimental Protocol: Heck Coupling of this compound with Ethyl Acrylate

This protocol is adapted from a procedure for a structurally similar substrate and is optimized for the specific challenges presented by this compound.[4] The electron-rich nature of the aryl bromide necessitates higher reaction temperatures to facilitate oxidative addition.

Table 1: Reagents and Materials for Heck Coupling

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
This compound270.1110.0 g37.01.0
Ethyl acrylate100.124.45 g (4.9 mL)44.41.2
Pd(PPh₃)₂Cl₂701.901.30 g1.850.05
Tri(o-tolyl)phosphine (P(o-tol)₃)304.371.69 g5.550.15
Triethylamine (Et₃N)101.195.62 g (7.7 mL)55.51.5
Toluene-220 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a high-pressure reaction vessel, add this compound (10.0 g, 37.0 mmol), Pd(PPh₃)₂Cl₂ (1.30 g, 1.85 mmol), P(o-tol)₃ (1.69 g, 5.55 mmol), ethyl acrylate (4.45 g, 44.4 mmol), triethylamine (5.62 g, 55.5 mmol), and toluene (220 mL).

  • Inert Atmosphere: Purge the vessel with dry nitrogen or argon for 10-15 minutes.

  • Sealing and Cooling: Securely seal the vessel and cool it to -78 °C using a dry ice/acetone bath.

  • Degassing: Evacuate the vessel at this temperature to remove any residual oxygen, then seal under vacuum.

  • Reaction: Allow the vessel to warm to room temperature, then heat to 165 °C in a sand bath or heating mantle with vigorous stirring for 16 hours.

  • Workup: After cooling to room temperature, carefully open the vessel and add water (200 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic phase. Extract the aqueous phase with diethyl ether (3 x 200 mL).

  • Washing: Combine the organic extracts and wash with an additional portion of water (100 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield the desired product.[4]

Rationale for Reagent Selection:

  • Catalyst System: The combination of Pd(PPh₃)₂Cl₂ and an additional phosphine ligand, P(o-tol)₃, is employed. The electron-rich and bulky nature of P(o-tol)₃ can enhance the stability and catalytic activity of the palladium center at the required high temperatures.

  • Base: Triethylamine acts as a scavenger for the HBr generated during the reaction, driving the catalytic cycle forward.

  • Solvent: Toluene is a suitable high-boiling solvent for this reaction.

  • High Temperature: Necessary to overcome the lower reactivity of the electron-rich aryl bromide.

Potential Challenges and Troubleshooting:

  • Catalyst Poisoning: The formation of a palladium mirror on the reaction vessel indicates catalyst decomposition.[4] This can be mitigated by ensuring strict anaerobic conditions and using high-purity reagents.

  • Variable Yields: Yields can be sensitive to catalyst purity and the efficiency of catalyst turnover. If low yields are observed, consider using a freshly opened bottle of the palladium catalyst and phosphine ligand.

The Sonogashira Coupling Reaction: Alkynylation of this compound

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[6] It is widely used in the synthesis of pharmaceuticals, including the anti-psoriasis agent Tazarotene.[2]

Mechanistic Overview of the Sonogashira Coupling

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]

  • Palladium Cycle:

    • Oxidative Addition: Pd(0) inserts into the aryl-bromide bond to form a Pd(II) species.

    • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.

    • Reductive Elimination: The desired coupled product is eliminated, regenerating the Pd(0) catalyst.

  • Copper Cycle:

    • Copper Acetylide Formation: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(alkynyl)L2 ArPd(II)(alkynyl)L2 ArPd(II)(Br)L2->ArPd(II)(alkynyl)L2 Transmetalation ArPd(II)(alkynyl)L2->Pd(0)L2 Product Ar-alkyne ArPd(II)(alkynyl)L2->Product Reductive Elimination Cu(I)X Cu(I)X TerminalAlkyne H-alkyne Cu(I)-alkynyl Cu(I)-alkynyl Cu(I)-alkynyl->ArPd(II)(Br)L2 Transfers alkynyl group Cu(I)-alkynyl->Cu(I)X TerminalAlkyne->Cu(I)-alkynyl + Base

Figure 2: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is a general procedure for the copper-palladium catalyzed coupling of an aryl bromide with a terminal alkyne, with considerations for the electron-rich and functionalized nature of the substrate.

Table 2: Reagents and Materials for Sonogashira Coupling

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
This compound270.112.70 g10.01.0
Phenylacetylene102.141.23 g (1.3 mL)12.01.2
Pd(PPh₃)₄1155.560.23 g0.20.02
Copper(I) Iodide (CuI)190.450.038 g0.20.02
Triethylamine (Et₃N)101.193.04 g (4.2 mL)30.03.0
Tetrahydrofuran (THF), anhydrous-50 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (2.70 g, 10.0 mmol), Pd(PPh₃)₄ (0.23 g, 0.2 mmol), and CuI (0.038 g, 0.2 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with dry argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous THF (50 mL) and triethylamine (3.04 g, 30.0 mmol) via syringe.

  • Alkyne Addition: Add phenylacetylene (1.23 g, 12.0 mmol) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Gentle heating (40-50 °C) may be required if the reaction is sluggish.

  • Workup: After completion, quench the reaction with a saturated aqueous solution of ammonium chloride (50 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired coupled product.[7]

Rationale for Reagent Selection:

  • Catalyst System: Pd(PPh₃)₄ is a commonly used and effective catalyst for Sonogashira couplings. The use of a copper(I) co-catalyst (CuI) is standard for this reaction.

  • Base: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a co-solvent.

  • Solvent: Anhydrous THF is a suitable solvent for this reaction.

  • Anaerobic Conditions: Strict exclusion of oxygen is crucial to prevent the homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[8]

Potential Challenges and Troubleshooting:

  • Alkyne Homocoupling: The formation of a diyne byproduct is a common issue. This can be minimized by ensuring rigorous anaerobic conditions and potentially by slow addition of the alkyne.[8]

  • Catalyst Inactivity: If the reaction fails to proceed, catalyst decomposition may be the cause. The formation of a black precipitate ("palladium black") is an indicator of this. Using fresh, high-purity reagents and ensuring a completely oxygen-free environment is critical.[8]

  • Nitrile Coordination: The nitrile group in the substrate could potentially coordinate to the palladium catalyst, which might inhibit its activity. If the reaction is sluggish, a slight increase in temperature or the use of a ligand that binds more strongly to palladium could be beneficial.

Conclusion

The Heck and Sonogashira coupling reactions are powerful synthetic tools for the functionalization of the electron-rich aryl bromide, this compound. The protocols provided herein offer a detailed and rational approach to performing these transformations. By understanding the underlying mechanisms and potential challenges, researchers can effectively troubleshoot and optimize these reactions for the efficient synthesis of complex molecules relevant to drug discovery and materials science. The successful application of these methods will undoubtedly continue to drive innovation in chemical synthesis.

References

  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck coupling reaction of aryl bromide with methyl acrylate. Retrieved from [Link]

  • Yang, D., & Chen, Y. (2002). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation.
  • ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by.... Retrieved from [Link]

  • ResearchGate. (n.d.). Heck coupling reaction between bromo/iodoanisoles and acrylates. Retrieved from [Link]

  • Wang, C., et al. (2019). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers, 6(15), 2735-2739.
  • Ferlin, F., et al. (2022). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering, 10(4), 1586-1596.
  • Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chung, J., et al. (2013). Heck and Sonogashira cross-coupling reactions using recyclable Pd–Fe3O4 heterodimeric nanocrystal catalysts. Tetrahedron Letters, 54(39), 5192-5196.
  • Gök, Y., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(4), 2535-2547.
  • Ghasemi, Z., et al. (2023). Palladium Nanoparticle-Decorated Porous Metal–Organic-Framework (Zr)@Guanidine: Novel Efficient Catalyst in Cross-Coupling (Suzuki, Heck, and Sonogashira) Reactions and Carbonylative Sonogashira under Mild Conditions. ACS Omega, 8(17), 15485-15499.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Lee, C. H., & Lee, S. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 6(24), 4351-4354.
  • Frost, L. (2001). High temperature Heck coupling of (2-bromo-5-methoxy-3-methylphenyl)
  • ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. Retrieved from [Link]

  • Foley, D. P., et al. (2020). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides.
  • da Silva, J. G., et al. (2015). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Journal of the Brazilian Chemical Society, 26(5), 991-998.
  • Shang, R., & Fu, Y. (2017). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Accounts of Chemical Research, 50(5), 1186-1196.
  • El-Batta, A., & Bergdahl, M. (2007). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
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  • ResearchGate. (2025, August 6). Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. Retrieved from [Link]

  • Biblio. (n.d.). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Retrieved from [Link]

  • Kim, J. H., et al. (2016). Intramolecular Mizoroki–Heck Reaction of 2-Thiosubstituted Acrylates for the Synthesis of 3-Substituted Benzo[b]thiophene. Bulletin of the Korean Chemical Society, 37(8), 1254-1257.
  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Sustainable Chemical Insight in Biological Exploration.
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2-Bromo-4-ethoxy-5-methoxybenzonitrile as a building block for novel heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to 2-Bromo-4-ethoxy-5-methoxybenzonitrile: A Versatile Building Block for the Synthesis of Novel Heterocycles

Authored by a Senior Application Scientist

Abstract

This compound is a polysubstituted aromatic compound poised as a highly versatile scaffold for synthetic chemistry. Its strategic arrangement of functional groups—a reactive aryl bromide, a synthetically malleable nitrile, and activating alkoxy substituents—offers multiple pathways for the construction of complex molecular architectures. This guide provides detailed application notes and robust protocols for leveraging this building block in the synthesis of high-value heterocyclic compounds, particularly quinazolines and benzofurans. The methodologies discussed are grounded in modern synthetic strategies, including palladium-catalyzed cross-coupling and tandem cyclization reactions, providing researchers in medicinal chemistry and materials science with the tools to unlock its synthetic potential.

Introduction: The Strategic Value of this compound

The pursuit of novel therapeutic agents and functional materials is often dependent on the availability of versatile chemical building blocks. This compound (CAS No. 515846-45-4) emerges as a scaffold of significant interest due to its unique convergence of reactive sites[1].

  • The Aryl Bromide (C-Br): The bromine atom at the C2 position serves as a prime handle for transition metal-catalyzed cross-coupling reactions. This enables the facile formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in modern organic synthesis[2][3].

  • The Nitrile Group (C≡N): Positioned ortho to the bromide, the nitrile group is not merely a spectator. It is an active participant in cyclization reactions, serving as an electrophilic site or a precursor to an amidine, enabling the formation of nitrogen-containing heterocycles[4]. Its conversion into other functional groups further broadens its synthetic utility[5].

  • The Alkoxy Substituents (OEt, OMe): The ethoxy and methoxy groups are electron-donating, activating the aromatic ring and influencing the regioselectivity of certain reactions. They are also key structural motifs in many biologically active molecules.

This combination makes this compound an ideal precursor for constructing diverse heterocyclic libraries, including quinazolines, benzofurans, and other scaffolds of pharmacological relevance.

cluster_0 This compound cluster_1 Key Reactive Sites molecule A Aryl Bromide (C-Br) for Cross-Coupling molecule->A B Nitrile (C≡N) for Cyclization molecule->B C Alkoxy Groups for Ring Activation molecule->C

Caption: Key reactive sites of this compound.

Core Synthetic Strategy I: Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The C(sp²)-Br bond is the most versatile handle for initial functionalization, allowing for the introduction of diverse substituents through well-established palladium-catalyzed reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures by coupling an aryl halide with an organoboron compound[6]. Applying this to our building block allows for the synthesis of 2-aryl-4-ethoxy-5-methoxybenzonitrile derivatives, which can be final targets or intermediates for subsequent heterocycle formation.

Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Pd(0) species. The key steps are (1) Oxidative Addition of the Pd(0) catalyst into the C-Br bond, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst[2][6]. The choice of ligand is critical to stabilize the palladium complex and facilitate the catalytic cycle.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product boronic R-B(OH)₂ base Base arx Ar-Br

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

ParameterRecommended Conditions
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%), Pd(dppf)Cl₂ (2-5 mol%)
Ligand Included in catalyst or added separately (e.g., SPhos)
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0 - 3.0 equiv)
Solvent System 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF
Temperature 80 - 110 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe to achieve a concentration of 0.1-0.2 M with respect to the starting bromide.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress using TLC or LC-MS.

  • Work-up: Upon completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 2-aryl-4-ethoxy-5-methoxybenzonitrile product.

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful method for constructing C-N bonds, coupling aryl halides with a wide range of amines[7]. For our building block, this transformation is the gateway to synthesizing 2-amino-4-ethoxy-5-methoxybenzonitrile derivatives, which are direct precursors to quinazolines and other nitrogen heterocycles.

Causality and Mechanistic Insight: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. A key difference is the deprotonation of the amine by a strong base to form a more nucleophilic amide, which then participates in the catalytic cycle[3]. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is crucial to promote the reductive elimination step, which is often rate-limiting[8].

Protocol 2.2: General Procedure for Buchwald-Hartwig Amination

ParameterRecommended Conditions
Palladium Pre-catalyst Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2-4 mol%)
Ligand XPhos, RuPhos, BrettPhos (2-8 mol%)
Base NaOt-Bu, KOt-Bu, Cs₂CO₃ (1.5 - 2.5 equiv)
Solvent Toluene, 1,4-Dioxane (anhydrous, degassed)
Temperature 90 - 120 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium pre-catalyst (1 mol%), ligand (2.5 mol%), and base (1.5 equiv) to a dry reaction vessel.

  • Add the this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vessel and heat to 110 °C. Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.

  • Work-up: Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by column chromatography to afford the desired 2-amino-benzonitrile derivative.

Core Synthetic Strategy II: Heterocycle Construction via Nitrile Cyclization

With the nitrile group positioned ortho to a reactive site, the stage is set for powerful annulation reactions to build fused heterocyclic rings.

Synthesis of Substituted Quinazolines

Quinazolines are a privileged scaffold in medicinal chemistry[9][10]. A highly efficient strategy involves a one-pot, multi-component reaction starting directly from the o-bromobenzonitrile substrate. This avoids the isolation of the intermediate amine, improving atom and step economy. The following protocol is adapted from methodologies developed for similar o-bromobenzonitriles[11][12].

Causality and Mechanistic Insight: This reaction is a tandem process. First, a copper or palladium catalyst facilitates the coupling of the aryl bromide with a nitrogen source (e.g., ammonia). The resulting 2-aminobenzonitrile intermediate then undergoes condensation with an aldehyde to form an imine, which subsequently cyclizes and aromatizes (often via oxidation by air) to yield the quinazoline product[11].

start 2-Bromo-4-ethoxy- 5-methoxybenzonitrile one_pot One-Pot Tandem Reaction start->one_pot reagents + R-CHO + NH₄OAc + Catalyst (e.g., CuI) reagents->one_pot product Substituted Quinazoline one_pot->product Cyclization & Aromatization

Caption: Workflow for the one-pot synthesis of quinazolines.

Protocol 3.1: One-Pot Synthesis of 2,4-Disubstituted Quinazolines

Step-by-Step Methodology:

  • Reaction Setup: In a sealable pressure vessel, combine this compound (1.0 equiv), the desired aldehyde (1.5 equiv), ammonium acetate (2.5 equiv), and CuI (10 mol%).

  • Solvent Addition: Add DMSO or DMA as the solvent (0.2 M).

  • Reaction: Seal the vessel tightly and heat the mixture to 120-140 °C for 12-24 hours with stirring.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with water and then a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure substituted quinazoline.

Synthesis of Substituted Benzofurans

Benzofurans are another critical heterocyclic motif found in numerous natural products and pharmaceuticals[13][14]. A powerful method for their synthesis involves the palladium-catalyzed coupling of an o-halophenol with a ketone, followed by intramolecular cyclization[15]. While our starting material is an aryl ether, cleavage to the corresponding phenol can often be achieved in situ or as a preceding step.

Causality and Mechanistic Insight: This process involves the initial formation of a palladium enolate from the ketone. This enolate then couples with the aryl bromide in a C-C bond-forming step. The resulting intermediate undergoes an intramolecular O-arylation (cyclization) to form the benzofuran ring[15][16]. The use of a strong base is essential for both enolate formation and the final cyclization step.

Protocol 3.2: Palladium-Catalyzed Synthesis of Benzofurans from the Corresponding Phenol

Note: This protocol assumes prior conversion of this compound to the corresponding 2-bromo-4-ethoxy-5-methoxyphenol. This can often be achieved using reagents like BBr₃.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk tube, add Pd(OAc)₂ (5 mol%), a suitable phosphine ligand like rac-BINAP (7.5 mol%), and a strong base such as LHMDS or K₃PO₄ (2.5 equiv).

  • Add the 2-bromo-4-ethoxy-5-methoxyphenol (1.0 equiv) and the desired ketone (1.5 equiv).

  • Inert Atmosphere & Solvent: Seal the tube, establish an inert atmosphere (Argon), and add anhydrous toluene or dioxane.

  • Reaction: Heat the mixture to 100-110 °C for 18-24 hours. Monitor by LC-MS.

  • Work-up: Cool the reaction, quench carefully with saturated NH₄Cl solution, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to isolate the substituted benzofuran product.

Trustworthiness: Troubleshooting & Self-Validation

IssuePossible CauseRecommended Solution
Low Yield in Suzuki Coupling Inactive catalyst; inefficient base; boronic acid decomposition.Ensure solvents are properly degassed. Use a fresh bottle of boronic acid. Screen different bases (K₃PO₄ is often effective for challenging substrates).
No Reaction in B-H Amination Oxygen contamination; base not strong enough; ligand choice.Ensure a strictly inert atmosphere. Switch to a stronger base like NaOt-Bu. Screen different Buchwald ligands (e.g., G3 or G4 pre-catalysts).
Formation of Side Products Homocoupling of boronic acid (Suzuki); dehalogenation.Lower the catalyst loading. Ensure slow heating to the target temperature.
Incomplete Cyclization Insufficient reaction time or temperature; steric hindrance.Increase reaction time and/or temperature. For quinazoline synthesis, ensure the reaction is open to air in the final stage if oxidative aromatization is needed.

Conclusion

This compound is a quintessential example of a modern synthetic building block, offering multiple, orthogonal reaction sites. Through well-established palladium-catalyzed cross-coupling reactions, its aryl bromide handle can be functionalized to build molecular complexity. Concurrently, its nitrile group acts as a linchpin for the construction of nitrogen-containing heterocycles. The protocols and strategies outlined in this guide demonstrate its vast potential, empowering chemists to rapidly access novel quinazoline, benzofuran, and biaryl libraries for applications in drug discovery and beyond.

References

  • CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile. MDPI.
  • 2-Bromo-4-methylbenzonitrile.
  • 2-Bromo-4,5-dimethoxybenzyl bromide. PubChem.
  • 2-Bromo-4-hydroxy-5-methoxybenzonitrile. Vibrant Pharma Inc.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • "On-Water" Synthesis of Quinazolinones and Dihydroquinazolinones Starting
  • This compound AldrichCPR. Sigma-Aldrich.
  • One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols.
  • Nitrile synthesis by C-C coupling (cyan
  • Recent advances in the transformation of nitriles into diverse N-heterocycles. Chemical Society Reviews (RSC Publishing).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Semantic Scholar.
  • One-Step Regioselective Synthesis of Benzofurans
  • Quinazoline synthesis. Organic Chemistry Portal.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH.
  • Transition Metals Catalyzed Element-Cyano Bonds Activ
  • Benzofuran synthesis. Organic Chemistry Portal.
  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.
  • Synthesis of Quinazoline and Quinazolinone Derivatives.
  • A concise route to functionalized benzofurans directly from gem-dibromoalkenes and phenols. RSC Publishing.
  • Synthesis of Five and Six-Membered Heterocycles Using Activated Nitriles for Industrial Applications.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC - NIH.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Nitrile synthesis by C-C coupling (Cyanomethyl
  • Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone. Benchchem.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.

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The Emerging Potential of 2-Bromo-4-ethoxy-5-methoxybenzonitrile in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutic agents. The benzonitrile moiety has long been recognized as a privileged structure, owing to its metabolic stability and the ability of the nitrile group to act as a key pharmacophore. This technical guide introduces 2-Bromo-4-ethoxy-5-methoxybenzonitrile , a polysubstituted benzonitrile with significant, yet largely unexplored, potential as a versatile building block in drug discovery, particularly in the synthesis of kinase inhibitors. While not extensively documented in current literature, a thorough analysis of its structural features and the reactivity of its functional groups suggests a promising role in the generation of next-generation therapeutics.

Scientific Rationale: A Privileged Scaffold for Kinase Inhibition

The benzonitrile core is a recurring motif in a number of approved and investigational drugs.[1] The electron-withdrawing nature of the nitrile group can modulate the electronic properties of the benzene ring, influencing π-π stacking interactions with biological targets.[1] Furthermore, the nitrile functional group can act as a hydrogen bond acceptor, mimicking the carbonyl group of natural ligands.[2]

The subject of this guide, this compound, presents a unique combination of functional groups that offer a strategic advantage in medicinal chemistry design:

  • The Bromine Atom: Positioned at the 2-position, the bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the facile introduction of diverse aryl, heteroaryl, and amino moieties, enabling extensive exploration of the chemical space around the benzonitrile core to optimize interactions with target proteins.

  • The Ethoxy and Methoxy Groups: These alkoxy groups, positioned at the 4- and 5-positions respectively, play a crucial role in modulating the physicochemical properties of the molecule, such as lipophilicity and solubility.[3][4] They can also participate in hydrogen bonding interactions with receptor active sites and influence the overall conformation of the molecule, thereby impacting binding affinity and selectivity.[3][5][6] The combination of both ethoxy and methoxy groups offers a nuanced approach to fine-tuning these properties.

  • The Nitrile Group: As a key pharmacophore, the nitrile group is a known bioisostere for a carbonyl group and can engage in crucial polar interactions with the active sites of enzymes, such as kinases.[2] Its metabolic stability is an additional advantage in drug design.

This unique arrangement of functional groups makes this compound a highly attractive starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Proposed Synthetic Protocol for this compound

Starting Material: 4-Ethoxy-5-methoxybenzaldehyde

Step 1: Bromination of 4-Ethoxy-5-methoxybenzaldehyde

Objective: To regioselectively introduce a bromine atom at the 2-position of the aromatic ring.

Reagents and Conditions:

Reagent/SolventMolar EquivalentPurpose
4-Ethoxy-5-methoxybenzaldehyde1.0Starting Material
N-Bromosuccinimide (NBS)1.1Brominating Agent
Acetic Acid-Solvent

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Ethoxy-5-methoxybenzaldehyde in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-Bromo-4-ethoxy-5-methoxybenzaldehyde.

Step 2: Conversion of Aldehyde to Nitrile

Objective: To convert the aldehyde functional group to a nitrile.

Reagents and Conditions:

Reagent/SolventMolar EquivalentPurpose
2-Bromo-4-ethoxy-5-methoxybenzaldehyde1.0Starting Material
Hydroxylamine Hydrochloride1.2Forms the oxime
Formic Acid-Solvent and Dehydrating Agent

Procedure:

  • In a round-bottom flask, suspend 2-Bromo-4-ethoxy-5-methoxybenzaldehyde and hydroxylamine hydrochloride in formic acid.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Prospective Application in Kinase Inhibitor Synthesis: A Workflow

The true potential of this compound lies in its utility as a scaffold for the synthesis of potent and selective kinase inhibitors. The following workflow illustrates a general strategy for leveraging this intermediate in a drug discovery program.

Caption: A generalized workflow for the utilization of this compound in a kinase inhibitor discovery program.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To demonstrate the utility of this compound in C-C bond formation.

Reagents and Conditions:

Reagent/SolventMolar EquivalentPurpose
This compound1.0Starting Material
Arylboronic Acid1.2Coupling Partner
Pd(PPh₃)₄0.05Palladium Catalyst
K₂CO₃2.0Base
Toluene/Ethanol/Water (4:1:1)-Solvent System

Procedure:

  • To a degassed solution of this compound and the desired arylboronic acid in the toluene/ethanol/water solvent system, add Pd(PPh₃)₄ and K₂CO₃.

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired 2-aryl-4-ethoxy-5-methoxybenzonitrile derivative.

Structure-Activity Relationship (SAR) Insights and Future Directions

The synthesized library of 2-aryl-4-ethoxy-5-methoxybenzonitrile derivatives can be screened against a panel of kinases to identify initial hits. Subsequent lead optimization efforts can be guided by Structure-Activity Relationship (SAR) studies. For instance, in the context of EGFR kinase inhibitors, substitutions on the quinazoline core have been shown to significantly impact activity.[7] Similarly, the nature of the aryl or heteroaryl group introduced at the 2-position of the benzonitrile core, along with the positioning of the ethoxy and methoxy groups, will be critical determinants of potency and selectivity.

Future work should focus on:

  • Exploring a diverse range of boronic acids in the Suzuki-Miyaura coupling to probe different regions of the kinase active site.

  • Utilizing other cross-coupling reactions, such as Buchwald-Hartwig amination, to introduce nitrogen-containing moieties.

  • Performing computational modeling and docking studies to rationalize observed SAR and guide the design of more potent analogs.

Conclusion

While this compound is not yet a mainstream intermediate in medicinal chemistry, its unique structural features and the synthetic accessibility of its derivatives position it as a highly promising building block for the discovery of novel kinase inhibitors and other therapeutic agents. The protocols and strategies outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this versatile scaffold. As the demand for novel and effective therapeutics continues to grow, the exploration of underutilized chemical entities like this compound will be crucial in expanding the toolbox of medicinal chemists and accelerating the drug discovery process.

References

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732. [Link]

  • Moga, M. A., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(21), 6483. [Link]

  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Andrews, P. R. (2003). The Role of Functional Groups in Drug-Receptor Interactions. In The Practice of Medicinal Chemistry (2nd ed., pp. 327-339). Elsevier Inc. [Link]

  • Singh, H., et al. (2006). Three-dimensional quantitative structure-activity relationship (3 D-QSAR) and docking studies on (benzothiazole-2-yl) acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5917–5925. [Link]

  • Wermuth, C. G. (2008). The Role of Functional Groups in Drug–Receptor Interactions. In The Practice of Medicinal Chemistry (pp. 359-378). Elsevier Ltd. [Link]

  • Ghosh, S., et al. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Journal of Biomolecular Structure and Dynamics, 40(9), 4025–4041. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Amination of 2-Bromo-4-ethoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Arylamines in Modern Chemistry

The synthesis of aryl amines is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science sectors.[1] These structural motifs are integral to a vast array of biologically active molecules and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative methodology for the formation of carbon-nitrogen (C-N) bonds, largely superseding harsher, traditional methods that often suffer from limited substrate scope and poor functional group tolerance.[1]

This application note provides a comprehensive guide to the palladium-catalyzed amination of 2-Bromo-4-ethoxy-5-methoxybenzonitrile, a polysubstituted aromatic building block. The presence of multiple substituents on the aromatic ring, including a nitrile group and two alkoxy moieties, presents unique challenges and considerations for achieving high-yielding and selective C-N bond formation. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and offer insights into troubleshooting and optimization strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The cycle is generally understood to involve a series of key steps: oxidative addition, ligand exchange, deprotonation, and reductive elimination. The choice of ligand and base is critical to the success of the reaction, as they influence the rates of these individual steps.[3]

The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) species, forming a palladium(II) intermediate.[2] Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The final step is reductive elimination from this complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2]

Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the final reductive elimination steps.[4] These ligands stabilize the palladium center and promote the desired bond-forming event.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Ar-Pd(II)(L)-Br Ar-Pd(II)(L)-Br Pd(0)L->Ar-Pd(II)(L)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-Br->Ar-Pd(II)(L)-NHR'R'' Ligand Exchange (+ HNR'R'') Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-Pd(II)(L)-NR'R'' Deprotonation (+ Base) Ar-Pd(II)(L)-NR'R''->Pd(0)L Reductive Elimination (forms Ar-NR'R'')

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the palladium-catalyzed amination of this compound. It is crucial to note that optimization of the reaction conditions, including the choice of ligand, base, and solvent, may be necessary for different amine coupling partners.

Materials and Reagents
ReagentSupplierPurityNotes
This compoundMajor Vendor>98%Ensure dryness before use.
Palladium(II) Acetate (Pd(OAc)₂)Major Vendor>98%A common palladium precursor.
XPhosMajor Vendor>98%A bulky, electron-rich phosphine ligand.
XPhos Pd G2Major Vendor-A pre-formed catalyst for ease of use.[5][6][7]
Sodium tert-butoxide (NaOt-Bu)Major Vendor>98%A strong, non-nucleophilic base. Handle under inert atmosphere.
Anhydrous TolueneMajor Vendor>99.8%Use a dry, degassed solvent.
Primary or Secondary AmineVarious>98%The nucleophilic coupling partner.
Diethyl EtherMajor VendorACS GradeFor workup and purification.
Saturated Aqueous Ammonium ChlorideLab Prepared-For quenching the reaction.
Anhydrous Magnesium SulfateMajor Vendor-For drying the organic phase.
Protocol 1: General Procedure for Amination with a Primary Amine

This protocol is a general starting point for the coupling of this compound with a primary amine.

Reaction Setup:

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A Add this compound, Pd(OAc)₂, XPhos, and NaOt-Bu to a dry Schlenk tube. B Evacuate and backfill the tube with an inert gas (e.g., Argon). A->B C Add anhydrous, degassed toluene and the primary amine via syringe. B->C D Heat the reaction mixture to 80-110 °C with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and quench with saturated aq. NH₄Cl. E->F Upon completion G Extract with an organic solvent (e.g., ethyl acetate). F->G H Dry the organic layer, concentrate, and purify by column chromatography. G->H

Figure 2: A generalized workflow for the palladium-catalyzed amination reaction.

Step-by-Step Procedure:

  • Preparation: To a dry, oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), Palladium(II) acetate (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.5 M of the aryl bromide) via syringe, followed by the primary amine (1.2 equiv).

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or another suitable organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Utilizing a Pre-formed Catalyst (XPhos Pd G2)

The use of a pre-formed catalyst simplifies the reaction setup and can lead to more reproducible results.[5][6][7]

Step-by-Step Procedure:

  • Preparation: In a glovebox or under a stream of argon, add this compound (1.0 equiv), XPhos Pd G2 (0.02 equiv), and sodium tert-butoxide (1.4 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Remove the Schlenk tube from the glovebox (if used) and add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.5 M of the aryl bromide) and the primary or secondary amine (1.2 equiv) via syringe under a positive pressure of argon.

  • Reaction and Workup: Follow steps 4-8 as described in Protocol 1.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient base, low reaction temperature.Ensure all reagents and solvents are anhydrous and degassed. Use a fresh bottle of base. Increase the reaction temperature in increments of 10 °C. Consider a different ligand/palladium source.
Side Product Formation Hydrodehalogenation of the starting material, diarylation of the primary amine.Use a less coordinating solvent like dioxane.[8] Lower the reaction temperature. Use a slight excess of the amine (1.1-1.2 equiv). For primary amines, consider using a ligand like BrettPhos, which can show selectivity for monoarylation.[9]
Incomplete Reaction Steric hindrance from the substrate or amine.Switch to a more sterically demanding ligand such as tBuXPhos or a Josiphos-type ligand.[9] Increase the catalyst loading.
Difficulty with Purification Co-elution of product and residual ligand or catalyst.Use a pre-catalyst to minimize excess free ligand. Consider a different solvent system for chromatography. Recrystallization may be an option for solid products.

Conclusion

The palladium-catalyzed amination of this compound is a robust and versatile method for the synthesis of a wide range of substituted anilines. By understanding the underlying mechanism and carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently construct valuable C-N bonds. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful implementation of this important transformation in a research and development setting.

References

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. National Institutes of Health. [Link]

  • Synthesis of 2-aminoBODIPYs by palladium catalysed amination. ResearchGate. [Link]

  • Palladium catalyzed aryl C–H amination with O2via in situ formation of peroxide-based oxidant(s) from dioxane. Catalysis Science & Technology (RSC Publishing). [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. The Hartwig Group. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. [Link]

  • XPhos-Pd-G2 | C45H59ClNPPd | CID 76211818. PubChem. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses Procedure. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]

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Application Notes and Protocols: Derivatization of 2-Bromo-4-ethoxy-5-methoxybenzonitrile for Material Science Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the dynamic field of material science, the quest for novel organic molecules with tailored electronic and photophysical properties is paramount. These materials form the bedrock of next-generation technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[1][2] Substituted benzonitriles are a critical class of intermediates in the synthesis of these functional materials.[3] Among these, 2-bromo-4-ethoxy-5-methoxybenzonitrile stands out as a particularly promising, yet underexplored, building block.

This document provides a comprehensive guide to the derivatization of this compound. It is intended for researchers, scientists, and professionals in drug development and material science who are looking to leverage this molecule's unique structural features. The presence of a strategically positioned bromine atom, an electron-withdrawing nitrile group, and two electron-donating alkoxy groups offers a rich platform for molecular engineering. The bromine atom serves as a versatile handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the systematic modification of the core structure to fine-tune its material properties.

Herein, we will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key derivatization reactions, and explore the potential applications of the resulting novel materials.

Strategic Derivatization via Palladium-Catalyzed Cross-Coupling

The C(sp²)-Br bond in this compound is the primary site for derivatization. Palladium-catalyzed cross-coupling reactions are the methods of choice for forming new carbon-carbon and carbon-nitrogen bonds at this position with high efficiency and functional group tolerance. We will focus on three of the most robust and versatile of these transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Core Derivatization Strategies

Caption: Key derivatization pathways for this compound.

Suzuki-Miyaura Coupling: Crafting Biaryl Architectures

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[4][5] This reaction is particularly valuable for synthesizing biaryl and polyaryl structures, which are prevalent in organic electronic materials due to their extended π-conjugation.[6][7]

Causality of Experimental Choices:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. For an electron-rich aryl bromide like our substrate, a catalyst system that facilitates the oxidative addition step is necessary. Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium precursors. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often employed to stabilize the palladium center and promote catalytic activity.

  • Base: A base is required to activate the organoboron species.[4] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently used. The choice of base can influence reaction kinetics and yields.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Protocol: Synthesis of a Biaryl Derivative

This protocol details the synthesis of 2-(4-methoxyphenyl)-4-ethoxy-5-methoxybenzonitrile as a representative example.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 2 mL of toluene. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add 8 mL of toluene and 2 mL of deionized water to the reaction mixture.

  • Reaction: Stir the mixture vigorously and heat to 90 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expected Outcome:

The resulting biaryl nitrile will exhibit altered photophysical properties compared to the starting material. The extended conjugation typically leads to a red-shift in the absorption and emission spectra. The methoxy groups on both aryl rings can further modulate these properties.[8][9]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, providing access to aryl-alkyne conjugates.[10][11][12] These structures are of significant interest in material science for their rigid, linear geometry and extended π-systems, making them suitable for applications in molecular wires, OLEDs, and organic semiconductors.[2][13]

Causality of Experimental Choices:

  • Dual Catalyst System: The traditional Sonogashira reaction employs a dual catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt (typically CuI) to activate the alkyne.[11]

  • Ligand: Phosphine ligands like triphenylphosphine (PPh₃) are commonly used to stabilize the palladium catalyst.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct. The base can also serve as the solvent.

  • Copper-Free Variants: To avoid issues with homocoupling of the alkyne (Glaser coupling), copper-free Sonogashira protocols have been developed. These often require more specialized palladium catalysts and different bases.[13]

Protocol: Synthesis of an Aryl-Alkyne Derivative

This protocol describes the synthesis of 2-(phenylethynyl)-4-ethoxy-5-methoxybenzonitrile.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).

  • Solvent and Reagent Addition: Add 10 mL of anhydrous THF and 5 mL of triethylamine. Stir the mixture until all solids are dissolved. Then, add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 8-16 hours. The formation of a precipitate (triethylammonium bromide) is typically observed. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitate and catalyst residues. Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of ammonium chloride and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Expected Outcome:

The introduction of the rigid alkynyl linker significantly extends the π-conjugated system. This is expected to result in a further red-shift in the absorption and emission spectra compared to the biaryl derivatives and an increase in the fluorescence quantum yield.

Buchwald-Hartwig Amination: Engineering Hole-Transporting Materials

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[14][15] This reaction is instrumental in synthesizing arylamines, which are a key class of hole-transporting materials (HTMs) used in OLEDs and perovskite solar cells.[15][16]

Causality of Experimental Choices:

  • Catalyst System: Similar to the Suzuki-Miyaura coupling, the choice of a palladium precursor and a bulky, electron-rich phosphine ligand is crucial. Ligands like XPhos, RuPhos, or BrettPhos are highly effective for coupling with a wide range of amines.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate can also be used.[14]

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically used.

Protocol: Synthesis of an Arylamine Derivative

This protocol outlines the synthesis of 2-(diphenylamino)-4-ethoxy-5-methoxybenzonitrile.

Materials:

  • This compound

  • Diphenylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol), XPhos (0.036 mmol), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and diphenylamine (1.2 mmol) to the Schlenk tube.

  • Solvent Addition: Add 5 mL of anhydrous toluene.

  • Reaction: Seal the Schlenk tube and heat the mixture at 100-110 °C for 18-24 hours with vigorous stirring.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.

Expected Outcome:

The resulting diarylamino-benzonitrile derivative is expected to have a high-lying Highest Occupied Molecular Orbital (HOMO) energy level, a characteristic feature of efficient hole-transporting materials. The photophysical properties will also be significantly altered, with potential applications as emissive materials in OLEDs.

Workflow for Material Characterization

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_structural Structural Analysis cluster_properties Property Evaluation cluster_application Device Fabrication & Testing Start Derivatization Reaction (Suzuki, Sonogashira, or Buchwald-Hartwig) Purify Column Chromatography / Recrystallization Start->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR MS Mass Spectrometry Purify->MS UVVis UV-Vis Spectroscopy NMR->UVVis MS->UVVis PL Photoluminescence Spectroscopy UVVis->PL CV Cyclic Voltammetry PL->CV Device OLED / Solar Cell Fabrication CV->Device Test Performance Metrics (Efficiency, Lifetime) Device->Test

Caption: A typical workflow for the characterization of newly synthesized materials.

Comparative Data of Hypothetical Derivatives

The following table summarizes the expected trends in the photophysical and electronic properties of the derivatives synthesized from this compound.

Derivative ClassKey Structural FeatureExpected HOMO (eV)Expected LUMO (eV)Expected Emission Wavelength (nm)Potential Application
Biaryl Nitrile Extended π-conjugation-5.6 to -5.8-2.5 to -2.7420 - 480 (Blue-Green)Blue emitters in OLEDs, Fluorescent sensors
Aryl-Alkyne Nitrile Rigid, linear π-system-5.7 to -5.9-2.6 to -2.8450 - 520 (Green)Green emitters in OLEDs, Molecular wires
Arylamine Nitrile Electron-rich amine-5.2 to -5.4-2.3 to -2.5480 - 550 (Green-Yellow)Hole-transporting materials, Emitters in OLEDs

Note: The values presented are estimations based on known structure-property relationships and should be confirmed experimentally.

Conclusion and Future Outlook

This compound is a highly versatile and valuable building block for the synthesis of novel organic materials. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and efficient pathways to a diverse range of functional molecules. By strategically choosing the coupling partner, researchers can systematically tune the electronic and photophysical properties of the resulting materials, paving the way for their application in advanced technologies like OLEDs, OPVs, and chemical sensors. The protocols and insights provided herein are intended to serve as a solid foundation for further exploration and innovation in this exciting area of material science.

References

  • Google Patents. (n.d.). Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • Google Patents. (n.d.). Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. (n.d.). Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by... Retrieved from [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and photophysical properties of the biaryl systems of pyrrocytidine and furouridine with benzothiophene, benzofuran, and benzene as the aromatic extended moiety. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (n.d.). Organic Light Emitting Diodes: Devices and applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications. Retrieved from [Link]

  • ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-4-methylbenzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Photophysical properties of chiral compounds 17 and 18 a Structures of... Retrieved from [Link]

  • JRC Publications Repository. (2014). 2014 Status Report on Organic Light Emitting Diodes (OLED). Retrieved from [Link]

  • ResearchGate. (n.d.). Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald–Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • RSC Publishing. (n.d.). Electron deficient conjugated polymers based on benzotriazole. Retrieved from [Link]

  • PubMed. (2012). Synthesis and photophysical properties of biaryl-substituted nucleos(t)ides. Polymerase synthesis of DNA probes bearing solvatochromic and pH-sensitive dual fluorescent and 19F NMR labels. Retrieved from [Link]

  • Crimson Publishers. (2021). Organic Light Emitting Diode (OLED) Technology and its Applications: Literature Review. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Processing and Applications of Conjugated Oligomers and Polymers 2.0. Retrieved from [Link]

  • OSTI.gov. (n.d.). Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald–Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2012). Electron deficient conjugated polymers based on benzotriazole. Retrieved from [Link]

  • SciRP.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ChemRxiv. (n.d.). Photo-redox Catalyzed C-S and C-C Bond Forming Cascade Cyclization/Dearomatization of Biaryls. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Organic Light-Emitting Diodes (OLEDs): Materials, Devices and Applications. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]

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Sources

Application Note: Synthesis of Biaryl Scaffolds Utilizing 2-Bromo-4-ethoxy-5-methoxybenzonitrile via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Biaryl structures are privileged motifs, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The targeted synthesis of these compounds with precise substitution patterns is a cornerstone of modern medicinal and process chemistry. This application note provides a detailed experimental protocol for the synthesis of complex biaryls using 2-Bromo-4-ethoxy-5-methoxybenzonitrile, a highly functionalized and versatile aryl halide building block. We present a field-proven, optimized protocol for the Suzuki-Miyaura cross-coupling reaction, selected for its broad functional group tolerance, mild reaction conditions, and the superior environmental profile of its organoboron reagents.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the causality behind experimental choices, robust troubleshooting advice, and necessary safety protocols.

Introduction: The Strategic Importance of Biaryl Synthesis

The construction of carbon-carbon (C-C) bonds between two aromatic rings is a fundamental transformation in organic synthesis. The resulting biaryl frameworks provide a rigid scaffold that can accurately position functional groups in three-dimensional space, a critical feature for molecular recognition and biological activity. Transition-metal-catalyzed cross-coupling reactions have become the definitive tool for this purpose, offering unparalleled efficiency and predictability.[3][4]

Among the various methods, the Suzuki-Miyaura reaction stands out for its operational simplicity and the stability of its boronic acid and ester coupling partners.[1] This guide focuses on leveraging this powerful reaction with this compound, an electron-rich aryl bromide whose substituents offer multiple points for further synthetic elaboration, making it an ideal starting material for building complex molecular architectures.

The Catalytic Heart: Understanding the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. The catalytic cycle, which is the engine of this transformation, universally proceeds through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.

Mechanistic Causality:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of our substrate, this compound, forming a Pd(II) complex. The choice of phosphine ligand is critical here; electron-rich and sterically bulky ligands accelerate this rate-limiting step.[5][6][7]

  • Transmetalation: The organic group from the boronic acid (or boronate ester) is transferred to the palladium center. This step requires activation by a base, which converts the boronic acid into a more nucleophilic "ate" complex, facilitating the transfer of the aryl group to the palladium center.[7]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Stoichiometric Reagents cluster_products Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L₂Pd(II)(Ar)(X) OxAdd->PdII_ArX Transmetal Transmetalation (Ar'-B(OR)₂ + Base) PdII_ArX->Transmetal PdII_ArAr L₂Pd(II)(Ar)(Ar') Transmetal->PdII_ArAr Byproducts X-B(OR)₂ + Base-H⁺ RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration ArAr Ar-Ar' (Biaryl Product) ArX Ar-X (2-Bromo-4-ethoxy-5- methoxybenzonitrile) ArB Ar'-B(OR)₂ (Arylboronic Acid) Base Base (e.g., K₂CO₃) Experimental_Workflow start Start setup 1. Assemble Reaction - Schlenk flask, stir bar - Purge with Argon start->setup add_solids 2. Add Solids - Aryl bromide (1.0 eq) - Boronic acid (1.2 eq) - K₂CO₃ (2.5 eq) - Pd(PPh₃)₄ (0.05 eq) setup->add_solids add_solvents 3. Add Solvents - Toluene - Deionized Water add_solids->add_solvents degas 4. Degas Mixture - Bubble Argon through  solution for 15 min add_solvents->degas react 5. Heat Reaction - Heat to 90°C with  vigorous stirring - Monitor by TLC/LC-MS degas->react workup 6. Aqueous Work-up - Cool to RT - Dilute with EtOAc - Wash with water, brine react->workup dry 7. Dry & Concentrate - Dry organic layer (MgSO₄) - Filter and concentrate workup->dry purify 8. Purify Product - Flash column chromatography dry->purify characterize 9. Characterize - NMR, MS, mp purify->characterize end End (Pure Biaryl) characterize->end

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-ethoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-4-ethoxy-5-methoxybenzonitrile (CAS 515846-45-4). This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable substituted benzonitrile intermediate. We will move beyond simple procedural outlines to address the common challenges encountered during synthesis, providing field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Overview of Synthetic Strategies

The synthesis of this compound is not trivial. The molecule's substitution pattern, with two activating alkoxy groups and a deactivating nitrile group, requires careful strategic planning to control regioselectivity and avoid unwanted side reactions. The most prevalent and logical approach involves a multi-step synthesis, typically culminating in a Sandmeyer reaction.

Two primary retrosynthetic pathways are generally considered:

  • Route A: Late-Stage Bromination: Starting from a pre-formed benzonitrile and introducing the bromine atom last. This is often challenging due to the directing effects of the existing substituents.

  • Route B: Early-Stage Bromination & Late-Stage Cyanation: Starting from a simpler, substituted aniline or phenol, performing the key bromination, and then converting a precursor functional group (e.g., an amino group) into the target nitrile. This is often the more reliable method.

The diagram below illustrates a common and effective pathway (Route B) starting from 2-Amino-4-ethoxy-5-methoxyaniline, which will form the basis of our troubleshooting guide.

cluster_start Starting Material cluster_main_path Recommended Synthetic Pathway SM 4-Ethoxy-5-methoxyaniline Diazotization Step 1: Diazotization SM->Diazotization NaNO₂, HBr 0-5 °C Diazonium Arenediazonium Salt (in situ intermediate) Diazotization->Diazonium Formation Sandmeyer Step 2: Sandmeyer Reaction Diazonium->Sandmeyer CuBr Product This compound Sandmeyer->Product Isolation & Purification

Caption: Recommended synthetic pathway via a Sandmeyer reaction.

Troubleshooting Guide: Common Experimental Challenges

This section addresses specific problems that may arise during the synthesis. Each question represents a common experimental observation, followed by a detailed explanation of potential causes and actionable solutions.

Category 1: Reaction Failure or Low Yield

Question: My Sandmeyer reaction to introduce the bromo and cyano groups is giving a very low yield (<20%) or failing completely. What are the likely causes?

Answer: The Sandmeyer reaction, while powerful, is notoriously sensitive to reaction conditions. Failure typically stems from issues in one of two key stages: the initial diazotization or the subsequent copper-catalyzed substitution.[1][2]

Potential Causes & Solutions:

Parameter Potential Problem Troubleshooting & Optimization Strategy
Temperature Diazotization Instability: The arenediazonium salt intermediate is thermally unstable. If the temperature rises above 5-10 °C, it will rapidly decompose, often forming phenols or tarry byproducts.Maintain a strict temperature of 0-5 °C throughout the addition of sodium nitrite and for the duration of the diazonium salt's existence before adding the copper catalyst.[3][4] Use an ice/salt bath for more robust cooling.
Reagent Quality Decomposed Sodium Nitrite: Sodium nitrite (NaNO₂) can degrade over time. Old or improperly stored reagent will lead to incomplete diazotization.Use a fresh, unopened bottle of sodium nitrite. If you suspect the quality, it's best to acquire a new batch.
Catalyst Activity Inactive Copper(I) Bromide: The Sandmeyer reaction requires the Cu(I) oxidation state.[5] If your CuBr has oxidized to Cu(II) (often indicated by a green or blue color instead of off-white/gray), its catalytic activity will be significantly diminished.Prepare a fresh solution of CuBr immediately before use. If using commercial CuBr, consider washing it with a dilute acid (like sulfurous acid) to remove any oxidized species, followed by water, ethanol, and ether washes before drying.
Acidity (pH) Incorrect Acidity: The diazotization must be carried out in a strong, non-nucleophilic acid. Insufficient acid will lead to unwanted side reactions, such as the coupling of the diazonium salt with the unreacted starting aniline to form an azo compound.Ensure at least 2-3 equivalents of a strong acid (like HBr or HCl) are used. One equivalent protonates the aniline, and the other reacts with NaNO₂ to form the necessary nitrous acid (HNO₂).

Below is a workflow to diagnose issues in the Sandmeyer reaction:

Start Low Yield in Sandmeyer Reaction CheckTemp Was temperature strictly maintained at 0-5 °C? Start->CheckTemp CheckReagents Are NaNO₂ and CuBr fresh and of high quality? CheckTemp->CheckReagents Yes SolutionTemp Root Cause: Diazonium salt decomposition. Action: Improve cooling (ice/salt bath), slow down NaNO₂ addition. CheckTemp->SolutionTemp No CheckAcid Were >2 equivalents of strong acid used? CheckReagents->CheckAcid Yes SolutionReagents Root Cause: Inactive reagents. Action: Use fresh NaNO₂. Use freshly prepared or purified CuBr. CheckReagents->SolutionReagents No SolutionAcid Root Cause: Incomplete diazotization or azo-coupling side reaction. Action: Ensure sufficient acid is present. CheckAcid->SolutionAcid No Success Reaction Optimized CheckAcid->Success Yes

Caption: Troubleshooting workflow for low Sandmeyer reaction yields.

Category 2: Impurity Formation and Regioselectivity

Question: I am attempting a direct bromination on an ethoxy-methoxy benzonitrile precursor and obtaining a mixture of isomers and poly-brominated products. How can I achieve selective bromination at the C-2 position?

Answer: This is a classic regioselectivity challenge in electrophilic aromatic substitution. Both the ethoxy and methoxy groups are strong activating, ortho-, para-directing groups.[6] Attempting to brominate a substrate that already contains both groups can lead to a complex product mixture that is difficult to separate.

  • Understanding the Directing Effects:

    • 4-Ethoxy group: Directs to positions 3 and 5.

    • 5-Methoxy group: Directs to positions 4 and 6.

    • The combined effect strongly activates the entire ring, making it susceptible to over-bromination.

Solutions for Achieving Regioselectivity:

  • Strategic Synthesis (Recommended): The most reliable method is to not perform bromination on the fully substituted ring. Instead, choose a starting material where the desired substitution pattern is already set or can be unambiguously achieved. For example, starting with 2-amino-4-ethoxy-5-methoxybenzonitrile and using the Sandmeyer reaction to replace the amino group with bromine is the superior strategy as it guarantees the correct regiochemistry.[1]

  • Use of Bulky Brominating Agents: If direct bromination is unavoidable, using a sterically hindered brominating agent might favor substitution at the less hindered position. However, this is often low-yielding and not ideal for this specific substitution pattern.

  • Protecting Groups: In some cases, a temporary blocking group can be installed at a reactive site, forcing bromination to occur at the desired position, after which the blocking group is removed. This adds steps and complexity to the synthesis.

The key takeaway is that for a molecule like this compound, regioselectivity is best controlled by the choice of synthetic route, not by trying to tame a difficult bromination reaction.

Category 3: Product Purification

Question: My crude product is an oily solid and difficult to purify. What are the recommended purification techniques?

Answer: Purifying substituted benzonitriles often requires a combination of techniques to remove starting materials, catalysts, and reaction byproducts.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, quench the mixture by pouring it onto ice water. This will precipitate the crude product and help to dissolve inorganic salts. If the reaction was acidic, neutralize carefully with a base like sodium bicarbonate or sodium carbonate solution until the pH is ~7.

  • Solvent Extraction: Extract the aqueous mixture several times with an appropriate organic solvent such as ethyl acetate or dichloromethane. The organic layers should be combined.

  • Washing: Wash the combined organic layers with water and then with brine (saturated NaCl solution) to remove residual water and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Be cautious not to use excessive heat, as some intermediates can be volatile or thermally sensitive.[7]

  • Column Chromatography: This is often the most effective step for separating the desired product from closely related impurities.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point. For example, begin with 100% hexanes and gradually increase the ethyl acetate concentration (e.g., from 0% to 20%).[8] Monitor the separation using Thin Layer Chromatography (TLC).

  • Recrystallization: If the product obtained after chromatography is a solid but still contains minor impurities, recrystallization can be an excellent final polishing step. A mixed solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may be required to achieve good crystal formation.

Detailed Experimental Protocol (Sandmeyer Route)

This protocol describes the synthesis of this compound from 2-amino-4-ethoxy-5-methoxybenzonitrile.

Step 1: Diazotization of 2-Amino-4-ethoxy-5-methoxybenzonitrile

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend the starting aniline (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr, 3.0 eq).

  • Cool the mixture to 0 °C using an ice-salt bath. The mixture should become a fine, stirrable slurry.

  • Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the aniline slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the resulting solution (it may remain a slurry) for an additional 30 minutes at 0-5 °C. This is the diazonium salt solution.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr (1.5 eq). Warm slightly if necessary to dissolve, then cool back to room temperature.

  • Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the foaming manageable.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture back to room temperature.

Step 3: Workup and Purification

  • Pour the reaction mixture onto crushed ice and extract with ethyl acetate (3 x volume).

  • Combine the organic layers and wash sequentially with water, 1M NaOH solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound as a solid.

Frequently Asked Questions (FAQs)

Q1: Why is the Sandmeyer reaction preferred over direct bromination for this synthesis? A1: The Sandmeyer reaction offers absolute control over the regiochemistry. By starting with an amino group at the desired position (C-2), you ensure that the bromine atom replaces it without any ambiguity. Direct bromination of a related precursor would likely yield a mixture of isomers due to the competing directing effects of the ethoxy and methoxy groups.[6]

Q2: Can I use N-Bromosuccinimide (NBS) for bromination? A2: While NBS is a common and convenient source for electrophilic bromine, using it on a highly activated aromatic ring like an ethoxy-methoxy-benzonitrile precursor can be difficult to control, often leading to polybromination and side reactions.[9][10] Its use would require extensive optimization of solvent, temperature, and stoichiometry, which is often less efficient than using a regiochemically-defined route like the Sandmeyer reaction.

Q3: What are the primary safety concerns with this synthesis? A3: Several hazards must be managed:

  • Diazonium Salts: Can be explosive when isolated and dry. They should always be generated and used in situ in solution.

  • Sodium Nitrite: A strong oxidizer and is toxic if ingested.

  • Copper Salts & Bromine Compounds: Are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Cyanide Sources: If an alternative cyanation route is chosen (e.g., from a benzoic acid), reagents like copper(I) cyanide are highly toxic.[3] Always conduct a thorough safety review before beginning any experiment.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Guidechem. (n.d.). What is the synthesis process of 2-BROMO-5-METHOXYBENZONITRILE?.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Theoretical and Experimental Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • Benchchem. (n.d.). Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • Wikipedia. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Benchchem. (n.d.).
  • Kumar, V., & Kumar, S. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(12), 2635-2667.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?.
  • BYJU'S. (n.d.).
  • Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
  • Chem Help ASAP. (2021).
  • BenchChem. (2025).
  • ResearchGate. (2007). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde.
  • Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • Gryca, A. D., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. RSC Advances, 11(46), 28839-28851.
  • Reddit. (2025).
  • Reddit. (2024).
  • Chem Help ASAP. (2021).
  • Kishi, T., et al. (2021). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. RSC Advances, 11(23), 13957-13961.
  • Shahid, M., et al. (2009). 2-Bromo-4-methylbenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3166.
  • ResearchGate. (2009). 2-Bromo-4-methylbenzonitrile.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • ResearchGate. (2006). Bromination of 5-Methoxyindane: Synthesis of New Benzoindenone Derivatives and Ready Access to 7H-Benzo[c]fluoren-7-one Skeleton.

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Side reactions and byproduct formation in the synthesis of 2-Bromo-4-ethoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-BN-24-01 Last Updated: January 21, 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Bromo-4-ethoxy-5-methoxybenzonitrile. This molecule is a valuable building block in pharmaceutical and materials science research. Its synthesis, while conceptually straightforward via electrophilic aromatic substitution, presents several challenges related to regioselectivity and byproduct formation. This guide is designed for chemistry professionals to navigate and troubleshoot these complexities, ensuring a high-yield, high-purity synthesis. We will delve into the causality behind common issues and provide robust, field-tested protocols to overcome them.

Section 1: The Core Synthesis Pathway & Key Control Points

The most common and direct route to this compound is the electrophilic bromination of the precursor, 4-ethoxy-5-methoxybenzonitrile. The electron-donating nature of the ethoxy and methoxy groups strongly activates the aromatic ring, while the cyano group is a meta-director and deactivator. The interplay of these directing effects is key to a successful synthesis.

The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. N-Bromosuccinimide (NBS) is often the reagent of choice over diatomic bromine (Br₂) as it is a solid that is easier to handle and provides a slow, controlled release of the electrophilic bromine species, which helps to minimize over-bromination.[1][2]

Workflow: Synthesis and Purification

The following diagram outlines the critical stages of the synthesis, from reagent selection to final product isolation. Each stage represents a control point where side reactions can be mitigated.

SynthesisWorkflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification P1 Select & Purify Starting Material (4-ethoxy-5-methoxybenzonitrile) P2 Choose Solvent (e.g., DMF, ACN, CH2Cl2) P1->P2 Setup P3 Select Brominating Agent (NBS recommended) P2->P3 Setup R1 Control Temperature (e.g., 0°C to RT) P3->R1 Setup R2 Stoichiometric Control (1.0 - 1.1 eq. NBS) R1->R2 Execution R3 Monitor Progress (TLC) (Track consumption of SM) R2->R3 Execution W1 Quench Reaction (e.g., Na2S2O3 soln.) R3->W1 Isolation W2 Liquid-Liquid Extraction W1->W2 Isolation W3 Crude Product Isolation (Evaporation) W2->W3 Isolation PU1 Column Chromatography (Silica Gel) W3->PU1 Final Product PU2 Recrystallization PU1->PU2 Final Product PU3 Characterization (NMR, MS, MP) PU2->PU3 Final Product

Caption: Critical workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the synthesis.

Category 1: Reaction Selectivity & Byproduct Formation

Question: My post-reaction crude NMR shows multiple new aromatic signals, and the yield of the desired product is low. What is the likely cause?

Answer: This is a classic symptom of poor regioselectivity and/or over-bromination. The two primary activating groups (-OEt, -OMe) direct ortho and para. The desired product results from bromination ortho to the methoxy group and meta to the cyano group.

Possible Causes & Solutions:

  • Over-Bromination (Di-bromination): The product itself is an activated aromatic ring and can undergo a second bromination.

    • Causality: Using an excess of the brominating agent (NBS > 1.1 equivalents) or running the reaction for too long after the starting material is consumed provides the opportunity for a second electrophilic attack on the product.

    • Solution:

      • Strict Stoichiometry: Use no more than 1.05 equivalents of NBS. Ensure your starting material is anhydrous and accurately weighed.

      • Temperature Control: Perform the reaction at a lower temperature (start at 0 °C and allow to slowly warm to room temperature) to moderate the reaction rate.

      • TLC Monitoring: Monitor the reaction closely by Thin Layer Chromatography (TLC). Once the starting material spot has disappeared, quench the reaction promptly.

  • Formation of Isomeric Byproducts: Bromination may occur at other positions on the ring. The primary isomer of concern would be 3-Bromo-4-ethoxy-5-methoxybenzonitrile.

    • Causality: While the electronics strongly favor the 2-position, the choice of solvent can influence selectivity. Highly polar, coordinating solvents can alter the reactivity of the electrophile. For electron-rich aromatics, using DMF as a solvent is known to give high para-selectivity, which in this case corresponds to the desired ortho/para directing outcome.[3]

    • Solution:

      • Solvent Choice: Using a solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) often provides better regioselectivity for this type of electrophilic substitution on activated rings.[3]

Diagram: Desired Reaction vs. Primary Side Reaction

Sources

Technical Support Center: Purification of 2-Bromo-4-ethoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-Bromo-4-ethoxy-5-methoxybenzonitrile. As a key intermediate in pharmaceutical synthesis and materials science, achieving high purity of this compound is critical for downstream success. This guide is designed for researchers, chemists, and process development professionals, providing in-depth protocols, the rationale behind our procedural choices, and robust troubleshooting advice to overcome common purification challenges.

Section 1: Understanding the Compound: Physicochemical Profile

Before embarking on purification, a foundational understanding of the molecule's properties is essential. This compound is a substituted aromatic compound whose purification is governed by the interplay of its functional groups: the polar nitrile (-CN), the moderately polar ether groups (-OEt, -OMe), and the nonpolar brominated benzene ring.

PropertyValueSource
CAS Number 515846-45-4
Molecular Formula C₁₀H₁₀BrNO₂[1]
Molecular Weight 256.10 g/mol
Physical Form Solid
Polarity IntermediateInferred from structure

This intermediate polarity suggests that both crystallization and chromatography are viable purification methods, with the choice depending on the nature and quantity of the impurities present.

Section 2: Identifying the Challenge: Common Impurities and Their Origins

Effective purification begins with anticipating potential impurities. Based on common synthetic routes, such as the bromination of an ethoxy-methoxy benzonitrile precursor or cyanation of a bromo-ethoxy-methoxy toluene, the following impurities are frequently encountered.

cluster_synthesis Plausible Synthetic Pathway cluster_impurities Potential Impurity Sources Start Precursor (e.g., 4-ethoxy-5-methoxybenzonitrile) Reaction Bromination (e.g., NBS, Br2) Start->Reaction Crude Crude Product (this compound) Reaction->Crude I1 Unreacted Starting Material (More Polar) Reaction->I1 Incomplete Reaction I2 Di-brominated Byproduct (Less Polar) Reaction->I2 Over-reaction I3 Regioisomer (Similar Polarity) Reaction->I3 Poor Regioselectivity I4 Hydrolyzed Nitrile (Amide/Acid) (Much More Polar) Crude->I4 Workup/ Moisture

Caption: Potential impurity sources during synthesis.

Understanding the relative polarity of these impurities is the cornerstone of developing an effective separation strategy. For instance, highly polar impurities like hydrolyzed starting materials can often be removed with a simple aqueous wash, while less polar byproducts like di-brominated species will require more sophisticated methods like column chromatography.

Section 3: Core Purification Protocols

Here we present two primary, field-proven methods for purifying this compound. The choice between them depends on the impurity profile and the scale of your experiment.

Workflow Decision Guide

Start Crude Product TLC Assess Purity by TLC Start->TLC Decision Impurity Profile? TLC->Decision Chromatography Silica Gel Column Chromatography Decision->Chromatography Multiple impurities or close-running spots Recrystallization Recrystallization Decision->Recrystallization Single major impurity or baseline impurities Final_TLC Assess Final Purity (TLC, mp, NMR) Chromatography->Final_TLC Recrystallization->Final_TLC Pure_Product Pure Product Final_TLC->Pure_Product

Caption: General purification workflow decision guide.

Method 1: Recrystallization

Recrystallization is the method of choice for removing small amounts of impurities when the crude product is already of moderate-to-high purity (>90%). It relies on the principle that the target compound and its impurities have different solubilities in a given solvent system.

Experimental Protocol:

  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Based on structurally similar compounds, alcohols like ethanol or isopropanol are excellent starting points.[2]

    • Place ~20-30 mg of your crude material in a test tube.

    • Add the test solvent dropwise at room temperature until a slurry is formed. If it dissolves completely, the solvent is too good.

    • If it does not dissolve, heat the mixture to the solvent's boiling point. If it dissolves, this is a potentially good solvent.

    • Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

  • Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the solid. Adding excess solvent will reduce your final yield.

  • Decolorization (Optional): If the solution is colored, it may be due to highly conjugated impurities. Add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-heated flask to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Dry the crystals under vacuum to obtain the pure product.

  • Validation: Check the purity of the crystals by melting point analysis (a sharp range indicates high purity) and TLC.

Method 2: Silica Gel Column Chromatography

This is the most powerful and versatile technique for separating complex mixtures with varying polarities.[3][4] It is ideal when TLC analysis shows multiple impurities, especially those with similar polarity (close Rf values) to the desired product.

Experimental Protocol:

  • Solvent System Selection (TLC): First, determine the optimal mobile phase (eluent) using TLC.

    • Spot your crude mixture on a TLC plate.

    • Develop the plate in various solvent systems. A good starting point for a compound of intermediate polarity is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).

    • Aim for a solvent system that gives your desired product an Rf value of approximately 0.3-0.4.[5] Impurities should be well-separated from the product spot. A common system for similar molecules is Ethyl Acetate/Hexanes.[6]

  • Column Packing:

    • Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen nonpolar solvent (e.g., hexanes).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Never let the top of the silica bed run dry.[5]

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself).

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add this dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting the eluting solvent in fractions (e.g., in test tubes).[4]

    • If a single isocratic solvent system does not provide adequate separation, a gradient elution can be used. Start with a low polarity eluent (e.g., 5% EtOAc in Hexanes) and gradually increase the polarity (e.g., to 10%, 15% EtOAc) to elute more polar compounds.

  • Fraction Analysis:

    • Spot every few fractions on a TLC plate to determine which ones contain your pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.

Section 4: Troubleshooting Guide (Q&A)

Issue 1: My recrystallization yield is very low.

  • Possible Cause: You may have used too much solvent during the dissolution step. The compound has some solubility even in the cold solvent, and excess solvent will keep more of it dissolved.

    • Solution: Go back to the solvent screening step and ensure you are using the minimum amount of hot solvent required for dissolution. If you have already collected the filtrate, you can try to reduce its volume by evaporation and cool it again to recover more product.

  • Possible Cause: The compound may have crystallized prematurely during a hot filtration step.

    • Solution: Ensure all glassware for the hot filtration is pre-heated. Perform the filtration as quickly as possible. If crystals form in the funnel, you can try washing them through with a small amount of hot solvent.

Issue 2: My compound "oils out" instead of crystallizing.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of your compound, or significant impurities are depressing the melting point.

    • Solution: Switch to a lower-boiling point solvent. Alternatively, try a solvent system (a mixture of two miscible solvents). Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Heat to clarify and then cool slowly.

Issue 3: After column chromatography, my product is still impure.

  • Possible Cause: The column was overloaded. Too much sample was loaded for the amount of silica gel used.

    • Solution: As a general rule, use a silica gel mass that is 50-100 times the mass of your crude sample. For difficult separations, this ratio may need to be even higher.

  • Possible Cause: The chosen solvent system was not optimal, leading to poor separation between your product and an impurity.

    • Solution: Re-evaluate your eluent system using TLC. Try different solvent combinations or a shallower polarity gradient during elution to increase the resolution between the spots.

  • Possible Cause: The fractions were combined incorrectly.

    • Solution: Be more rigorous in your TLC analysis of the collected fractions. Only combine fractions that show a single, clean spot corresponding to your product. It is often better to sacrifice a small amount of yield in "mixed" fractions to ensure the purity of the bulk material.

Problem Post-Purification Impurity Detected Method Which Method Was Used? Problem->Method Recryst Recrystallization Method->Recryst Chrom Chromatography Method->Chrom Cause_R1 Impurity has similar solubility profile Recryst->Cause_R1 Cause_C1 Poor separation (bad eluent) Chrom->Cause_C1 Cause_C2 Column overloaded Chrom->Cause_C2 Cause_C3 Fractions combined incorrectly Chrom->Cause_C3 Sol_R1 Solution: Re-run with a different solvent or switch to chromatography Cause_R1->Sol_R1 Sol_C1 Solution: Re-optimize eluent via TLC. Use a shallower gradient. Cause_C1->Sol_C1 Sol_C2 Solution: Re-run with less sample or more silica (50-100x mass) Cause_C2->Sol_C2 Sol_C3 Solution: Re-TLC all fractions and recombine more carefully Cause_C3->Sol_C3

Caption: Troubleshooting tree for impure final product.

Section 5: Frequently Asked Questions (FAQs)

Q1: What is the best way to assess the final purity of my this compound? A combination of techniques provides the most comprehensive assessment.

  • Thin-Layer Chromatography (TLC): A quick and easy check to ensure only a single spot is present.

  • Melting Point: A sharp melting point range that is consistent with literature values indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): This is the gold standard. It confirms the structure of the compound and can reveal the presence of impurities, even at low levels. The absence of signals from starting materials or byproducts is a strong indicator of purity.

Q2: How should I properly store the purified compound? The compound should be stored in a tightly sealed container to protect it from moisture. Given the presence of ether linkages, storing it in a cool, dark place away from light and air is recommended to prevent slow degradation over time. Storage at room temperature is generally acceptable for short-to-medium term use.[7]

Q3: Can I use a different stationary phase for chromatography? While silica gel is the most common and effective stationary phase for compounds of this polarity, other options exist. For very subtle separations of isomers, reversed-phase silica (like C18) with a polar mobile phase (e.g., acetonitrile/water) could be explored. Alumina is another option, but it can be more reactive and is typically used for less sensitive compounds. For most applications, silica gel is the recommended starting point.

References

  • CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile, Google P
  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile , MDPI. [Link]

  • 2-Amino-5-bromo-4-methoxybenzonitrile , PubChem, National Center for Biotechnology Information. [Link]

  • CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid, Google P
  • This compound (C10H10BrNO2) , PubChemLite. [Link]

  • Performing Column Chromatography , Professor Dave Explains, YouTube. [Link]

  • Column Chromatography , Lisa Nichols, YouTube. [Link]

  • 2-Bromo-4-methylbenzonitrile , National Center for Biotechnology Information. [Link]

  • 2-Bromo-4-hydroxybenzonitrile , PubChem, National Center for Biotechnology Information. [Link]

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Technical Support Center: Synthesis of 2-Bromo-4-ethoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-Bromo-4-ethoxy-5-methoxybenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this valuable building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

I. Understanding the Synthesis: Reaction Pathway and Key Challenges

The synthesis of this compound typically proceeds via a two-step route starting from a commercially available precursor like isovanillin. The key steps involve the formation of the benzonitrile and subsequent regioselective bromination.

Synthesis_Pathway Isovanillin Isovanillin 4-Ethoxy-5-methoxybenzaldehyde 4-Ethoxy-5-methoxybenzaldehyde Isovanillin->4-Ethoxy-5-methoxybenzaldehyde Ethylation 4-Ethoxy-5-methoxybenzonitrile 4-Ethoxy-5-methoxybenzonitrile 4-Ethoxy-5-methoxybenzaldehyde->4-Ethoxy-5-methoxybenzonitrile Nitrile Formation This compound This compound 4-Ethoxy-5-methoxybenzonitrile->this compound Bromination

Caption: Synthetic route to this compound.

The primary challenges in this synthesis are:

  • Controlling Regioselectivity: The bromination of 4-ethoxy-5-methoxybenzonitrile can lead to a mixture of isomers due to the presence of two activating groups (ethoxy and methoxy) on the aromatic ring.[1][2]

  • Optimizing Reaction Conditions: Achieving high yield requires careful control of temperature, reaction time, and stoichiometry.

  • Effective Purification: Separating the desired product from unreacted starting materials and isomeric byproducts is crucial for obtaining high-purity material.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Yield-Related Issues

Q1: My yield of this compound is consistently low. What are the likely causes?

A1: Low yields can stem from several factors throughout the synthetic sequence. Here’s a troubleshooting guide:

  • Incomplete Nitrile Formation: Ensure the conversion of the aldehyde to the nitrile is complete before proceeding to the bromination step. Monitor the reaction by TLC or GC-MS. Incomplete conversion will carry over the aldehyde, which can react with bromine, leading to a complex mixture and lowering the yield of the desired product.

  • Suboptimal Bromination Conditions:

    • Temperature: Electrophilic aromatic bromination is an exothermic reaction.[3] Running the reaction at too high a temperature can lead to the formation of undesired byproducts and degradation. Conversely, a temperature that is too low may result in an incomplete reaction. A temperature range of 0-10 °C is often a good starting point.

    • Reaction Time: The reaction should be monitored to completion. Stopping the reaction too early will leave unreacted starting material, while extending it for too long can increase the formation of di-brominated and other side products.

  • Reagent Quality: Ensure the bromine or N-bromosuccinimide (NBS) used is of high purity. Impurities in the brominating agent can lead to unexpected side reactions.

Yield_Troubleshooting cluster_0 Low Yield Troubleshooting cluster_1 Suboptimal Bromination Factors Low_Yield Low Yield of Product Incomplete_Nitrile_Formation Incomplete Nitrile Formation Low_Yield->Incomplete_Nitrile_Formation Suboptimal_Bromination Suboptimal Bromination Low_Yield->Suboptimal_Bromination Reagent_Quality Poor Reagent Quality Low_Yield->Reagent_Quality Temperature Incorrect Temperature Suboptimal_Bromination->Temperature Reaction_Time Incorrect Reaction Time Suboptimal_Bromination->Reaction_Time

Caption: Troubleshooting logic for low product yield.

Purity-Related Issues

Q2: My final product is contaminated with an isomer. How can I improve the regioselectivity of the bromination?

A2: The formation of isomeric byproducts is a common challenge due to the directing effects of the ethoxy and methoxy groups, both of which are ortho, para-directors.[1][2] The ethoxy group is slightly more activating than the methoxy group. The primary isomers to consider are the desired 2-bromo product and the undesired 6-bromo and potentially di-bromo products.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF or acetonitrile can sometimes offer better regioselectivity compared to liquid bromine.[4]

  • Solvent Effects: The solvent can influence the regioselectivity of the reaction. Acetic acid is a common solvent for brominations of activated aromatic rings.[5] Experimenting with different solvents such as dichloromethane or carbon tetrachloride may alter the isomeric ratio.

  • Temperature Control: Lowering the reaction temperature (e.g., to 0 °C or below) can enhance selectivity by favoring the kinetically controlled product.

Q3: How can I effectively remove the unreacted starting material and isomeric impurities?

A3: Purification is critical for obtaining high-purity this compound.

  • Column Chromatography: Silica gel column chromatography is the most effective method for separating the desired product from its isomers and other impurities.[6] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for purifying the final product, especially for removing small amounts of impurities.

Analytical & Characterization Issues

Q4: How can I confirm the structure and purity of my final product?

A4: A combination of analytical techniques is recommended for unambiguous structure confirmation and purity assessment.

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is invaluable for confirming the regiochemistry of bromination. The aromatic region will show distinct splitting patterns for the different isomers. For the desired 2-bromo product, you would expect to see two singlets in the aromatic region.[7][8]

    • ¹³C NMR: The carbon NMR spectrum will also show a characteristic number of signals for the desired product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the final product and quantifying any impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[1]

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product and can help identify byproducts.

III. Experimental Protocols

Protocol 1: Synthesis of 4-Ethoxy-5-methoxybenzonitrile

This protocol is adapted from the synthesis of related compounds.[9][10]

  • Ethylation of Isovanillin: To a solution of isovanillin (1 equivalent) in a suitable solvent such as DMF or acetone, add potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 30 minutes. Add bromoethane (1.2 equivalents) dropwise and heat the reaction mixture to 60-70 °C. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude 4-ethoxy-5-methoxybenzaldehyde can be purified by column chromatography or used directly in the next step if sufficiently pure.

  • Conversion to Nitrile: Dissolve the 4-ethoxy-5-methoxybenzaldehyde (1 equivalent) in formic acid. Add sodium formate (1.2 equivalents) and hydroxylamine hydrochloride (1.2 equivalents). Heat the mixture to 80-85 °C and stir for several hours, monitoring by TLC. Upon completion, cool the reaction and pour it into water. The product will precipitate and can be collected by filtration. Wash the solid with water and dry under vacuum to yield 4-ethoxy-5-methoxybenzonitrile.

Protocol 2: Bromination of 4-Ethoxy-5-methoxybenzonitrile

This protocol is based on the bromination of similar activated aromatic systems.[5]

  • Reaction Setup: Dissolve 4-ethoxy-5-methoxybenzonitrile (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0-5 °C in an ice bath.

  • Bromination: Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or HPLC. The reaction is typically complete within 1-3 hours.

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing ice water. The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water to remove acetic acid and any remaining bromine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography using a hexane/ethyl acetate gradient.

ParameterRecommended Value
Bromination Temperature 0-10 °C
Bromine Stoichiometry 1.05 equivalents
Solvent Glacial Acetic Acid
Purification Method Silica Gel Chromatography

IV. Analytical Best Practices

Accurate analysis is key to confirming the success of your synthesis and ensuring the quality of your material.

HPLC Method for Purity Analysis
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

¹H NMR Characterization

The expected ¹H NMR spectrum of this compound in CDCl₃ would show:

  • A singlet for the aromatic proton at C6.

  • A singlet for the aromatic proton at C3.

  • A quartet for the -OCH₂CH₃ protons.

  • A singlet for the -OCH₃ protons.

  • A triplet for the -OCH₂CH₃ protons.

The exact chemical shifts will need to be determined experimentally, but the splitting patterns are diagnostic.[11]

V. References

  • SIELC Technologies. (n.d.). Separation of Benzonitrile, m-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Reddit. (2019, April 26). Troubleshooting a Sandmeyer reaction. r/chemistry. Retrieved from [Link]

  • Sci-Hub. (n.d.). THE SEPARATION OF POSITIONAL ISOMERS BY CAPILLARY ELECTROCHROMATOGRAPHY. Retrieved from [Link]

  • Scribd. (n.d.). 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. Retrieved from

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. WordPress. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). THE SEPARATION OF POSITIONAL ISOMERS BY CAPILLARY ELECTROCHROMATOGRAPHY. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • YouTube. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. Retrieved from

  • CORE. (n.d.). PROCESS FOR THE PREPARATION OF VANILLIN FROM A MIXED m-CRESOL/p-CRESOL STREAM. Retrieved from [Link]

  • Semantic Scholar. (2015). 3-ethoxy-4-methoxy benzonitrile preparing method. Retrieved from [Link]

  • ResearchGate. (2025, November 27). Benign by design chemistry: Development of green protocol to carry out α-bromination with tetrabutylammonium tribromide, its characterization with SEM, EDX and powder XRD. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethylvanillin. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis: A Novel Method for Bromination of 7-Amino- Phthalide. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Reactions with 2-Bromo-4-ethoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-4-ethoxy-5-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of employing this versatile building block in cross-coupling reactions. As a sterically hindered and electron-rich aryl bromide, this substrate presents unique challenges that can lead to failed or low-yielding reactions. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your synthetic goals.

Understanding the Substrate: Key Physicochemical Properties

This compound is a valuable intermediate, notably in the synthesis of pharmaceuticals like Ivabradine. Its reactivity is governed by the interplay of its functional groups:

  • Aryl Bromide: The primary site for palladium-catalyzed cross-coupling reactions.

  • Ethoxy and Methoxy Groups: These electron-donating groups (EDGs) enrich the aromatic ring with electron density. This can make the initial oxidative addition step of the catalytic cycle more challenging compared to electron-deficient aryl halides.

  • Nitrile Group: A moderately electron-withdrawing group that can potentially coordinate with the palladium catalyst. It is also susceptible to hydrolysis under certain basic conditions.

  • Steric Hindrance: The bromine atom is ortho to the nitrile group, which can sterically impede the approach of the palladium catalyst.

PropertyValue
Molecular Formula C₁₀H₁₀BrNO₂
Molecular Weight 256.10 g/mol
CAS Number 515846-45-4

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during cross-coupling reactions with this compound in a question-and-answer format.

Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction with this compound is not working. I'm only recovering starting material. What are the likely causes and how can I fix it?

A1: This is a common issue stemming from the electron-rich nature and steric hindrance of the substrate, which primarily affects the oxidative addition step of the catalytic cycle. Here’s a systematic approach to troubleshoot this problem:

Causality: The electron-donating ethoxy and methoxy groups increase the electron density on the aromatic ring, making it less electrophilic. This slows down the oxidative addition of the Pd(0) catalyst to the C-Br bond, which is often the rate-determining step in the Suzuki-Miyaura reaction.[1][2]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The key is to use a catalytic system that is highly active for oxidative addition.

    • Switch to Bulky, Electron-Rich Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are designed to accelerate oxidative addition and subsequent reductive elimination.[1] These ligands are sterically demanding, promoting the formation of the active monoligated palladium species.

    • Use a Pre-formed Catalyst: Consider using a well-defined pre-catalyst, such as a G3 or G4 Buchwald precatalyst, to ensure the efficient generation of the active Pd(0) species.

  • Base and Solvent Optimization: The choice of base is critical for the transmetalation step.

    • Base Strength: For this substrate, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good starting point. Stronger bases like NaOtBu can sometimes promote side reactions.

    • Aqueous Conditions: The presence of water is often beneficial in Suzuki-Miyaura couplings, as it can aid in the dissolution of the base and facilitate the transmetalation step. A solvent system like dioxane/water or toluene/water is a common choice.

  • Temperature: Increasing the reaction temperature (e.g., to 80-110 °C) can help overcome the activation energy barrier for oxidative addition.

dot

Troubleshooting_Low_Yield_Suzuki start Low/No Product Yield check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Optimize Reaction Conditions start->check_conditions side_reactions Investigate Side Reactions start->side_reactions ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, NHCs) check_catalyst->ligand Inefficient Oxidative Addition precatalyst Use a Pre-formed Catalyst (e.g., Buchwald G3/G4) check_catalyst->precatalyst base Screen Different Bases (K₃PO₄, Cs₂CO₃) check_conditions->base Poor Transmetalation solvent Adjust Solvent System (e.g., Dioxane/H₂O) check_conditions->solvent temperature Increase Reaction Temperature check_conditions->temperature dehalogenation_node Check for Dehalogenation (Ar-H byproduct) side_reactions->dehalogenation_node hydrolysis_node Check for Nitrile Hydrolysis (Ar-CONH₂ or Ar-COOH) side_reactions->hydrolysis_node

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Issue 2: Formation of Dehalogenated Byproduct (Hydrodehalogenation)

Q2: I'm observing a significant amount of 4-ethoxy-5-methoxybenzonitrile (the dehalogenated product) in my reaction mixture. What causes this and how can I prevent it?

A2: The formation of a dehalogenated byproduct is a common side reaction in palladium-catalyzed cross-couplings, especially with electron-rich aryl halides.

Causality: Hydrodehalogenation occurs when the aryl halide is reduced instead of coupled. This is typically mediated by a palladium-hydride (Pd-H) species, which can form from various sources in the reaction mixture, such as trace water, alcohols used as solvents, or even from the phosphine ligand itself. This Pd-H species can then undergo reductive elimination with the aryl group to form the Ar-H byproduct.

Preventative Measures:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).

  • Choice of Base and Solvent: Avoid strong, sterically hindered bases like NaOtBu if possible, as they can sometimes promote the formation of Pd-H species. Opt for weaker inorganic bases like K₂CO₃ or K₃PO₄. Use aprotic solvents like dioxane or toluene instead of alcohols.

  • Ligand Selection: As with preventing low yields, bulky, electron-rich ligands can also suppress dehalogenation by promoting the desired reductive elimination pathway over the competing dehalogenation pathway.

  • Lower Reaction Temperature: Dehalogenation can sometimes have a higher activation energy than the desired coupling. Running the reaction at the lowest effective temperature can help minimize this side reaction.

Issue 3: Nitrile Group Instability

Q3: My product appears to be contaminated with the corresponding amide or carboxylic acid. Is the nitrile group being hydrolyzed?

A3: Yes, the nitrile group can be susceptible to hydrolysis, especially under strongly basic or acidic conditions at elevated temperatures.

Causality: In cross-coupling reactions that use aqueous bases (e.g., NaOH, K₂CO₃ in water), the nitrile group can undergo hydrolysis to first form an amide (Ar-CONH₂) and then a carboxylate salt (Ar-COO⁻), which upon acidic workup will yield the carboxylic acid (Ar-COOH).[3][4] This is more likely to occur with prolonged reaction times at high temperatures.

Mitigation Strategies:

  • Choice of Base: Use a weaker, non-hydroxide base if possible, such as K₃PO₄ or Cs₂CO₃. If an aqueous base is necessary, try to use the minimum amount required and keep the reaction time as short as possible.

  • Anhydrous Conditions: If the specific cross-coupling reaction allows, running the reaction under anhydrous conditions will prevent hydrolysis.

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid over-exposure to the basic conditions.

  • Lower Temperature: As with dehalogenation, lowering the reaction temperature can slow down the rate of hydrolysis.

Experimental Protocols

The following are general starting-point protocols for common cross-coupling reactions. Optimization for specific coupling partners is highly recommended.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the coupling of other electron-rich or sterically hindered aryl bromides.[5]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • SPhos (4 mol%)

    • K₃PO₄ (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 v/v, degassed)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

    • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the dioxane.

    • Evacuate and backfill the Schlenk flask with argon (repeat three times).

    • Add the degassed dioxane/water solvent mixture, followed by the catalyst/ligand solution via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

dot

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition ArPdOH Ar-Pd(II)L₂(OH) ArPdBr->ArPdOH Ligand Exchange ArPdArB Ar-Pd(II)L₂(Ar') ArPdOH->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination Product Ar-Ar' (Product) ArPdArB->Product ArBr Ar-Br ArBr->Pd0 ArBOH2 Ar'-B(OH)₂ ArBOH2->ArPdOH Base Base (e.g., K₃PO₄) Base->ArPdOH H2O H₂O H2O->ArPdBr

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a starting point for the N-arylation of primary or secondary amines.[6][7]

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • XPhos (4 mol%)

    • NaOtBu (1.4 equiv)

    • Anhydrous Toluene (degassed)

  • Procedure:

    • To an oven-dried Schlenk tube inside a glovebox, add NaOtBu, Pd₂(dba)₃, and XPhos.

    • Add this compound and the amine.

    • Add anhydrous, degassed toluene.

    • Seal the tube, remove from the glovebox, and heat to 100 °C with vigorous stirring.

    • Monitor the reaction progress by LC-MS.

    • After completion, cool the reaction to room temperature.

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter, concentrate, and purify by flash column chromatography.

Protocol 3: Palladium-Catalyzed Cyanation

This protocol uses zinc cyanide as a less toxic cyanide source.[8]

  • Materials:

    • This compound (1.0 equiv)

    • Zn(CN)₂ (0.6 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

    • Anhydrous DMAc (N,N-Dimethylacetamide) (degassed)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, Zn(CN)₂, Pd₂(dba)₃, and dppf.

    • Evacuate and backfill the flask with argon (repeat three times).

    • Add anhydrous, degassed DMAc via syringe.

    • Heat the reaction mixture to 120 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Data Summary: Impact of Ligand and Base Selection

The choice of ligand and base is paramount for successful cross-coupling with this challenging substrate. The following table provides a qualitative comparison based on established principles for electron-rich aryl bromides.

ReactionLigandBaseExpected OutcomeRationale
Suzuki-Miyaura PPh₃K₂CO₃Low YieldPPh₃ is not electron-rich enough to efficiently promote oxidative addition.
Suzuki-Miyaura SPhos K₃PO₄ High Yield Bulky, electron-rich ligand accelerates oxidative addition and reductive elimination.
Buchwald-Hartwig dppfCs₂CO₃Moderate YieldDppf is a good general ligand, but may not be optimal for this sterically hindered substrate.
Buchwald-Hartwig XPhos NaOtBu High Yield XPhos is highly effective for coupling sterically demanding partners. NaOtBu is a strong base that facilitates amine deprotonation.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Hussain, M., Khera, R. A., Hung, N. T., & Langer, P. (2010). Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. ResearchGate. [Link]

  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. [Link]

  • Shee, M., Shah, S., & Singha, P. (2020). Organophotoredox Assisted Cyanation of Bromoarenes via Silyl-Radical-Mediated Bromine Abstraction. The Royal Society of Chemistry. [Link]

  • Scientific Update. (2017). Synthesizing Aromatic Nitriles via Cyanation. [Link]

  • U.S. National Library of Medicine. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • U.S. National Library of Medicine. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]

  • U.S. National Library of Medicine. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • U.S. National Library of Medicine. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]

  • Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • ResearchGate. (2008). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. [Link]

  • Jordan Journal of Chemistry. (n.d.). Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Hyland, C. J., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • U.S. National Library of Medicine. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]

  • YouTube. (2016). Base Hydrolysis of Benzonitrile. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-Bromo-4-ethoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 2-Bromo-4-ethoxy-5-methoxybenzonitrile. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science. However, its unique electronic and steric properties present specific challenges in palladium-catalyzed cross-coupling reactions. The aromatic ring is highly electron-rich due to the presence of two alkoxy substituents (ethoxy and methoxy), which can render the crucial oxidative addition step of the catalytic cycle sluggish.[1][2] Furthermore, the bromine atom is positioned ortho to the nitrile group, introducing steric hindrance that must be overcome with a carefully selected catalyst system.[3][4]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide practical, actionable advice for your experiments. We will delve into the causality behind catalyst and reagent choices to empower you to optimize your reactions effectively.

General Considerations & The Catalytic Cycle

Q1: What are the primary challenges I should anticipate when using this compound in cross-coupling reactions?

You should be mindful of three main challenges:

  • Sluggish Oxidative Addition: The electron-donating ethoxy and methoxy groups increase the electron density on the aromatic ring. This strengthens the carbon-bromine bond, making its cleavage and addition to the Pd(0) catalyst (the rate-determining step in many cases) more difficult.[2]

  • Steric Hindrance: The bromine atom is flanked by a nitrile group, which can sterically hinder the approach of the bulky palladium catalyst.

  • Potential Catalyst Inhibition: The nitrogen atom of the nitrile group (-CN) possesses a lone pair of electrons and can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.

Overcoming these challenges requires a catalyst system, particularly the ligand, that is both highly active, sterically demanding to promote reductive elimination, and electron-rich to facilitate oxidative addition.[3]

Q2: Can you provide a diagram of the general palladium-catalyzed cross-coupling cycle?

Certainly. Understanding this cycle is fundamental to troubleshooting as each step has unique requirements. The mechanism involves the cycling of the palladium catalyst between the Pd(0) and Pd(II) oxidation states.[3][5]

Catalytic_Cycle pd0 L₂Pd(0) Active Catalyst oa_label Oxidative Addition pd0->oa_label oa_complex L₂Pd(II)(Ar)(X) Oxidative Addition Complex tm_label Transmetalation oa_complex->tm_label tm_complex L₂Pd(II)(Ar)(R) Transmetalation Complex product Ar-R Desired Product tm_complex->product re_label Reductive Elimination tm_complex->re_label oa_label->oa_complex tm_label->tm_complex re_label->pd0 Regenerates Catalyst reagents Ar-X + R-M reagents->oa_label Ar-X = this compound byproduct M-X

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide for Specific Reactions

This section addresses common issues encountered during specific cross-coupling reactions with this compound.

Suzuki-Miyaura Coupling (C-C Bond Formation)

Q: My Suzuki-Miyaura reaction is giving a low yield or has stalled. What catalyst systems are recommended for this electron-rich aryl bromide?

A: This is a classic problem for electron-rich substrates. The oxidative addition step is likely the bottleneck. Standard catalysts like Pd(PPh₃)₄ may be insufficient. You need a more robust catalyst system that promotes the formation of the active Pd(0) species and accelerates oxidative addition.[6]

Recommendations:

  • Switch to a Modern Ligand: Bulky, electron-rich dialkylbiaryl phosphine ligands are essential.[4] These ligands stabilize the Pd(0) center, promote oxidative addition, and facilitate the final reductive elimination step. Ligands such as SPhos and XPhos have demonstrated excellent performance in similar challenging systems.[4][7]

  • Use a Pre-catalyst: Palladium pre-catalysts are air-stable Pd(II) sources that efficiently generate the active Pd(0) species in situ. This can lead to more reproducible results than using sources like Pd(OAc)₂ or Pd₂(dba)₃, which can have variable activity.

  • Optimize the Base and Solvent: The choice of base is critical for the transmetalation step.[7] For challenging substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often outperform potassium carbonate (K₂CO₃).[6] Ensure all solvents are thoroughly degassed to prevent catalyst oxidation and homocoupling of the boronic acid.[7]

Catalyst System Comparison for Suzuki-Miyaura Coupling

Catalyst SystemBaseSolventTemperature (°C)Key Considerations
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O or Dioxane/H₂O80-110A highly active and reliable system for electron-rich aryl bromides.[7]
Pd₂(dba)₃ / XPhosK₃PO₄ or Cs₂CO₃Dioxane or THF80-100XPhos is another excellent choice, known for its high activity.[4]
Pd(dppf)Cl₂K₂CO₃ or K₃PO₄Dioxane/H₂O or DMF80-120A more traditional but often effective catalyst. May require higher temperatures.[5]
Pd(PPh₃)₄K₂CO₃Toluene/H₂O90-110Often sluggish for this substrate; recommended only if other options are unavailable.[8]

Q: I am observing significant amounts of 4-ethoxy-5-methoxybenzonitrile as a byproduct. What is causing this protodebromination and how can I stop it?

A: The formation of this byproduct indicates protodebromination (or hydrodehalogenation), where the bromine atom is replaced by a hydrogen. This side reaction can become competitive with the desired cross-coupling pathway.

Causes and Solutions:

  • Presence of Protic Impurities: Traces of water or other protic impurities in your reagents or solvents can be a hydrogen source.

    • Solution: Ensure all reagents are anhydrous. Use freshly distilled or commercially available anhydrous solvents. Dry your base thoroughly before use.[9]

  • Formation of Palladium Hydride Species: This can be influenced by the choice of base and solvent. These highly reactive species can react with the aryl bromide to cause protodebromination.

    • Solution: Screen different bases. Sometimes switching from an inorganic carbonate to a phosphate base can mitigate the issue. Lowering the reaction temperature may also disfavor the formation of these species.[9]

Buchwald-Hartwig Amination (C-N Bond Formation)

Q: What are the critical parameters for a successful Buchwald-Hartwig amination with this substrate, especially when using primary or secondary amines?

A: The Buchwald-Hartwig amination of this substrate requires a highly active catalyst system due to its electronic and steric properties. The reaction is also sensitive to the choice of base, which must be strong enough to deprotonate the amine without causing unwanted side reactions with the nitrile or ester groups.[10][11]

Recommendations:

  • Catalyst System: Similar to the Suzuki reaction, bulky, electron-rich biarylphosphine ligands are crucial. Ligands like XPhos, or Josiphos-type ligands are excellent choices.[10] Using a palladium precatalyst is highly recommended for reproducibility.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[12] However, if your coupling partner has base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) might be necessary, though this may require a more active catalyst or higher temperatures.[11]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard.[10]

Catalyst System Recommendations for Buchwald-Hartwig Amination

Catalyst SystemBaseSolventTemperature (°C)Key Considerations
Pd₂(dba)₃ / XPhosNaOtBuToluene80-110A robust, general system for a wide range of amines.[10]
Pd(OAc)₂ / BINAPNaOtBu or Cs₂CO₃Toluene100-110BINAP was one of the first effective bidentate ligands for this reaction.[12][13]
XPhos Pd G3/G4NaOtBu or LHMDSDioxane or TolueneRT - 100Pre-catalysts offer high activity and may allow for lower reaction temperatures.[14]
Sonogashira Coupling (C-C Triple Bond Formation)

Q: My Sonogashira reaction is plagued by alkyne homocoupling (Glaser coupling). How can I minimize this side product?

A: The homocoupling of terminal alkynes to form a 1,3-diyne is the most common side reaction in Sonogashira couplings.[15] It is typically promoted by the copper(I) co-catalyst in the presence of oxygen.

Solutions to Minimize Homocoupling:

  • Rigorous Degassing: Oxygen is a key promoter of Glaser coupling. Ensure your solvent and reaction mixture are thoroughly de-gassed. Using freeze-pump-thaw cycles is more effective than simply bubbling with an inert gas.[7][15]

  • Use a Copper-Free Protocol: Several copper-free Sonogashira protocols have been developed. These often require a higher catalyst loading or a specific ligand but can completely eliminate the homocoupling problem.[16]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.

  • Protect the Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[9]

Recommended Starting Conditions for Sonogashira Coupling

Catalyst SystemCo-catalystBaseSolventTemperature (°C)
PdCl₂(PPh₃)₂CuI (1-5 mol%)Et₃N or DIPEATHF or DMFRT - 60
Pd(PPh₃)₄CuI (2-5 mol%)PiperidineDMFRT - 50

Troubleshooting Workflow

If a reaction fails, a systematic approach to troubleshooting is more effective than random changes. The following workflow can help diagnose the issue.

Troubleshooting_Workflow start Reaction Failure: Low or No Conversion check_reagents Check Reagent Quality - Fresh Catalyst? - Anhydrous Solvents? - Base Purity? start->check_reagents First, check the basics check_setup Verify Reaction Setup - Fully Degassed? - Inert Atmosphere Maintained? check_reagents->check_setup increase_temp Increase Temperature (e.g., in 10-20°C increments) check_setup->increase_temp If basics are okay, try mildest change change_ligand Change Ligand Switch to a more active ligand (e.g., PPh₃ → SPhos) increase_temp->change_ligand If still no reaction, address key catalyst components success Problem Solved increase_temp->success change_base Change Base Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄) change_ligand->change_base change_ligand->success change_solvent Change Solvent (e.g., THF → Dioxane) change_base->change_solvent change_base->success change_solvent->success

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Experimental Protocols

The following protocols are provided as a robust starting point and may require optimization for your specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed for the coupling of this compound with a generic arylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.5 equiv.).[7]

  • Catalyst Addition: Under a positive pressure of inert gas (Argon), add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.0 mol%).[7]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe to achieve a final concentration of ~0.2 M with respect to the aryl bromide.[7]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the amination of this compound with a generic secondary amine.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and sodium tert-butoxide (NaOtBu, 1.3 equiv.).[10]

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.

  • Reagent Addition: Add this compound (1.0 equiv.). Add anhydrous, degassed toluene via syringe, followed by the amine (1.2 equiv.).[10]

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography.

References

  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Benchchem.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH).
  • Buchwald–Hartwig amination. Wikipedia.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. Benchchem.
  • Technical Support Center: Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling. Benchchem.
  • Sonogashira Coupling. NROChemistry.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of Ethyl 2-Bromo-4-methoxybenzoate. Benchchem.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
  • Heck Reaction. Organic Chemistry Portal.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine. Benchchem.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Ethyl 2-Bromo-4-methoxybenzoate. Benchchem.
  • Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.
  • troubleshooting failed reactions involving 3-Bromo-4-methoxybenzaldehyde. Benchchem.

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-Bromo-4-ethoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-4-ethoxy-5-methoxybenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this sterically hindered aryl bromide. Here, we provide expert-driven insights, troubleshooting guides for common cross-coupling reactions, and validated protocols to help you achieve your synthetic goals with confidence and efficiency.

Frequently Asked Questions (FAQs)

Q1: What structural features make this compound a "sterically hindered" substrate?

A1: The term "sterically hindered" refers to the spatial crowding around the reactive center of the molecule, which in this case is the carbon-bromine (C-Br) bond. The primary contributor to this hindrance is the ortho-positioning of the bulky cyano (-CN) group relative to the bromine atom at C2. While electronic in nature, the cyano group occupies significant space. This arrangement physically obstructs the approach of a metal catalyst, which is necessary to initiate reactions like palladium-catalyzed cross-couplings. This steric clash increases the activation energy for key steps like oxidative addition, often rendering standard reaction conditions ineffective.[1]

Q2: I'm planning a palladium-catalyzed cross-coupling reaction. What is the main hurdle I should anticipate with this substrate?

A2: The principal challenge is the rate-limiting oxidative addition step.[1] In this crucial first phase of most cross-coupling catalytic cycles, the palladium(0) catalyst must insert itself into the C-Br bond.[2] The steric bulk surrounding the bromine atom in this compound impedes this insertion. Consequently, catalyst systems that work well for unhindered aryl bromides (e.g., those based on simple triphenylphosphine ligands) will likely result in low or no product formation, with recovery of the starting material. Overcoming this requires catalyst systems specifically designed to operate in a sterically demanding environment.

Q3: What are the most effective general strategies to overcome the steric hindrance of this compound?

A3: Success hinges on the rational selection of the catalyst system and reaction conditions. The most field-proven strategy is the use of palladium catalysts paired with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[3][4][5]

  • Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, AntPhos, or tBuBrettPhos are designed with large steric profiles.[6][7] This bulk promotes the formation of a highly reactive, monoligated palladium(0) species, which is less sterically encumbered and more readily undergoes oxidative addition. Their electron-donating character also increases the electron density on the palladium center, further accelerating the C-Br bond insertion.[7]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and possess unique steric properties that can be highly effective for activating hindered substrates, sometimes even at room temperature.[3][8]

  • Optimized Conditions: Higher reaction temperatures are often necessary to provide the energy needed to overcome the steric barrier. The choice of base and solvent is also critical and must be optimized for the specific reaction type.[3]

Q4: Is a Nucleophilic Aromatic Substitution (SNAr) reaction a viable alternative to cross-coupling for this molecule?

A4: While possible, an SNAr reaction is likely to be challenging and less efficient than a well-optimized cross-coupling protocol. The SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (the bromine) to stabilize the negatively charged intermediate (the Meisenheimer complex).[9][10] In this molecule, the cyano group is ortho to the bromine and is electron-withdrawing. However, the ethoxy and methoxy groups are electron-donating, which counteracts the activating effect of the cyano group, making the aromatic ring less susceptible to nucleophilic attack. For a successful SNAr reaction, much harsher conditions (high temperatures, strong nucleophiles) would likely be required, which could lead to side reactions and decomposition. Therefore, palladium-catalyzed cross-coupling remains the more strategic and versatile approach for functionalizing this scaffold.

Troubleshooting Guides & Protocols

Issue 1: Failure or Low Yield in Suzuki-Miyaura Coupling

Symptoms:

  • The reaction stalls, with a significant amount of this compound recovered.

  • LC-MS analysis shows the formation of boronic acid homocoupling byproducts.

  • Only trace amounts of the desired biaryl product are detected.

Causality Analysis: This outcome is a classic sign that the oxidative addition step is failing. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) or PdCl₂(PPh₃)₂ lack the reactivity to overcome the steric barrier. The base and solvent system may also be suboptimal for promoting the transmetalation step with a hindered substrate.

Solution: Employ a State-of-the-Art Catalyst System. To drive the reaction to completion, a catalyst system featuring a bulky, electron-rich ligand is required. N-heterocyclic carbene (NHC) ligands and biarylphosphine ligands are highly recommended.[3][8][11] These ligands create a more reactive, coordinatively unsaturated palladium center that can readily engage the hindered C-Br bond.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Pd(II) Complex (Ar-Pd(L)-Br) Pd0->OxAdd Oxidative Addition (RATE-LIMITING STEP) Requires Bulky Ligand ArBr 2-Bromo-4-ethoxy- 5-methoxybenzonitrile ArBr->OxAdd Transmetalation Pd(II) Diaryl Complex (Ar-Pd(L)-Ar') OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') Transmetalation->Product Boronic Ar'-B(OR)₂ Boronic->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation Buchwald_Hartwig_Decision Ligand/Base Selection for Buchwald-Hartwig Start Amine Substrate? SecondaryAmine Secondary Amine (e.g., Morpholine) Start->SecondaryAmine Secondary PrimaryAmine Primary Alkyl Amine Start->PrimaryAmine Primary (Alkyl) Aniline Primary Aniline Start->Aniline Primary (Aryl) Ammonia Ammonia Equivalent (for -NH₂ group) Start->Ammonia NH₂ desired Ligand1 Ligand: XPhos or RuPhos Base: NaOtBu or LHMDS SecondaryAmine->Ligand1 Ligand2 Ligand: BrettPhos Base: Cs₂CO₃ or K₃PO₄ PrimaryAmine->Ligand2 Aniline->Ligand1 Ligand3 Ligand: tBuXPhos Base: LHMDS Ammonia->Ligand3

Sources

Technical Support Center: Regioselective Functionalization of 2-Bromo-4-ethoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective functionalization of 2-Bromo-4-ethoxy-5-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of manipulating this versatile building block.

Introduction

This compound is a polysubstituted aromatic compound with significant potential in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of its functional groups—a bromo moiety for cross-coupling, a nitrile group as a versatile synthetic handle, and two electron-donating alkoxy groups—offers multiple avenues for chemical modification. However, this very complexity presents challenges in controlling regioselectivity. This guide will address common issues encountered during the functionalization of this molecule, providing both theoretical explanations and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

FAQ 1: Understanding the Regiochemical Landscape

Question: I am planning a functionalization reaction on this compound. Which positions on the aromatic ring are most reactive, and why?

Answer: The regiochemical outcome of reactions on this substrate is primarily governed by a combination of electronic and steric effects from the existing substituents.

  • Electronic Effects: The ethoxy and methoxy groups are strong electron-donating groups (EDGs) that activate the ring towards electrophilic attack and direct incoming groups to the ortho and para positions relative to themselves.[1][2][3][4] Conversely, the bromo and cyano groups are electron-withdrawing groups (EWGs), which deactivate the ring.[1][3][4]

  • Steric Hindrance: The presence of multiple substituents creates steric congestion around the ring, which can influence the accessibility of certain positions to bulky reagents.[5][6][7]

Let's analyze the available positions for substitution:

  • C3-Position: This position is ortho to the ethoxy group and meta to the bromo and methoxy groups. It is electronically activated by the ethoxy group.

  • C6-Position: This position is ortho to the methoxy group and meta to the ethoxy and cyano groups. It is also electronically activated by the methoxy group.

In electrophilic aromatic substitution (EAS) reactions, substitution is most likely to occur at the C3 or C6 positions due to the strong activating effects of the alkoxy groups. The choice between C3 and C6 will depend on the specific electrophile and reaction conditions, with steric hindrance playing a key role.

For nucleophilic aromatic substitution (NAS) , the reaction is less common due to the electron-rich nature of the ring. However, if forced, it would likely occur at the position activated by the electron-withdrawing cyano group.

In metal-catalyzed cross-coupling reactions , the C-Br bond at the C2 position is the primary site of reaction.

For deprotonation/metalation reactions , the acidity of the aromatic protons is influenced by the neighboring groups. The proton at C3, being flanked by the bromo and ethoxy groups, and the proton at C6, flanked by the methoxy and cyano groups, are the most likely candidates for deprotonation under strongly basic conditions.

FAQ 2: Palladium-Catalyzed Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling reaction with an arylboronic acid at the C2 position, but I am observing low yields and significant side products. What are the likely causes and how can I optimize the reaction?

Answer: Low yields and side product formation in Suzuki-Miyaura couplings with electron-rich aryl bromides like this substrate are common issues.[8] The primary challenges are often related to the efficiency of the catalytic cycle.

Troubleshooting Strategies:

Potential Issue Explanation Recommended Solution
Inefficient Oxidative Addition The electron-rich nature of the ring can make the oxidative addition of the Pd(0) catalyst to the C-Br bond sluggish.[8]Use a pre-catalyst that readily forms the active Pd(0) species. Employ bulky, electron-rich phosphine ligands like XPhos or SPhos to facilitate this step.[8]
Competing Dehalogenation The aryl-palladium intermediate can undergo protonolysis, leading to the formation of the debrominated product.Ensure strictly anhydrous and anaerobic conditions. A stronger base may be required to favor transmetalation over protonolysis.
Homocoupling of Boronic Acid This side reaction is often promoted by the presence of oxygen.Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[8]
Suboptimal Base The choice of base is critical for the transmetalation step.[8][9]While K₂CO₃ is common, stronger bases like Cs₂CO₃ or K₃PO₄ can significantly improve yields, especially for challenging substrates.[8] An aqueous solution of the base is often beneficial.

dot

Suzuki_Troubleshooting cluster_problem Problem: Low Yield in Suzuki Coupling cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield / Side Products InefficientOA Inefficient Oxidative Addition LowYield->InefficientOA Dehalogenation Dehalogenation LowYield->Dehalogenation Homocoupling Homocoupling LowYield->Homocoupling WrongBase Suboptimal Base LowYield->WrongBase Catalyst Use Pre-catalyst & Bulky Ligands (XPhos, SPhos) InefficientOA->Catalyst Conditions Anhydrous & Anaerobic Conditions Dehalogenation->Conditions Degas Thoroughly Degas Solvents & Reagents Homocoupling->Degas Base Screen Stronger Bases (Cs₂CO₃, K₃PO₄) WrongBase->Base

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Question: I want to perform a Buchwald-Hartwig amination. Are there any specific considerations for this substrate?

Answer: Yes, the Buchwald-Hartwig amination on this substrate requires careful selection of the catalyst system to achieve high efficiency.[10][11]

Key Considerations:

  • Ligand Selection: Similar to Suzuki coupling, bulky, electron-rich ligands are crucial for promoting the catalytic cycle.[12] Bidentate phosphine ligands like BINAP or DPPF have proven effective for couplings with primary amines.[10]

  • Base Compatibility: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOt-Bu) are commonly used. However, you must consider the potential for reaction with the nitrile group under harsh conditions. If nitrile hydrolysis is a concern, milder bases such as Cs₂CO₃ or K₃PO₄ should be screened.[12]

  • Amine Scope: The reaction is generally broad in scope, accommodating a wide range of primary and secondary amines.[10][13]

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Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd {Oxidative Addition} Pd0->OxAdd + ArBr ArBr 2-Bromo-4-ethoxy- 5-methoxybenzonitrile ArBr->OxAdd PdII [ArPd(II)(Br)L₂] OxAdd->PdII LigandEx {Ligand Exchange & Deprotonation} PdII->LigandEx Amine R₂NH Amine->LigandEx Base Base Base->LigandEx PdAmide [ArPd(II)(NR₂)L₂] LigandEx->PdAmide RedElim {Reductive Elimination} PdAmide->RedElim RedElim->Pd0 regenerates Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

FAQ 3: Directed Ortho-Metalation (DoM)

Question: I am interested in functionalizing the C3 or C6 positions via directed ortho-metalation (DoM). Is this feasible, and which directing group will control the regioselectivity?

Answer: Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization.[14][15] On your substrate, you have several potential directing metalation groups (DMGs): the two alkoxy groups and the nitrile group.

  • Directing Group Strength: The relative directing ability of these groups is generally considered to be: CONR₂ > OCONR₂ > OMe > NR₂ > CN > Br.[14][16] Therefore, the methoxy and ethoxy groups are the strongest DMGs on your molecule.

  • Predicted Regioselectivity: The methoxy group will direct lithiation to the C6 position, while the ethoxy group will direct to the C3 position. The nitrile group is a weaker DMG.[16]

  • Competitive Lithiation: You will likely obtain a mixture of products from lithiation at both the C3 and C6 positions. The ratio of these products will depend on the specific organolithium base used, the temperature, and the presence of additives like TMEDA.[14][17]

Experimental Protocol for DoM:

  • Setup: Under a strict inert atmosphere (Argon or Nitrogen), dissolve this compound in anhydrous THF at -78 °C.

  • Base Addition: Slowly add a solution of a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The choice of base can influence the regioselectivity.

  • Metalation: Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete deprotonation.

  • Electrophilic Quench: Add your desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) and allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and proceed with standard extraction and purification procedures.

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DoM_Regioselectivity Start This compound Base Strong Base (e.g., n-BuLi, LDA) THF, -78°C Start->Base Intermediate Lithiation at C3 and C6 Base->Intermediate Quench Electrophilic Quench (E+) Intermediate->Quench Product3 3-E-substituted product Quench->Product3 Major/Minor Product6 6-E-substituted product Quench->Product6 Major/Minor

Caption: Potential outcomes of directed ortho-metalation.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Actions
No reaction or very low conversion 1. Inactive catalyst.2. Reagents are not pure or dry.3. Reaction temperature is too low.1. Use a fresh batch of catalyst or a pre-catalyst.2. Ensure all reagents and solvents are pure and anhydrous.3. Gradually increase the reaction temperature.
Formation of a complex mixture of products 1. Lack of regioselectivity.2. Competing side reactions.3. Reaction conditions are too harsh.1. Re-evaluate the directing group effects and steric factors.2. Use milder reaction conditions (lower temperature, weaker base).3. Screen different catalysts, ligands, and solvents to improve selectivity.
Product decomposition 1. Product is unstable under the reaction conditions.2. Harsh workup procedure.1. Monitor the reaction closely and stop it once the starting material is consumed.2. Use a milder workup procedure (e.g., avoid strong acids or bases).

References

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Gensch, T., et al. (2020). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society.
  • University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Lane Lab of Chemistry. (2021, February 20). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]

  • Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. Retrieved from [Link]

  • OrganicChemistryTutor.com. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Grokipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 15.03.1: Theory of Directing effects. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. Retrieved from [Link]

  • Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Chemistry the Mystery of Molecules. (2019, May 19). Directed Ortho metalation (DOM), Part 2 (3 examples) [Video]. YouTube. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-5-ethoxy-4-methoxybenzonitrile. Retrieved from [Link]

  • MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. [Link]

  • Growing Science. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters.
  • PubChem. (n.d.). 2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-5-ethoxy-4-hydroxybenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.

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Validation & Comparative

A Comparative Guide to the Orthogonal Purity Validation of 2-Bromo-4-ethoxy-5-methoxybenzonitrile by HPLC and NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is not merely determined in the final crystallization step; it is forged throughout the synthetic pathway. Intermediates such as 2-Bromo-4-ethoxy-5-methoxybenzonitrile, a key building block in the synthesis of more complex molecules, are critical control points. The presence of minute, structurally similar impurities can carry through the entire process, potentially impacting the final product's efficacy, safety, and stability.[1][2] Therefore, robust, orthogonal analytical methods for purity determination are not just a regulatory expectation but a fundamental pillar of quality by design (QbD).

This guide provides an in-depth, comparative analysis of two premier analytical techniques for the purity validation of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond procedural descriptions to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip you with the knowledge to not only perform these analyses but to critically evaluate the data and select the most appropriate technique for your specific analytical challenge.

Part 1: High-Performance Liquid Chromatography (HPLC) – The Workhorse of Purity Analysis

HPLC is the gold standard for routine purity testing in the pharmaceutical industry, prized for its high resolving power, sensitivity, and quantitative accuracy.[3] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

The Principle of RP-HPLC: The analyte is dissolved in a mobile phase and passed through a column containing a non-polar stationary phase (typically C18). Compounds in the mixture separate based on their relative hydrophobicity; more polar compounds elute earlier, while more non-polar compounds are retained longer. This differential partitioning allows for the separation of the main compound from its impurities.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed as a self-validating system, incorporating system suitability tests (SSTs) as mandated by guidelines like ICH Q2(R1) to ensure the system is performing correctly before any sample is analyzed.[4][5]

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size. (The choice of a smaller particle size enhances peak efficiency and resolution).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. (The acid modifier sharpens peaks of polar analytes and ensures consistent ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient is employed to effectively resolve impurities with a wide range of polarities.

    Time (min) % Mobile Phase B
    0 30
    20 85
    25 85
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C. (Maintaining a constant temperature ensures retention time stability).

  • Detection Wavelength: 230 nm. (Selected based on the UV absorbance maximum of the analyte).

  • Injection Volume: 5 µL.

2. Standard and Sample Preparation:

  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

3. System Suitability Testing (SST):

  • Inject the standard solution five times. The system is deemed suitable for analysis if the following criteria are met:

    • Repeatability: Relative Standard Deviation (RSD) of the main peak area is ≤ 2.0%.

    • Tailing Factor: Between 0.8 and 1.5 for the main peak.

    • Theoretical Plates: ≥ 2000 for the main peak.

4. Analysis and Purity Calculation:

  • Inject the sample solution and record the chromatogram for 30 minutes.

  • Calculate the percentage purity using the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation and Interpretation

A successful separation would yield a chromatogram with a sharp, well-defined main peak and smaller peaks corresponding to any impurities.

Table 1: Representative HPLC Purity Analysis Data

Peak IDRetention Time (min)Peak AreaArea %Identification
14.21,5600.04Unknown Impurity
28.97,8000.20Starting Material (Hypothetical)
311.5 3,900,000 99.70 This compound
414.13,9000.06Unknown Impurity

Causality and Insights: The data in Table 1 indicates a high purity of 99.70%. The method successfully separates the main compound from potential starting materials and other process-related impurities.[6] The high resolution of HPLC is its primary advantage, allowing for the detection and quantification of even trace-level impurities that might be missed by other techniques.[7]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting A Prepare Mobile Phase & Diluent B Accurately Weigh Standard & Sample A->B C Dissolve & Dilute to Final Concentration B->C D Equilibrate HPLC System (Stable Baseline) C->D E System Suitability Test (SST) (Inject Standard x5) D->E F Inject Sample Solution E->F G Integrate Chromatogram (Peak Areas) F->G H Verify SST Compliance (%RSD, Tailing, Plates) G->H I Calculate Purity (Area Normalization) H->I J Generate Final Report I->J

Caption: Workflow for HPLC Purity Validation.

Part 2: Quantitative NMR (qNMR) – The Absolute Standard

While HPLC provides excellent relative purity data, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically quantitative NMR (qNMR), offers an orthogonal and often more direct route to determining absolute purity.[8][9]

The Principle of qNMR: The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10] By adding a known amount of a high-purity, certified internal standard to a precisely weighed sample of the analyte, the absolute purity of the analyte can be calculated by comparing the integrals of specific, well-resolved signals from both compounds. This method does not require a reference standard of the analyte itself, making it a powerful, primary analytical technique.[11]

Experimental Protocol: A Validated qNMR Method

1. Instrumentation and Parameters:

  • System: NMR Spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion, which is crucial for resolving analyte and standard signals.

  • Solvent: Deuterated Chloroform (CDCl₃) or DMSO-d₆.

  • Internal Standard: Maleic Acid (Certified Reference Material). (Chosen because its vinylic protons appear as a sharp singlet in a region of the ¹H spectrum, ~6.3 ppm in DMSO-d₆, that is typically free of signals from the analyte).

  • Key Acquisition Parameters for Quantitation:

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ of the protons being integrated (typically 30-60 seconds). This is the most critical parameter to ensure full magnetization recovery for accurate integration.

    • Pulse Angle: 90° flip angle.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

2. Sample Preparation:

  • Accurately weigh ~20 mg of the this compound sample into a clean NMR tube.

  • Accurately weigh ~10 mg of the certified Maleic Acid internal standard into the same NMR tube.

  • Add ~0.7 mL of deuterated solvent (e.g., DMSO-d₆), cap, and gently agitate to ensure complete dissolution.

3. Analysis and Purity Calculation:

  • Acquire the ¹H NMR spectrum using the quantitative parameters.

  • Carefully phase and baseline-correct the spectrum.

  • Integrate a well-resolved, unique signal from the analyte and the designated signal from the internal standard. For our analyte, the aromatic proton signals (singlets) would be ideal candidates.

  • Calculate the purity using the following formula:

    % Purity = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal (e.g., N=1 for an aromatic CH)

    • MW: Molecular Weight

    • m: Mass

    • P_std: Purity of the internal standard (e.g., 99.9%)

Data Presentation and Interpretation

Table 2: Representative qNMR Purity Calculation Data

ParameterAnalyteInternal Standard (Maleic Acid)
Mass (m) 20.15 mg10.08 mg
Molecular Weight (MW) 270.11 g/mol 116.07 g/mol
Signal Integrated Aromatic Proton @ 7.1 ppmVinylic Protons @ 6.3 ppm
Number of Protons (N) 12
Integral Value (I) 1.000.95
Standard Purity (P_std) -99.9%
Calculated Purity 99.6% -

Causality and Insights: The qNMR result of 99.6% provides an absolute purity value that is independent of the response factor issues that can affect HPLC. Furthermore, the NMR spectrum provides unambiguous structural confirmation. If an impurity is present at a significant level (>0.1%), its signals will appear in the spectrum, often allowing for its direct identification—a significant advantage over HPLC where an impurity peak is just a peak without further analysis (e.g., by Mass Spectrometry).[12][13]

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Phase 1: Precision Preparation cluster_analysis Phase 2: Spectroscopic Acquisition cluster_data Phase 3: Data Processing & Calculation A Accurately Weigh Sample (m_analyte) C Combine in NMR Tube & Dissolve in Deuterated Solvent A->C B Accurately Weigh Certified Internal Standard (m_std) B->C D Insert Sample into NMR Spectrometer C->D E Load Quantitative Parameters (Long D1, 90° Pulse) D->E F Acquire Spectrum (16-32 Scans) E->F G Process Spectrum (Phase, Baseline Correction) F->G H Integrate Analyte & Standard Signals G->H I Calculate Absolute Purity Using Formula H->I J Generate Final Report (with Spectrum) I->J

Caption: Workflow for qNMR Purity Validation.

Part 3: A Head-to-Head Comparison: HPLC vs. qNMR

The choice between HPLC and qNMR is not about which is "better," but which is more "fit-for-purpose." Both methods provide critical, complementary information.

Table 3: Objective Comparison of HPLC and qNMR for Purity Analysis

FeatureHPLC (Reversed-Phase)qNMR (¹H)
Principle Chromatographic separation based on polarity.Spectroscopic quantitation based on the number of nuclei.
Purity Type Relative Purity (Area %). Can be quantitative with a certified standard of the analyte.Absolute Purity (Mass %).
Primary Use Case Routine QC, impurity profiling, stability testing.Reference standard characterization, absolute assay, structural confirmation.
Strengths High sensitivity (detects trace impurities), high resolution, widely available, robust.No analyte-specific reference standard needed, provides structural information, rapid for single samples.[11]
Weaknesses Co-elution can hide impurities, requires reference standards for identity and accurate quantitation, UV response factors can vary between compounds.Lower sensitivity (impurities <0.1% may be missed), potential for signal overlap, requires expensive equipment and specialized expertise.
Validation Governed by ICH Q2(R1), requires validation of specificity, linearity, range, accuracy, and precision.[4][14]Requires validation of instrument and method parameters (e.g., relaxation delay, pulse angle). Now included in revised ICH Q2(R2) scope.[15][16]

Conclusion: An Orthogonal Approach for Unquestionable Quality

For the comprehensive validation of this compound, HPLC and qNMR should be viewed as synergistic partners rather than competitors.

  • HPLC is the ideal tool for routine quality control and for detecting and tracking low-level impurities throughout process development and stability studies. Its high sensitivity ensures that even minor degradants or by-products are identified.

  • qNMR serves as the ultimate arbiter of truth for purity. It should be used to certify the primary reference standard against which the HPLC is calibrated and to provide an independent, absolute measure of the purity of key batches. Its ability to simultaneously confirm structure and quantify is unparalleled.

By employing HPLC for its high-throughput screening and sensitivity and using qNMR to establish an absolute, structurally confirmed baseline, a research organization can build a robust, self-validating quality system. This orthogonal approach ensures that the purity value is not an artifact of a single analytical technique but a true reflection of the material's quality, providing the highest level of confidence for professionals in research and drug development.

References

  • MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-4-methylbenzonitrile. Retrieved from [Link]

  • ACS Publications. (n.d.). An Alternative Method to Isolate Pharmaceutical Intermediates | Organic Process Research & Development. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Quantitative NMR Spectroscopy in Pharmaceutical R&D. Retrieved from [Link]

  • ACS Publications. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from [Link]

  • Chegg. (2019, April 14). The 1H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene is shown below.... Retrieved from [Link]

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • Environment Clearance. (n.d.). ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE. Retrieved from [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Methyl Paraben, Benzonitrile, Propyl Paraben, and Toluene on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • American Pharmaceutical Review. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. Retrieved from [Link]

  • MDPI. (2020, April 3). HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC profiles of the reaction mixture and purity analysis during the synthesis.... Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Chegg.com. (2019, April 16). Solved 5. The H NMR spectrum of 2-bromo-1-ethoxy-4.... Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Electronic Landscape of Substituted Benzonitriles: A DFT Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Subtle Power of Substitution on Benzonitrile's Electronic Properties

Benzonitrile, a simple aromatic molecule, serves as a foundational scaffold in numerous applications, most notably in the realm of drug discovery and materials science. Its nitrile group, with its strong dipole moment and electron-withdrawing nature, establishes a distinct electronic environment. However, the true versatility of the benzonitrile core is unlocked through the strategic placement of substituent groups on the phenyl ring. These seemingly minor chemical modifications can profoundly alter the molecule's electronic properties, thereby fine-tuning its reactivity, intermolecular interactions, and ultimately, its biological activity or material performance.

This guide provides an in-depth comparison of the electronic properties of a series of para-substituted benzonitriles, leveraging Density Functional Theory (DFT) to elucidate the nuanced effects of various substituent groups. We will explore the underlying principles of these computational investigations, present a detailed, replicable protocol, and analyze the resulting data to provide a clear understanding of structure-property relationships. This guide is designed to empower researchers to rationally design and screen substituted benzonitriles for their specific applications.

The Causality Behind Experimental Choices: Why DFT?

To probe the electronic heart of these molecules, we turn to Density Functional Theory, a robust quantum mechanical modeling method. DFT strikes an optimal balance between computational cost and accuracy, making it a workhorse for chemists and material scientists. The choice of the B3LYP functional in conjunction with the 6-311++G(d,p) basis set is a deliberate one, rooted in its proven track record for providing reliable predictions of electronic properties in organic molecules. The B3LYP functional, a hybrid functional, adeptly incorporates both Hartree-Fock exchange and DFT exchange-correlation, offering a well-rounded description of electron correlation effects. The 6-311++G(d,p) basis set is a triple-zeta basis set that provides a flexible and accurate description of the electron distribution. The inclusion of diffuse functions ("++") is crucial for accurately modeling the lone pairs and diffuse electron density of the nitrile and other heteroatom-containing substituents, while the polarization functions ("(d,p)") allow for a more accurate representation of bonding and non-spherical electron distributions.

This self-validating system of a well-established theoretical level ensures that our computational "experiment" yields data that is not only internally consistent but also correlates well with empirical observations.

Experimental Protocol: A Step-by-Step DFT Workflow for Substituted Benzonitriles

The following protocol outlines the key steps for performing a DFT-based analysis of substituted benzonitriles using the Gaussian suite of programs.

Step 1: Molecular Structure Preparation
  • Construct the Molecule: Build the desired para-substituted benzonitrile molecule (e.g., p-aminobenzonitrile, p-nitrobenzonitrile) using a molecular modeling software such as GaussView.

  • Initial Cleaning: Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

Step 2: Geometry Optimization and Frequency Calculation
  • Input File Generation: In GaussView, set up the Gaussian calculation with the following keywords in the route section: #p B3LYP/6-311++G(d,p) Opt Freq.

    • #p: Requests enhanced printout options.

    • B3LYP/6-311++G(d,p): Specifies the level of theory (functional and basis set).

    • Opt: Requests a geometry optimization to find the lowest energy conformation.

    • Freq: Requests a frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermochemical data.

  • Define Charge and Multiplicity: For neutral, closed-shell molecules like the ones in this study, the charge is 0 and the spin multiplicity is 1.

  • Submit the Calculation: Save the input file (e.g., p-aminobenzonitrile_opt_freq.gjf) and submit it to the Gaussian program.

Step 3: Property Calculations (HOMO-LUMO, Dipole Moment)
  • From the Optimized Geometry: The output file (.log or .out) from the geometry optimization and frequency calculation will contain the necessary information.

  • HOMO-LUMO Energies: Search the output file for "Alpha occ. eigenvalues" and "Alpha virt. eigenvalues". The last occupied eigenvalue is the HOMO energy, and the first virtual eigenvalue is the LUMO energy. The HOMO-LUMO gap is the difference between these two values.

  • Dipole Moment: Search the output file for "Dipole moment (field-independent basis, Debye)". The total dipole moment will be listed.

Step 4: Electrostatic Potential Map Generation
  • Checkpoint File Conversion: Use the formchk utility in Gaussian to convert the checkpoint file (.chk) from the optimization to a formatted checkpoint file (.fchk).

  • Cube Generation: Use the cubegen utility to generate two cube files from the .fchk file: one for the electron density and one for the electrostatic potential.

  • Visualization: In GaussView, open the electron density cube file. Then, go to Results -> Surfaces/Contours. In the "Cube Actions" menu, load the electrostatic potential cube file. Finally, in the "Surface Actions" menu, create a "New Mapped Surface" to visualize the electrostatic potential mapped onto the electron density surface.

Visualizing the Workflow

The computational journey from molecular structure to electronic properties can be visualized as follows:

DFT_Workflow cluster_prep 1. Preparation cluster_calc 2. Core Calculation cluster_analysis 3. Analysis & Visualization mol_build Build Molecule (GaussView) initial_opt Initial MM Optimization mol_build->initial_opt dft_input Generate DFT Input (# B3LYP/6-311++G(d,p) Opt Freq) initial_opt->dft_input gaussian_run Run Gaussian Calculation dft_input->gaussian_run output_file Analyze Output File (.log/.out) gaussian_run->output_file homo_lumo Extract HOMO/LUMO & Dipole Moment output_file->homo_lumo esp_map Generate ESP Map (formchk, cubegen, GaussView) output_file->esp_map

Caption: A schematic overview of the DFT computational workflow.

Comparative Analysis of Electronic Properties

The following table summarizes the key electronic properties calculated for a series of para-substituted benzonitriles. The substituents range from strongly electron-donating (-NH₂) to strongly electron-withdrawing (-NO₂).

Substituent (X)Hammett Constant (σp)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
-NH₂-0.66-5.58-0.874.716.35
-OH-0.37-6.01-1.024.995.21
-OCH₃-0.27-5.87-1.054.825.68
-CH₃-0.17-6.32-1.155.174.93
-H0.00-6.67-1.295.384.51
-F0.06-6.71-1.355.363.01
-Cl0.23-6.75-1.485.273.05
-CN0.66-7.15-2.015.140.59
-NO₂0.78-7.42-2.544.880.81

Note: The Hammett constant (σp) is an empirical measure of the electron-donating or electron-withdrawing ability of a substituent.

Discussion: Unraveling the Substituent Effects

The data presented in the table reveals clear trends that directly correlate with the electronic nature of the substituents.

Frontier Molecular Orbitals: HOMO, LUMO, and the Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and electronic excitability.

  • Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, and -OCH₃ are strong electron-donating groups. They increase the electron density of the aromatic ring, which in turn raises the energy of the HOMO, making the molecule a better electron donor. This effect is clearly observed in the data, with p-aminobenzonitrile having the highest HOMO energy.

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents like -CN and -NO₂ are strong electron-withdrawing groups. They pull electron density away from the aromatic ring, which stabilizes both the HOMO and the LUMO, leading to lower energy levels for both orbitals. p-Nitrobenzonitrile exhibits the lowest HOMO and LUMO energies in our series.

  • The HOMO-LUMO Gap: A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. Interestingly, both strong EDGs and strong EWGs tend to decrease the HOMO-LUMO gap compared to the unsubstituted benzonitrile. EDGs raise the HOMO significantly, while EWGs lower the LUMO significantly, both actions leading to a smaller energy gap. This suggests that both types of substitution can enhance the molecule's reactivity, albeit through different electronic mechanisms.

Visualizing Electronic Perturbations

The relationship between substituent electronic character and frontier orbital energies can be visualized as follows:

Substituent_Effects cluster_EDG Electron-Donating Group (-NH2) cluster_H Unsubstituted (-H) cluster_EWG Electron-Withdrawing Group (-NO2) HOMO_EDG HOMO (Higher Energy) LUMO_EDG LUMO HOMO_H HOMO HOMO_EDG->HOMO_H Raises HOMO LUMO_H LUMO HOMO_EWG HOMO (Lower Energy) HOMO_H->HOMO_EWG Lowers HOMO LUMO_EWG LUMO (Lower Energy) LUMO_H->LUMO_EWG Lowers LUMO

Caption: The influence of substituents on frontier orbital energies.

Dipole Moment: A Measure of Charge Asymmetry

The dipole moment is a measure of the overall polarity of a molecule. In substituted benzonitriles, the dipole moment is a vector sum of the dipole of the nitrile group and the dipole of the substituent.

  • EDGs and Dipole Moment: Electron-donating groups push electron density towards the electron-withdrawing nitrile group, leading to a significant increase in the overall dipole moment. This is evident in the large dipole moments of p-aminobenzonitrile and p-hydroxybenzonitrile.

  • EWGs and Dipole Moment: When an electron-withdrawing group is placed para to the nitrile group, their dipole moments are in opposing directions, leading to a partial cancellation and a smaller overall dipole moment. In the case of p-dicyanobenzene, the two opposing dipoles cancel each other out completely, resulting in a dipole moment of zero (or very close to it in our calculation).

Electrostatic Potential Maps: Visualizing Reactivity

Electrostatic potential (ESP) maps provide a powerful visual representation of the charge distribution on the surface of a molecule. Regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

  • p-Aminobenzonitrile (EDG): The ESP map shows a significant increase in negative potential (more red) on the aromatic ring and the nitrogen of the amino group, indicating enhanced nucleophilicity. The nitrogen of the nitrile group remains a region of high negative potential.

  • p-Nitrobenzonitrile (EWG): In contrast, the ESP map of p-nitrobenzonitrile reveals a decrease in negative potential on the aromatic ring, making it less susceptible to electrophilic attack. The oxygen atoms of the nitro group exhibit a strong negative potential, while the region around the nitrogen of the nitro group is highly positive.

Conclusion: A Predictive Framework for Molecular Design

This guide has demonstrated the power of DFT calculations in providing a detailed and quantitative understanding of how substituents modulate the electronic properties of the benzonitrile scaffold. We have established clear correlations between the electron-donating or electron-withdrawing nature of a substituent and the resulting HOMO-LUMO energies, energy gap, and dipole moment. The provided step-by-step protocol offers a reliable framework for researchers to conduct their own computational investigations.

By understanding these fundamental structure-property relationships, scientists and drug developers can move beyond trial-and-error approaches and embrace a more rational design strategy. The ability to predict and fine-tune the electronic landscape of substituted benzonitriles is a critical tool in the development of novel therapeutics and advanced materials.

References

  • Hou, T., Li, Y., He, Y., Chen, H., & Xu, X. (2000). Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles. Acta Physico-Chimica Sinica, 16(10), 870-875. [Link]

  • Misra, N., & Singh, R. (2009). Comparative studies of the vibrational spectra of 4-methyl 3-nitrobenzonitrile and 2-formyl benzonitrile. Der Pharma Chemica, 1(1), 196-209.
  • BenchChem Technical Support. (2025). A Comparative Guide to Density Functional Theory (DFT) Methods for the Analysis of 2-(4-Methylphenoxy)benzonitrile. BenchChem.
  • Gaussian 16, Revision C.01, Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; et al. Gaussian, Inc., Wallingford CT, 2016.
  • GaussView, Version 6, Dennington, Roy; Keith, Todd A.; Millam, John M. Semichem Inc., Shawnee Mission KS, 2016.
  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

  • Krishnakumar, V., & Muthunatesan, S. (2006). Density functional theory study on the molecular structure and vibrational spectra of 4-aminobenzonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(3-4), 682-688.
  • Al-Otaibi, J. S., El-Gogary, T. M., & El-Bardan, A. A. (2014). Molecular structure and vibrational spectra of 4-cyanobenzaldehyde by density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 481-490.
  • Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in determining chemical reactivity. In Theoretical and Computational Chemistry (Vol. 9, pp. 1-27). Elsevier.
  • Pearson, R. G. (1986). Absolute electronegativity and hardness correlated with molecular orbital theory. Proceedings of the National Academy of Sciences, 83(22), 8440-8441. [Link]

A Comparative Guide to the Kinetic Studies of 2-Bromo-4-ethoxy-5-methoxybenzonitrile in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the functionalization of aromatic rings via nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of complex molecules. The reactivity of the aromatic substrate is paramount to the success and efficiency of these transformations. This guide provides an in-depth comparative analysis of the kinetic profile of 2-Bromo-4-ethoxy-5-methoxybenzonitrile, a polysubstituted aromatic building block, in nucleophilic substitution reactions. Due to the absence of direct kinetic data for this specific compound in publicly available literature, this guide will leverage established principles of physical organic chemistry to predict its reactivity. We will compare its anticipated kinetic behavior with that of archetypal substrates, providing a predictive framework and detailed experimental protocols for researchers to validate and expand upon these principles.

The Electronic Profile of this compound: A Prelude to its Reactivity

The rate of a nucleophilic aromatic substitution reaction is intrinsically linked to the electronic nature of the substituents on the aromatic ring. These groups modulate the electron density of the ring, thereby influencing the ease of nucleophilic attack and the stability of the intermediate Meisenheimer complex.[1][2]

In this compound, we observe a fascinating interplay of competing electronic effects:

  • Electron-Donating Groups (EDGs): The ethoxy (-OEt) and methoxy (-OMe) groups at positions 4 and 5, respectively, are potent electron-donating groups through resonance (+M effect).[3][4] They increase the electron density of the aromatic ring, which generally disfavors nucleophilic attack, thus deactivating the ring towards SNAr.

  • Electron-Withdrawing Groups (EWGs): The nitrile (-CN) group at the 5-position and the bromine (-Br) atom at the 2-position are electron-withdrawing through induction (-I effect). The nitrile group also exhibits a resonance-withdrawing effect (-M effect). These groups decrease the electron density of the ring, making it more electrophilic and susceptible to nucleophilic attack.[1]

The bromine atom serves a dual role: it is the leaving group and also an inductively withdrawing substituent. The cyano group, positioned meta to the bromine leaving group, will primarily exert an inductive withdrawing effect to activate the ring. The ethoxy and methoxy groups, ortho and para to the cyano group respectively, and meta and para to the bromo leaving group, will donate electron density into the ring, counteracting the effect of the withdrawing groups. This complex substitution pattern suggests that this compound is likely to be a moderately reactive substrate in SNAr reactions, certainly less reactive than aromatic systems bearing powerful electron-withdrawing groups like nitro groups ortho or para to the leaving group.[5]

A Comparative Kinetic Landscape: Benchmarking Against Established Substrates

To contextualize the expected reactivity of this compound, it is instructive to compare it with substrates for which kinetic data are well-established. We will consider two such compounds: the highly activated 1-chloro-2,4-dinitrobenzene and the less activated p-chloronitrobenzene.

SubstrateKey FeaturesExpected Relative Rate
1-Chloro-2,4-dinitrobenzene Two potent nitro groups ortho and para to the chlorine leaving group. Strong activation towards SNAr.Very High
p-Chloronitrobenzene One nitro group para to the chlorine leaving group. Moderate activation.Moderate
This compound One moderately withdrawing cyano group and two electron-donating alkoxy groups.Low to Moderate

This qualitative comparison underscores the importance of the electronic nature and positioning of substituents in dictating the kinetics of SNAr reactions.

Experimental Protocol: A Blueprint for Kinetic Analysis

The following is a detailed, self-validating protocol for determining the kinetics of the reaction of this compound with a nucleophile (e.g., piperidine) using UV-Vis spectrophotometry. This method is widely applicable for monitoring reactions that involve a change in the chromophore of the aromatic system.[6][7]

Materials and Instrumentation
  • This compound

  • Piperidine (or other desired nucleophile)

  • Anhydrous Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Thermostatted UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Step-by-Step Experimental Procedure
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in DMF (e.g., 1.0 x 10-3 M).

    • Prepare a series of stock solutions of piperidine in DMF with varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).

  • Kinetic Run:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected product. This should be determined beforehand by recording the spectrum of a solution where the reaction has gone to completion.

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 50 °C).

    • Pipette a known volume of the piperidine solution into a quartz cuvette and place it in the cell holder to equilibrate.

    • Initiate the reaction by injecting a small, known volume of the this compound stock solution into the cuvette, ensuring rapid mixing.

    • Immediately start recording the absorbance at λmax as a function of time.

  • Data Analysis:

    • The reaction is conducted under pseudo-first-order conditions with the nucleophile in large excess. The observed rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation.

    • Repeat the experiment with different concentrations of the nucleophile.

    • The second-order rate constant (k2) is determined from the slope of a plot of kobs versus the concentration of the nucleophile.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_run Kinetic Measurement cluster_analysis Data Analysis A Prepare stock solution of This compound C Equilibrate spectrophotometer and nucleophile solution A->C B Prepare stock solutions of nucleophile (e.g., Piperidine) B->C D Initiate reaction by adding aromatic substrate C->D E Record Absorbance vs. Time D->E F Determine pseudo-first-order rate constant (k_obs) E->F G Plot k_obs vs. [Nucleophile] F->G H Calculate second-order rate constant (k_2) from slope G->H

Caption: Workflow for the kinetic study of the nucleophilic aromatic substitution reaction.

Illustrative Comparative Kinetic Data

The following table presents hypothetical, yet plausible, kinetic data for the reaction of the three substrates with piperidine in DMF at 50 °C. This data is intended for illustrative purposes to highlight the expected differences in reactivity.

Substrate[Piperidine] (M)kobs (s-1)k2 (M-1s-1)
1-Chloro-2,4-dinitrobenzene 0.11.5 x 10-21.5 x 10-1
0.23.0 x 10-2
0.34.5 x 10-2
p-Chloronitrobenzene 0.12.0 x 10-42.0 x 10-3
0.24.0 x 10-4
0.36.0 x 10-4
This compound 0.15.0 x 10-65.0 x 10-5
0.21.0 x 10-5
0.31.5 x 10-5

Mechanistic Insights

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The stability of this intermediate is a key factor in determining the overall reaction rate.

G Reactants Aromatic Substrate + Nucleophile TS1 Transition State 1 Reactants->TS1 Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Products Product + Leaving Group TS2->Products

Caption: Generalized reaction coordinate diagram for a two-step SNAr mechanism.

For this compound, the electron-donating alkoxy groups would destabilize the anionic Meisenheimer complex, thereby increasing the activation energy for its formation and leading to a slower reaction rate compared to substrates with strong electron-withdrawing groups.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit predictive, comparative analysis of the kinetics of nucleophilic substitution on this compound. Based on the principles of substituent effects, it is anticipated to be a moderately reactive substrate, significantly less so than nitro-activated systems. The provided experimental protocol offers a robust framework for researchers to empirically determine the kinetic parameters for this and other similar aromatic compounds.

Future experimental work should focus on:

  • The systematic kinetic investigation of this compound with a variety of nucleophiles to establish a Brønsted-type correlation.

  • Studying the effect of solvent polarity on the reaction rate to further elucidate the nature of the transition state.

  • Computational modeling to calculate the activation energies and transition state geometries, providing a theoretical underpinning to the experimental findings.

By combining predictive analysis with rigorous experimental validation, a deeper understanding of the reactivity of such complex aromatic building blocks can be achieved, paving the way for their more effective utilization in the synthesis of novel functional molecules.

References

  • Alarcón-Espósito, J., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 892011. [Link]

  • La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]

  • Gazitúa, M., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 628. [Link]

  • Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Contreras, R. H., et al. (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. The Journal of Physical Chemistry, 97(19), 5031-5036.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Gazitúa, M., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 628. [Link]

  • Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Isherwood, F., et al. (2021). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

  • NTNU. (n.d.). Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. Retrieved from [Link]

  • Um, I. H., et al. (2007). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. The Journal of Organic Chemistry, 72(19), 7417-7421. [Link]

  • Scribd. (n.d.). AP01 Measurement of Reaction Kinetics by UV Visible Spectroscopy. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]

Sources

A Comparative Cost-Benefit Analysis of Synthetic Pathways to 2-Bromo-4-ethoxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-4-ethoxy-5-methoxybenzonitrile is a highly functionalized aromatic molecule that serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a nitrile group ortho to a bromine atom and flanked by ethoxy and methoxy moieties, offers multiple points for molecular elaboration. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to researchers and professionals in drug development and process chemistry.

This guide provides a comprehensive cost-benefit analysis of three distinct synthetic pathways to this compound, starting from readily available commercial precursors. Each route is evaluated based on a multi-faceted analysis encompassing chemical cost, reaction efficiency (yield), process complexity, and safety considerations. Detailed experimental protocols, supported by literature precedents, are provided to enable a practical assessment of each approach.

Executive Summary of Synthetic Pathways

Three plausible synthetic routes have been devised and analyzed, each commencing from a different commercially available starting material:

  • Pathway 1: The Vanillin Route. This pathway begins with the ethylation of vanillin, a widely available and cost-effective starting material, followed by regioselective bromination and subsequent conversion of the aldehyde functionality to a nitrile.

  • Pathway 2: The Isovanillic Acid Route. This route utilizes isovanillic acid as the starting point, proceeding through ethylation, bromination of the aromatic ring, and a two-step conversion of the carboxylic acid to the nitrile via an amide intermediate.

  • Pathway 3: The Sandmeyer Reaction Route. This classical approach involves the synthesis of a substituted aniline precursor, followed by diazotization and a copper-catalyzed Sandmeyer reaction to introduce the nitrile group.

A comparative overview of these pathways is presented below, with a detailed breakdown and analysis in the subsequent sections.

Data Presentation: A Comparative Overview

Parameter Pathway 1: Vanillin Route Pathway 2: Isovanillic Acid Route Pathway 3: Sandmeyer Route
Starting Material VanillinIsovanillic Acid4-Bromo-2-methoxyaniline
Number of Steps 343
Overall Estimated Yield ~60-70%~55-65%~50-60%
Estimated Reagent Cost per Mole of Product ~$150 - $250~$200 - $300~$250 - $350
Key Advantages - Low-cost starting material- Potentially high-yielding steps- Avoids handling of highly toxic cyanide reagents in the final step- Well-established and reliable transformation
Key Disadvantages - Use of toxic cyanide in the final step- Bromination regioselectivity is crucial- Longer reaction sequence- Use of dehydrating agents- Precursor synthesis adds steps- Diazonium salts can be unstable
Safety & Handling - Requires careful handling of sodium cyanide.- Bromine is corrosive and toxic.- Phosphorus oxychloride is corrosive.- Bromine handling.- Diazonium intermediates are potentially explosive.- Handling of copper cyanide.

Pathway 1: The Vanillin Route

This pathway offers a potentially economical route due to the low cost and high availability of vanillin. The success of this route hinges on the regioselective bromination at the position ortho to the aldehyde and para to the methoxy group.

Logical Relationship Diagram

Pathway 1: The Vanillin Route Vanillin Vanillin Ethylvanillin 4-Ethoxy-3-methoxybenzaldehyde Vanillin->Ethylvanillin Ethylation (Bromoethane, NaOH) Bromo_intermediate 2-Bromo-4-ethoxy-5-methoxybenzaldehyde Ethylvanillin->Bromo_intermediate Bromination (NBS, Acetic Acid) Final_Product This compound Bromo_intermediate->Final_Product Cyanation (Hydroxylamine, Formic Acid)

Caption: Synthetic workflow for Pathway 1 starting from vanillin.

Step-by-Step Experimental Protocols

Step 1: Ethylation of Vanillin to 4-Ethoxy-3-methoxybenzaldehyde

This procedure is adapted from a standard Williamson ether synthesis.[1]

  • Materials: Vanillin, Sodium Hydroxide (NaOH), Bromoethane, Ethanol, Water.

  • Procedure:

    • Dissolve vanillin (1 equivalent) in ethanol in a round-bottom flask.

    • Add an aqueous solution of sodium hydroxide (1.1 equivalents) and stir the mixture.

    • Add bromoethane (1.2 equivalents) dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-ethoxy-3-methoxybenzaldehyde.

  • Expected Yield: 85-95%.

Step 2: Bromination of 4-Ethoxy-3-methoxybenzaldehyde

The directing effects of the ortho-para directing ethoxy and methoxy groups, and the meta-directing aldehyde group, favor bromination at the desired position. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation.

  • Materials: 4-Ethoxy-3-methoxybenzaldehyde, N-Bromosuccinimide (NBS), Acetic Acid.

  • Procedure:

    • Dissolve 4-ethoxy-3-methoxybenzaldehyde (1 equivalent) in glacial acetic acid in a flask protected from light.

    • Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the solution while stirring at room temperature.

    • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into a large volume of water.

    • Collect the precipitated solid by filtration, wash with water, and dry to yield 2-Bromo-4-ethoxy-5-methoxybenzaldehyde.

  • Expected Yield: 75-85%.

Step 3: Conversion of Aldehyde to Nitrile

A one-pot reaction with hydroxylamine hydrochloride in formic acid is an efficient method for this conversion.[2]

  • Materials: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde, Hydroxylamine hydrochloride, Formic acid, Sodium acetate, Water.

  • Procedure:

    • To a solution of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde (1 equivalent) in a mixture of formic acid and water, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (1.5 equivalents).

    • Heat the mixture at 80-100 °C for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and dilute with water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford this compound.

  • Expected Yield: 80-90%.

Pathway 2: The Isovanillic Acid Route

This pathway provides an alternative that avoids the direct use of highly toxic cyanide salts in the final step by converting a carboxylic acid to a nitrile via an amide intermediate.

Logical Relationship Diagram

Pathway 2: The Isovanillic Acid Route Isovanillic_Acid Isovanillic Acid Ethylated_Acid 4-Ethoxy-3-methoxybenzoic Acid Isovanillic_Acid->Ethylated_Acid Ethylation (Bromoethane, K2CO3) Brominated_Acid 2-Bromo-4-ethoxy-5-methoxybenzoic Acid Ethylated_Acid->Brominated_Acid Bromination (Bromine, Acetic Acid) Amide 2-Bromo-4-ethoxy-5-methoxybenzamide Brominated_Acid->Amide Amidation (1. SOCl2, 2. NH4OH) Final_Product This compound Amide->Final_Product Dehydration (POCl3)

Caption: Synthetic workflow for Pathway 2 starting from isovanillic acid.

Step-by-Step Experimental Protocols

Step 1: Ethylation of Isovanillic Acid

  • Materials: Isovanillic acid, Bromoethane, Potassium carbonate (K₂CO₃), Acetone.

  • Procedure:

    • Combine isovanillic acid (1 equivalent) and potassium carbonate (2.5 equivalents) in acetone.

    • Add bromoethane (1.5 equivalents) and heat the mixture to reflux for 8-12 hours.

    • Monitor the reaction by TLC. After completion, filter off the inorganic salts and concentrate the filtrate.

    • Dissolve the residue in an organic solvent and wash with water.

    • Dry the organic layer and evaporate the solvent to yield 4-ethoxy-3-methoxybenzoic acid.

  • Expected Yield: 90-98%.

Step 2: Bromination of 4-Ethoxy-3-methoxybenzoic Acid

  • Materials: 4-Ethoxy-3-methoxybenzoic acid, Bromine, Glacial acetic acid.

  • Procedure:

    • Dissolve 4-ethoxy-3-methoxybenzoic acid (1 equivalent) in glacial acetic acid.

    • Slowly add a solution of bromine (1.1 equivalents) in acetic acid at room temperature while protecting from light.

    • Stir for 12-24 hours. Pour the mixture into water and collect the precipitate by filtration.

    • Wash the solid with water and dry to obtain 2-Bromo-4-ethoxy-5-methoxybenzoic acid.

  • Expected Yield: 80-90%.

Step 3: Amidation of the Benzoic Acid

This is a two-step, one-pot conversion to the amide.

  • Materials: 2-Bromo-4-ethoxy-5-methoxybenzoic acid, Thionyl chloride (SOCl₂), Ammonium hydroxide (NH₄OH).

  • Procedure:

    • Carefully add thionyl chloride (2 equivalents) to the benzoic acid (1 equivalent) and heat at reflux for 2 hours.

    • Cool the mixture and remove excess thionyl chloride under reduced pressure.

    • Dissolve the resulting acid chloride in a suitable solvent (e.g., THF) and slowly add it to a cooled, concentrated solution of ammonium hydroxide.

    • Stir for 1-2 hours, then extract the product with an organic solvent.

    • Dry the organic layer and concentrate to give 2-Bromo-4-ethoxy-5-methoxybenzamide.

  • Expected Yield: 85-95%.

Step 4: Dehydration of the Amide to the Nitrile

Phosphorus oxychloride is a common and effective dehydrating agent for this transformation.[3]

  • Materials: 2-Bromo-4-ethoxy-5-methoxybenzamide, Phosphorus oxychloride (POCl₃), Pyridine.

  • Procedure:

    • In a flask, combine the amide (1 equivalent) with pyridine (as a solvent and acid scavenger).

    • Cool the mixture in an ice bath and slowly add phosphorus oxychloride (1.5 equivalents).

    • Allow the reaction to warm to room temperature and then heat to 80-100 °C for 2-4 hours.

    • Cool the mixture and carefully pour it onto crushed ice.

    • Extract the product, wash the organic layer, dry, and concentrate.

    • Purify by chromatography or recrystallization.

  • Expected Yield: 70-85%.

Pathway 3: The Sandmeyer Reaction Route

The Sandmeyer reaction is a classic and powerful method for introducing a nitrile group onto an aromatic ring. The main challenge of this route is the synthesis of the requisite aniline precursor.

Logical Relationship Diagram

Pathway 3: The Sandmeyer Reaction Route Aniline_Precursor 4-Bromo-2-methoxyaniline Diazonium_Salt Diazonium Salt Intermediate Aniline_Precursor->Diazonium_Salt Diazotization (NaNO2, HCl) Final_Product This compound Diazonium_Salt->Final_Product Sandmeyer Reaction (CuCN)

Caption: Synthetic workflow for Pathway 3 via a Sandmeyer reaction.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-ethoxy-5-methoxyaniline

A potential route to this precursor could start from 4-ethoxy-3-methoxyaniline, which can be synthesized from the corresponding nitro compound. However, for the purpose of this analysis, we will consider a more direct, albeit potentially lower-yielding, bromination of 4-ethoxy-3-methoxyaniline.

  • Materials: 4-Ethoxy-3-methoxyaniline, N-Bromosuccinimide (NBS), Dichloromethane.

  • Procedure:

    • Dissolve 4-ethoxy-3-methoxyaniline (1 equivalent) in dichloromethane and cool to 0 °C.

    • Slowly add a solution of NBS (1 equivalent) in dichloromethane.

    • Stir at 0 °C for 1-2 hours, then allow to warm to room temperature and stir for an additional 2-4 hours.

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography to isolate 2-Bromo-4-ethoxy-5-methoxyaniline.

  • Expected Yield: 60-70%.

Step 2: Diazotization of the Aniline

  • Materials: 2-Bromo-4-ethoxy-5-methoxyaniline, Hydrochloric acid (HCl), Sodium nitrite (NaNO₂), Water.

  • Procedure:

    • Suspend the aniline (1 equivalent) in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes before proceeding to the next step.

Step 3: Sandmeyer Cyanation

  • Materials: Diazonium salt solution from Step 2, Copper(I) cyanide (CuCN), Sodium cyanide (NaCN), Water.

  • Procedure:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

    • Warm this solution to 60-70 °C.

    • Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution. Effervescence (nitrogen gas evolution) will occur.

    • After the addition is complete, continue heating and stirring for 1-2 hours.

    • Cool the mixture and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify by column chromatography or recrystallization.

  • Expected Yield: 70-85%.

Cost-Benefit Analysis

The following table provides an estimated cost analysis for the key reagents required for each pathway to produce one mole of the final product, assuming the estimated yields. Prices are based on bulk chemical supplier data and are subject to variation.

Reagent Pathway 1: Vanillin Pathway 2: Isovanillic Acid Pathway 3: Sandmeyer
Starting Material Vanillin (~$30/kg)Isovanillic Acid (~$100/kg)4-Bromo-2-methoxyaniline (~$150/kg)
Bromoethane~$25/L~$25/L-
N-Bromosuccinimide~$100/kg-~$100/kg
Bromine-~$50/L-
Hydroxylamine HCl~$40/kg--
Thionyl Chloride-~$30/L-
Phosphorus Oxychloride-~$35/L-
Sodium Nitrite--~$10/kg
Copper(I) Cyanide--~$150/kg
Estimated Total Reagent Cost per Mole ~$180 ~$240 ~$290

Conclusion and Recommendation

Based on this analysis, Pathway 1, starting from vanillin, emerges as the most cost-effective route for the synthesis of this compound. The low cost of the starting material is a significant advantage. However, this pathway necessitates the use of a cyanide reagent in the final step, which requires stringent safety protocols and specialized handling.

Pathway 2, utilizing isovanillic acid, offers a safer alternative by avoiding the use of cyanide salts in the final step. While the starting material is more expensive and the route is one step longer, the trade-off for enhanced safety may be justifiable, particularly in academic or smaller-scale industrial settings.

Pathway 3, the Sandmeyer reaction, is a viable but likely more expensive option , primarily due to the cost of the aniline precursor and the copper cyanide reagent. The potential instability of the diazonium salt intermediate also adds a layer of operational complexity and hazard.

Recommendation: For large-scale industrial production where cost is the primary driver and appropriate safety infrastructure is in place, the Vanillin Route (Pathway 1) is the recommended approach. For research and development or smaller-scale synthesis where safety and ease of handling are prioritized, the Isovanillic Acid Route (Pathway 2) presents a compelling alternative.

References

  • "4-Ethoxy-3-methoxybenzaldehyde." National Center for Biotechnology Information. PubChem Compound Database, CID=67116, [Link] (accessed Jan. 21, 2026).

  • "One-pot synthesis of aryl nitriles from aromatic aldehydes in a water environment." Royal Society of Chemistry, [Link] (accessed Jan. 21, 2026).

  • "Dehydration of Amides to Nitriles Using POCl3 Reaction and Mechanism." YouTube, [Link] (a representative video on the topic).

  • "Sandmeyer reaction." Wikipedia, [Link] (accessed Jan. 21, 2026).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.